molecular formula C9H17BrO5 B606390 Bromo-PEG3-Acid

Bromo-PEG3-Acid

Numéro de catalogue: B606390
Poids moléculaire: 285.13 g/mol
Clé InChI: OKWHCSUISPMYIJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bromo-PEG3-acid is a PEG derivative containing a bromide group and a terminal carboxylic acid. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Propriétés

IUPAC Name

3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO5/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h1-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWHCSUISPMYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bromo-PEG3-Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Applications, and Experimental Protocols of Bromo-PEG3-Acid.

Introduction

This compound is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics.[1][2][3] Its structure comprises a bromo group at one end, a terminal carboxylic acid at the other, and a hydrophilic three-unit polyethylene glycol (PEG) spacer.[1][2][3] This unique combination of functional groups and the PEG chain imparts desirable properties, making it a versatile tool for covalently linking molecules of interest, such as proteins, peptides, or small molecule drugs, to other entities.[4][5] The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugates, which is particularly beneficial for biological applications.[1][2][3]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in key applications like PROTAC and Antibody-Drug Conjugate (ADC) synthesis, and methods for the characterization of the final bioconjugates.

Physicochemical Properties

This compound is commercially available from various suppliers. The following table summarizes its key physicochemical properties.

PropertyValueReferences
Chemical Formula C9H17BrO5[6]
Molecular Weight 285.13 g/mol [2][5][6]
CAS Number 782475-35-8[6][7]
Appearance White to off-white solid or oil
Purity ≥95% to >98%[2][5][6]
Solubility Soluble in water, DMSO, DMF, and other organic solvents.[7]

Reaction Mechanisms

The utility of this compound as a linker stems from the distinct reactivity of its two terminal functional groups.

The bromo group serves as an excellent leaving group for nucleophilic substitution reactions.[1][2][3] It readily reacts with strong nucleophiles such as thiols (from cysteine residues in proteins) to form stable thioether bonds.[5]

The terminal carboxylic acid can be activated to react with primary amines (from lysine residues or the N-terminus of proteins) to form stable amide bonds.[1][2][3] This reaction is typically facilitated by the use of carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable linker in the development of targeted therapeutics, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the spatial orientation of the target protein and the E3 ligase. PEG linkers, including this compound, are frequently employed in PROTAC design to enhance solubility and cell permeability.

The synthesis of a PROTAC using this compound typically involves a sequential, two-step process where the bromo and carboxylic acid functionalities are reacted with the target protein ligand and the E3 ligase ligand, respectively.

Antibody-Drug Conjugate (ADC) Synthesis

ADCs are targeted cancer therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to tumor cells. The linker in an ADC is critical for the stability of the conjugate in circulation and the efficient release of the payload at the target site. The hydrophilic nature of the PEG spacer in this compound can improve the pharmacokinetic properties of the resulting ADC.

In ADC synthesis, this compound can be used to connect the antibody to the drug molecule. For instance, the carboxylic acid can be conjugated to an amine-containing drug, and the bromo group can then be reacted with a thiol group on the antibody, which can be generated by the reduction of interchain disulfide bonds.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: EDC/NHS Coupling of this compound to a Primary Amine

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in Activation Buffer.

    • Add EDC and NHS (or Sulfo-NHS) to the solution. A 2-5 fold molar excess of EDC and NHS over this compound is typically used.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Coupling to Amine:

    • Immediately add the amine-containing molecule, dissolved in Coupling Buffer, to the activated this compound solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a desalting column to remove excess reagents and byproducts.

Protocol 2: Nucleophilic Substitution of this compound with a Thiol

This protocol details the reaction of the bromo group of a this compound conjugate with a thiol-containing molecule.

Materials:

  • This compound conjugate (from Protocol 1)

  • Thiol-containing molecule (e.g., a protein with reduced cysteines)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-8.0, degassed

  • Reducing agent (e.g., TCEP), if necessary

  • Quenching reagent (e.g., N-ethylmaleimide or L-cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Thiol-Containing Molecule:

    • If the thiol groups are in the form of disulfide bonds, reduce them using a suitable reducing agent like TCEP.

    • Remove the reducing agent prior to the conjugation reaction.

  • Conjugation Reaction:

    • Dissolve the this compound conjugate and the thiol-containing molecule in the degassed Reaction Buffer. A 5-20 fold molar excess of the bromo-PEG3-conjugate is often used.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching the Reaction:

    • Add a quenching reagent to cap any unreacted thiol groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove unreacted components.

Characterization of Bioconjugates

Thorough characterization of the final bioconjugate is essential to confirm successful synthesis and to determine key properties.

PROTAC Characterization
  • Mass Spectrometry (MS): Native mass spectrometry can be used to confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[8][9] LC-MS/MS is used to verify the molecular weight of the synthesized PROTAC.[10]

  • Western Blot: This technique is used to quantify the degradation of the target protein in cells treated with the PROTAC.

ADC Characterization
  • Hydrophobic Interaction Chromatography (HIC-HPLC): HIC is a powerful technique for determining the drug-to-antibody ratio (DAR) and assessing the heterogeneity of the ADC preparation.[1][3][4][11][12]

  • Mass Spectrometry (MS): Native MS can be used to determine the molecular weight of the ADC and confirm the DAR.

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Pathway PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation POI_Ligand POI Ligand (with Amine) Amide_Formation Amide Bond Formation POI_Ligand->Amide_Formation Bromo_PEG3_Acid This compound EDC_NHS EDC/NHS Activation Bromo_PEG3_Acid->EDC_NHS EDC_NHS->Amide_Formation Intermediate POI-PEG3-Bromo Intermediate Amide_Formation->Intermediate Thioether_Formation Thioether Bond Formation Intermediate->Thioether_Formation E3_Ligand E3 Ligase Ligand (with Thiol) E3_Ligand->Thioether_Formation Final_PROTAC Final PROTAC Thioether_Formation->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (MS) Purification->Characterization Cell_Assay Cell-based Degradation Assay Characterization->Cell_Assay Western_Blot Western Blot Analysis Cell_Assay->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: Workflow for PROTAC synthesis and evaluation.

Experimental Workflow: ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Antibody Monoclonal Antibody Reduction Reduction of Disulfides Antibody->Reduction Thiolated_Ab Thiolated Antibody Reduction->Thiolated_Ab Conjugation Thiol-Bromo Conjugation Thiolated_Ab->Conjugation Drug_Amine Drug (with Amine) EDC_NHS_Coupling EDC/NHS Coupling Drug_Amine->EDC_NHS_Coupling Bromo_PEG3_Acid This compound Bromo_PEG3_Acid->EDC_NHS_Coupling Drug_Linker Drug-PEG3-Bromo EDC_NHS_Coupling->Drug_Linker Drug_Linker->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification_SEC Purification (SEC) Crude_ADC->Purification_SEC HIC_Analysis HIC-HPLC Analysis Purification_SEC->HIC_Analysis MS_Analysis Mass Spectrometry Purification_SEC->MS_Analysis DAR_Determination DAR Determination HIC_Analysis->DAR_Determination Final_ADC Characterized ADC DAR_Determination->Final_ADC MS_Analysis->Final_ADC

Caption: Workflow for ADC synthesis and characterization.

References

An In-depth Technical Guide to Bromo-PEG3-Acid: Structure, Functionality, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG3-Acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. This document details its chemical structure, functional groups, and reactivity, supported by quantitative data, experimental protocols, and visualizations to facilitate its effective application in research and development.

Core Concepts: Structure and Functional Groups

This compound, with the chemical formula C₉H₁₇BrO₅ and a molecular weight of 285.13 g/mol , is a versatile chemical tool.[1] Its structure is characterized by a short polyethylene glycol (PEG) chain of three ethylene glycol units, which imparts hydrophilicity and increases the solubility of conjugated molecules in aqueous media.[2][3][4] The molecule is flanked by two distinct functional groups: a terminal bromide and a carboxylic acid. This bifunctional nature allows for sequential or orthogonal conjugation strategies.

The key functional groups are:

  • Bromo Group (-Br): An excellent leaving group for nucleophilic substitution reactions, particularly with soft nucleophiles like thiols (sulfhydryl groups) from cysteine residues in proteins and peptides.[5][6] This reaction, often termed a "thiol-bromo click reaction," forms a stable thioether linkage.

  • Carboxylic Acid Group (-COOH): This functional group can be activated to react with primary amines, such as the ε-amino group of lysine residues in proteins, to form stable amide bonds.[2] Common activators include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS).

The strategic placement of these two functional groups at opposite ends of the hydrophilic PEG spacer makes this compound an invaluable linker for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]

Structural Representation

Caption: Chemical structure of this compound highlighting its functional groups.

Physicochemical and Characterization Data

A thorough understanding of the physicochemical properties of this compound is crucial for its successful implementation in experimental workflows.

Quantitative Data Summary
PropertyValueReference(s)
Chemical Formula C₉H₁₇BrO₅[1]
Molecular Weight 285.13 g/mol [1]
CAS Number 782475-35-8[1]
Purity Typically ≥95%[6]
Appearance White to off-white solid or oil
Solubility Soluble in Water, DMSO, DMF, DCM[7]
Storage Conditions -20°C[7]
Spectroscopic Data
  • ¹H NMR: A ¹H NMR spectrum is available for this compound and can be used to confirm its identity and purity.[8]

  • ¹³C NMR: The ¹³C NMR spectrum of a carboxylated PEG molecule would show characteristic peaks for the PEG backbone carbons (around 70 ppm), the carbon adjacent to the terminal hydroxyl (around 61 ppm), the carbon of the CH₂COOH group (around 69 ppm), and the carboxyl carbon (around 172 ppm).[9]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound. The expected [M+H]⁺ ion would be at m/z 286.0, and the [M+Na]⁺ ion at m/z 308.0.

Experimental Protocols

The dual functionality of this compound allows for two primary conjugation strategies. The following are generalized protocols that should be optimized for specific applications.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling of the Carboxylic Acid Group

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

    • Dissolve the amine-containing molecule in the Conjugation Buffer.

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or water.

  • Activation of Carboxylic Acid:

    • In a reaction vessel, add the this compound stock solution.

    • Add 1.2-1.5 molar equivalents of EDC, followed immediately by 1.2-1.5 molar equivalents of NHS (or Sulfo-NHS).

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule. A 1:1 to 1:1.5 molar ratio of this compound to the amine is a good starting point.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by LC-MS or TLC.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or preparative HPLC.

Amide_Bond_Formation BromoPEG_COOH This compound Activated_PEG Bromo-PEG3-NHS Ester (Active Intermediate) BromoPEG_COOH->Activated_PEG Activation (15-30 min) EDC_NHS EDC / NHS (Activation Buffer, pH 4.7-6.0) EDC_NHS->Activated_PEG Conjugate Bromo-PEG3-Amide Conjugate Activated_PEG->Conjugate Conjugation (2-4h RT or O/N 4°C) (Conjugation Buffer, pH 7.2-8.0) Amine_Molecule Amine-containing Molecule Amine_Molecule->Conjugate Quenching Quenching (Tris or Hydroxylamine) Conjugate->Quenching Purification Purification (e.g., SEC, HPLC) Quenching->Purification

Caption: Experimental workflow for amide bond formation using this compound.

Protocol 2: Thioether Bond Formation via Nucleophilic Substitution of the Bromo Group

This protocol outlines the conjugation of the bromo moiety of this compound to a thiol-containing molecule, such as a cysteine residue in a peptide or protein.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., cysteine-containing peptide)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.2-8.5, degassed.

  • Tris(2-carboxyethyl)phosphine (TCEP) (if reduction of disulfides is needed)

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Dissolve the thiol-containing molecule in degassed Conjugation Buffer.

    • If the thiol is in a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate for 1-2 hours at room temperature to reduce it.

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution.

  • Conjugation Reaction:

    • Add the this compound stock solution to the solution of the thiol-containing molecule. A 1.1 to 1.3 molar excess of this compound over the thiol is recommended as a starting point.[10]

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[5][10] The reaction progress can be monitored by LC-MS.

  • Quenching:

    • Add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-20 mM to react with any excess this compound.[5]

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the unreacted linker and quenching reagent by size-exclusion chromatography (SEC), dialysis, or preparative HPLC.

Thioether_Bond_Formation Thiol_Molecule Thiol-containing Molecule (e.g., Cysteine Peptide) Reduction Reduction (optional) (TCEP) Thiol_Molecule->Reduction Conjugate Thioether Conjugate Reduction->Conjugate BromoPEG This compound BromoPEG->Conjugate Conjugation (1-4h RT or O/N 4°C) (Conjugation Buffer, pH 7.2-8.5) Quenching Quenching (L-cysteine or 2-Mercaptoethanol) Conjugate->Quenching Purification Purification (e.g., SEC, HPLC) Quenching->Purification

Caption: Experimental workflow for thioether bond formation using this compound.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in several areas of scientific research and drug development:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, enabling targeted delivery to cancer cells. The carboxylic acid can be conjugated to the drug, and the bromide can react with cysteine residues on the antibody, or vice versa.

  • PROTACs: In the development of PROTACs, this compound can serve as the flexible linker connecting a target protein-binding ligand and an E3 ligase-recruiting ligand.

  • Peptide and Protein Modification (PEGylation): The hydrophilic PEG spacer can improve the pharmacokinetic properties of peptides and proteins by increasing their solubility, stability, and circulation half-life.

  • Surface Functionalization: this compound can be used to modify the surfaces of nanoparticles, quantum dots, and other materials to improve their biocompatibility and provide handles for further functionalization.

Conclusion

This compound is a versatile heterobifunctional linker that offers researchers and drug developers a powerful tool for bioconjugation. Its well-defined structure, comprising a hydrophilic PEG spacer and two distinct reactive functional groups, allows for controlled and efficient coupling of a wide range of molecules. The experimental protocols and data provided in this guide serve as a valuable resource for the effective implementation of this compound in various scientific applications. As with any chemical reagent, optimal reaction conditions may vary depending on the specific substrates and desired outcome, and empirical optimization is recommended.

References

An In-depth Technical Guide to Bromo-PEG3-Acid: Chemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and solubility profile of Bromo-PEG3-Acid, a heterobifunctional linker molecule integral to advancements in bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). Understanding the fundamental characteristics of this reagent is paramount for its effective application in the synthesis of complex biomolecules and therapeutic agents.

Core Chemical Properties

This compound, systematically named 1-Bromo-2-(2-(2-carboxyethoxy)ethoxy)ethane, possesses a unique structure comprising a terminal carboxylic acid, a flexible triethylene glycol (PEG3) spacer, and a terminal bromide. This architecture allows for sequential or orthogonal conjugation strategies. The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and its subsequent conjugates.[1][2][3][4]

The key chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C9H17BrO5[1][5][6]
Molecular Weight 285.13 g/mol [5][7]
CAS Number 782475-35-8[1][2][5][6][7]
Appearance Not specified in search results
Purity Typically ≥95% to 98%[1][5]
Storage Condition -20°C for long-term storage[1]

Solubility Profile

The solubility of this compound is a critical parameter for its handling and use in various reaction conditions. The presence of the hydrophilic PEG3 spacer significantly influences its solubility, rendering it soluble in a range of aqueous and organic solvents.[1][2][3][4]

SolventTypeQualitative SolubilitySource(s)
WaterPolar ProticSoluble[1]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[1]
Dimethylformamide (DMF)Polar AproticSoluble[1]
Dichloromethane (DCM)Non-polarSoluble[1]

Experimental Protocols

Determination of Qualitative Solubility

A straightforward approach to confirming the qualitative solubility of this compound in a solvent of interest.

Materials:

  • This compound

  • Solvent of interest (e.g., Water, DMSO, Ethanol)

  • Small glass vials with caps

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry vial.

  • Add 1 mL of the selected solvent to the vial.

  • Cap the vial and vortex vigorously for 30-60 seconds.

  • Visually inspect the solution. A clear solution with no visible particulates indicates that the compound is soluble at this concentration.

Determination of Quantitative Solubility (Shake-Flask Method)

For precise solubility measurement, the shake-flask method followed by a suitable analytical technique is recommended.

Materials:

  • This compound

  • High-purity solvent of interest

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD), as the compound lacks a strong UV chromophore.

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a vial, ensuring there is undissolved solid.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Equilibrate the mixture for 24-48 hours to ensure the solution is saturated.

  • Sample Processing: After equilibration, centrifuge the vial to pellet the excess solid.

  • Carefully collect a known volume of the supernatant.

  • Quantification: Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted sample using a calibrated HPLC-ELSD/CAD method to determine the concentration of this compound.

  • Calculation: The solubility is the concentration of the undiluted supernatant, calculated by accounting for the dilution factor.

Logical Workflow and Applications

This compound serves as a versatile linker in bioconjugation. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues on a protein), while the bromide is a good leaving group for nucleophilic substitution reactions, for instance, with thiols (e.g., cysteine residues).[1][2][3]

The following diagram illustrates a generalized workflow for the use of this compound in bioconjugation.

Bromo_PEG3_Acid_Workflow A This compound B Activate Carboxylic Acid (e.g., with EDC/NHS) A->B Activation C Activated this compound (NHS Ester) B->C E Conjugation Step 1 (Amide Bond Formation) C->E D Biomolecule 1 (with primary amine, e.g., Protein) D->E F Intermediate Conjugate (Biomolecule 1-PEG3-Br) E->F H Conjugation Step 2 (Nucleophilic Substitution) F->H G Biomolecule 2 (with nucleophile, e.g., Thiol) G->H I Final Bioconjugate (Biomolecule 1-PEG3-Biomolecule 2) H->I

Caption: Generalized workflow for a two-step bioconjugation using this compound.

References

Bromo-PEG3-Acid mechanism of action in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Bromo-PEG3-Acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional crosslinker integral to modern bioconjugation, finding extensive use in drug development, proteomics, and diagnostics. Its structure comprises a terminal bromide group, a flexible three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][2][3] This configuration allows for the sequential and controlled covalent linkage of two different molecules. The hydrophilic PEG spacer is a key feature, enhancing the aqueous solubility of the resulting conjugate, reducing steric hindrance, and potentially lowering the immunogenicity of therapeutic biomolecules.[1][2][4][5] This guide provides a detailed examination of the core mechanisms, quantitative parameters, and experimental protocols for utilizing this compound in bioconjugation applications such as the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][6]

Core Mechanism of Action

The utility of this compound stems from its two distinct reactive groups, which can be selectively targeted under different reaction conditions to form stable covalent bonds with biomolecules.

Thiol-Alkylation: The Bromo Group

The bromide (Br) group is an excellent leaving group that reacts with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism.[1][7][8] In bioconjugation, its primary target is the sulfhydryl (thiol) group of cysteine residues within proteins and peptides.[9][10]

The reaction's efficiency is pH-dependent. A slightly alkaline pH (typically 7.0-8.5) is optimal as it facilitates the deprotonation of the cysteine's thiol group to form the more nucleophilic thiolate anion (-S⁻), which then attacks the carbon atom bonded to the bromine.[10][11][12] This process displaces the bromide ion and results in the formation of a highly stable thioether bond.[7][9] This specific and efficient reaction is often termed a "thiol-bromo click reaction".[7][13] While other nucleophilic amino acid residues like histidine, methionine, and lysine can react with the bromo group, the reaction with thiols is significantly more favorable and selective under controlled pH conditions.[10]

Amine Acylation: The Carboxylic Acid Group

The terminal carboxylic acid (-COOH) enables conjugation to primary amine groups, such as the ε-amino group of lysine residues or the N-terminus of a protein.[1][2] Direct reaction between a carboxylic acid and an amine to form an amide bond is inefficient under physiological conditions and requires chemical activation.[14]

The most common activation method involves a two-step process using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble variant, Sulfo-NHS.[7][9][15]

  • Activation: EDC first reacts with the carboxylic acid to form a highly reactive, but unstable, O-acylisourea intermediate.[14]

  • Stabilization and Coupling: This intermediate then reacts with NHS to create a semi-stable NHS ester, which is more resistant to hydrolysis.[14] This amine-reactive NHS ester can then be efficiently coupled to a primary amine, forming a stable amide bond and releasing NHS.[7][14][15] The activation step is typically performed in a slightly acidic buffer (pH 5.0-6.0), while the subsequent coupling to the amine is more efficient at a pH of 7.2-7.5.[15][16]

Bromo_PEG3_Acid_Mechanism cluster_thiol Thiol-Alkylation (SN2) cluster_amine Amine Acylation (via Activation) linker Br-CH2-(CH2-O-CH2)2-CH2-COOH | this compound thiol_params pH 7.0 - 8.5 linker->thiol_params activation_reagents EDC / NHS | pH 5.0 - 6.0 linker->activation_reagents Step 1: Activation thiol Protein-SH (Cysteine Thiol) amine Protein-NH2 (Lysine Amine) coupling_params pH 7.2 - 7.5 thioether Protein-S-CH2-(CH2-O-CH2)2-CH2-COOH Thioether Bond thiol_params->thioether + HBr activation Br-PEG3-CO-NHS NHS Ester Intermediate activation->coupling_params Step 2: Coupling amide Br-CH2-(CH2-O-CH2)2-CH2-CO-NH-Protein Amide Bond activation_reagents->activation coupling_params->amide + NHS

Core reaction pathways of this compound with thiol and amine groups.

Quantitative Reaction Parameters

The success of bioconjugation relies on the careful optimization of reaction conditions. The following tables summarize typical parameters for reactions involving Bromo-PEG-Acid linkers.

Table 1: Typical Reaction Parameters for Thiol-Alkylation

Parameter Recommended Range Rationale & Key Considerations
pH 7.0 - 8.5 Ensures the thiol group is sufficiently deprotonated and nucleophilic for the reaction to proceed efficiently.[10]
Molar Ratio (Linker:Thiol) 5- to 20-fold excess A molar excess of the linker helps to drive the reaction to completion, especially if the target thiol is not readily accessible.[17]
Temperature 4°C to 25°C (Room Temp.) Room temperature is generally sufficient for the reaction to proceed within a few hours. Lower temperatures can be used for sensitive biomolecules.[9]
Reaction Time 2 - 4 hours at RT or overnight at 4°C Reaction progress should be monitored to determine the optimal time. The reaction is typically rapid.[9][17]

| Reducing Agent | TCEP or DTT | Required if target cysteines are in a disulfide bond. Must be removed prior to adding the bromo-linker to prevent it from reacting.[10][17] |

Table 2: Typical Reaction Parameters for Amine-Coupling via EDC/NHS Chemistry

Parameter Recommended Range Rationale & Key Considerations
Activation pH 5.0 - 6.0 Optimal pH for the formation of the O-acylisourea intermediate by EDC, minimizing hydrolysis.[15]
Coupling pH 7.2 - 7.5 This pH range ensures that primary amines are deprotonated and nucleophilic while maintaining the stability of the NHS ester.[9][15]
Molar Ratio (EDC/NHS:Linker) 1.5:1 to 20:1 A significant excess of EDC and NHS is used to drive the activation of the carboxylic acid and stabilize the active ester.[9][15]
Molar Ratio (Linker:Protein) 10- to 50-fold excess A molar excess of the activated linker is typically required to achieve a sufficient degree of labeling on the protein.[14]
Temperature 4°C to 25°C (Room Temp.) The reaction proceeds efficiently at room temperature.[9]

| Reaction Time | Activation: 15-30 min Coupling: 1-2 hours at RT or overnight at 4°C | Activation is rapid. Coupling time can be extended for sensitive biomolecules or to increase conjugation efficiency.[15] |

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to proteins. These should be optimized for each specific application.

Protocol 1: Conjugation to Protein Thiol Groups (Cysteine)

This protocol details the alkylation of accessible cysteine residues on a protein with the bromo group of this compound.

Materials:

  • Protein with free thiol groups in a suitable buffer (e.g., PBS, pH 7.2-7.5).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Reducing agent (e.g., TCEP) if disulfide bonds are present.[17]

  • Quenching reagent (e.g., L-cysteine).[17]

  • Desalting columns for buffer exchange and purification.[17]

Methodology:

  • Protein Preparation (if reduction is needed):

    • If the protein contains disulfide bonds that need to be reduced, add a 10- to 50-fold molar excess of TCEP.[17]

    • Incubate at 37°C for 30-60 minutes.[17]

    • Remove the excess reducing agent using a desalting column equilibrated with a degassed reaction buffer (e.g., PBS, pH 7.4).[17]

  • Linker Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.[17]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the prepared protein solution.[17]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[17]

  • Quenching: Add a quenching reagent like L-cysteine to a final concentration of 10-50 mM to react with any unreacted this compound. Incubate for 30 minutes.[17]

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis.[17]

  • Characterization: Analyze the conjugate to determine the degree of labeling (DOL) using methods such as mass spectrometry (LC-MS) or HPLC.[17]

Thiol_Alkylation_Workflow start Start protein_prep 1. Protein Preparation start->protein_prep reduction Reduce Disulfides (TCEP) protein_prep->reduction if needed conjugation 3. Conjugation Reaction (2-4h @ RT or O/N @ 4°C) protein_prep->conjugation buffer_exchange Remove Reducing Agent (Desalting Column) reduction->buffer_exchange buffer_exchange->conjugation linker_prep 2. Prepare this compound Stock Solution (DMSO/DMF) linker_prep->conjugation quenching 4. Quench Reaction (e.g., L-cysteine) conjugation->quenching purification 5. Purify Conjugate (SEC or Dialysis) quenching->purification characterization 6. Characterize (LC-MS, HPLC) purification->characterization end End characterization->end

Experimental workflow for thiol-alkylation using this compound.
Protocol 2: Conjugation to Protein Amine Groups (Lysine)

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to primary amines on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).[15]

  • This compound.

  • EDC and NHS (or Sulfo-NHS).[15]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0.[15]

  • Quenching Buffer: 1 M Tris-HCl, 1 M Glycine, or 1 M hydroxylamine, pH 8.0.[15]

  • Desalting columns.[15]

Methodology:

  • Protein Preparation: Ensure the protein is in an amine-free coupling buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column.[15]

  • Activation of this compound:

    • Dissolve this compound in an organic solvent like DMSO to prepare a stock solution (e.g., 100 mM).[15]

    • In a separate tube, add a 10- to 50-fold molar excess of this compound to the Activation Buffer.[15]

    • Add a 1.5 to 2-fold molar excess of EDC and NHS over the this compound.[15]

    • Incubate the activation reaction for 15-30 minutes at room temperature.[15]

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution.[15]

    • Ensure the pH is between 7.2-7.5.[15]

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[15]

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes to quench any unreacted NHS-activated linker.[15]

  • Purification: Remove excess reagents using size-exclusion chromatography (SEC) or dialysis.[15]

  • Characterization: Analyze the final conjugate to confirm successful labeling.[17]

Amine_Coupling_Workflow cluster_activation 1. Linker Activation start Start linker_prep Dissolve this compound in Activation Buffer (pH 5-6) start->linker_prep add_reagents Add EDC and NHS linker_prep->add_reagents incubate_activation Incubate 15-30 min @ RT add_reagents->incubate_activation activated_linker Activated NHS Ester incubate_activation->activated_linker conjugation 3. Conjugation Reaction (1-2h @ RT or O/N @ 4°C) activated_linker->conjugation protein_prep 2. Prepare Protein in Coupling Buffer (pH 7.2-7.5) protein_prep->conjugation quenching 4. Quench Reaction (e.g., Tris buffer) conjugation->quenching purification 5. Purify Conjugate (SEC or Dialysis) quenching->purification characterization 6. Characterize (LC-MS, HPLC) purification->characterization end End characterization->end

Experimental workflow for amine-coupling using this compound.
Application Example: Sequential Conjugation for ADC Synthesis

The dual reactivity of this compound is ideal for synthesizing complex bioconjugates like ADCs. A common strategy involves first attaching a payload (drug) to the linker, followed by conjugation of the payload-linker complex to an antibody.

Workflow:

  • Drug-Linker Conjugation: A thiol-containing drug is reacted with the bromo group of this compound to form a stable Drug-S-PEG3-Acid conjugate. This intermediate is then purified.[17]

  • Antibody Conjugation: The carboxylic acid on the purified Drug-S-PEG3-Acid is activated using EDC/NHS chemistry.[17]

  • Final ADC Formation: The activated drug-linker complex is then reacted with the lysine residues on a monoclonal antibody to form the final ADC, which is subsequently purified and characterized.[17]

ADC_Synthesis_Workflow drug Drug-SH process1 Thiol-Alkylation drug->process1 linker Br-PEG3-COOH linker->process1 antibody Antibody-NH2 process3 Amine Coupling antibody->process3 drug_linker Drug-S-PEG3-COOH process2 EDC/NHS Activation drug_linker->process2 Step 2 activated_drug_linker Drug-S-PEG3-CO-NHS activated_drug_linker->process3 adc Final ADC process1->drug_linker Step 1 process2->activated_drug_linker process3->adc Step 3

Logical workflow for sequential ADC synthesis using this compound.

Conclusion

This compound is a powerful and versatile heterobifunctional linker for bioconjugation. Its dual reactivity allows for the specific and stable coupling to both thiol and amine functionalities on biomolecules. The hydrophilic PEG spacer enhances the properties of the final conjugate, making it an invaluable tool for developing advanced therapeutics and research agents. By carefully controlling reaction conditions such as pH, stoichiometry, and temperature, researchers can leverage the unique chemistry of this compound to construct well-defined and functional bioconjugates.

References

An In-depth Technical Guide to PEG Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene Glycol (PEG) linkers are synthetic, hydrophilic polymers that have become indispensable tools in modern drug development.[1] The process of covalently attaching PEG chains to a therapeutic molecule, known as PEGylation, is a well-established strategy for enhancing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of therapeutic agents.[1][2] By creating a hydrophilic shield around the conjugated drug, PEGylation can improve solubility, extend circulatory half-life, reduce immunogenicity, and increase stability.[3][4] This guide provides a comprehensive technical overview of PEG linkers, covering their core principles, quantitative impact on drug properties, detailed experimental protocols, and key applications in the field.

Core Principles of PEG Linkers

At its core, a PEG linker is a polymer composed of repeating ethylene oxide units (–CH₂–CH₂–O–).[5] The terminal hydroxyl groups can be chemically modified to create reactive moieties that allow for covalent attachment to various functional groups on a drug molecule, such as amines, thiols, or carboxyl groups.[6]

The primary mechanism behind PEGylation's effectiveness is the creation of a "stealth" shield that increases the drug's hydrodynamic radius.[3][5] This provides several key advantages:

  • Prolonged Circulatory Half-Life: The larger size of the PEG-drug conjugate significantly reduces its rate of clearance by the kidneys.[3][7]

  • Reduced Immunogenicity: The PEG shield masks the drug from the host's immune system, reducing the likelihood of an immune response.[3][5]

  • Enhanced Water Solubility: PEGylation can dramatically improve the solubility of hydrophobic drugs, making them suitable for injection.[6][8]

  • Increased Stability: The PEG chain can protect the drug from enzymatic degradation in the body.[4][8]

Types of PEG Linkers

PEG linkers are classified based on their structure and the nature of their reactive groups.[5]

Classification Description Key Advantages
Linear vs. Branched Linear PEGs are straight chains, while branched PEGs have multiple PEG arms extending from a central core.[9][10]Branched structures offer a more substantial shielding effect and can increase the hydrodynamic radius more effectively than a linear PEG of the same molecular weight.[9][11]
Monodisperse vs. Polydisperse Monodisperse PEGs have a single, defined molecular weight, whereas polydisperse PEGs are a mixture with an average molecular weight.[5][6]Monodisperse PEGs are crucial for ensuring batch-to-batch consistency in drug manufacturing, leading to more homogeneous products.[10]
Homobifunctional vs. Heterobifunctional Homobifunctional linkers have the same reactive group at both ends. Heterobifunctional linkers have different reactive groups at each end.Heterobifunctional linkers allow for the specific and controlled conjugation of two different molecules, which is essential in applications like Antibody-Drug Conjugates (ADCs).[12]
Cleavable vs. Non-cleavable Cleavable linkers contain bonds that can be broken under specific physiological conditions (e.g., changes in pH or the presence of certain enzymes). Non-cleavable linkers form a stable, permanent bond.[9][13]Cleavable linkers are designed to release the active drug at the target site, which can be advantageous for certain therapeutic strategies.[13][]

Quantitative Impact of PEGylation on Drug Properties

The strategic use of PEG linkers can dramatically alter the pharmacokinetic and physicochemical profile of a therapeutic agent.

Table 1: Impact of PEG Linker Length on Pharmacokinetics

This table demonstrates the general trend of increasing half-life with increasing PEG molecular weight.

Parent Molecule PEG Linker Molecular Weight Half-life (t½) Systemic Clearance (CL)
Interferon alfa-2b12 kDa (linear)~50 hours~0.05 L/h/kg[15]
Interferon alfa-2a40 kDa (branched)~72-192 hours~0.01 L/h/kg[15]
Methotrexate-loaded Chitosan NanoparticlesUnmodified-High
Methotrexate-loaded Chitosan Nanoparticles750 DaIncreased AUCLower
Methotrexate-loaded Chitosan Nanoparticles2,000 DaFurther Increased AUCLower
Methotrexate-loaded Chitosan Nanoparticles5,000 DaHighest AUCLowest[16]
Table 2: Impact of PEGylation on Aqueous Solubility

This table summarizes the general solubility of short-chain PEGs in various solvents, highlighting their utility in enhancing the solubility of hydrophobic molecules.[17]

Solvent PEG (n=2-12) Solubility Notes
WaterHighly SolubleSoluble in all proportions.[17]
EthanolSolubleReadily dissolves.[17]
MethanolSolubleReadily dissolves.[17]
Dimethyl Sulfoxide (DMSO)Highly SolubleA common solvent for conjugation reactions.[17]
Dimethylformamide (DMF)Highly SolubleAnother common solvent for bioconjugation.[17]

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of PEGylated conjugates.

Protocol 1: NHS-Ester PEGylation of a Protein

This protocol describes a common method for conjugating an N-hydroxysuccinimide (NHS) ester functionalized PEG to a protein with available lysine residues.[18]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[1]

  • PEG-NHS ester reagent.[1]

  • Reaction buffer: Phosphate-buffered saline (PBS) or borate buffer (50mM), pH 7-9.[1]

  • Quenching buffer: 1M Tris-HCl, pH 8.0.[1]

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes.[1]

  • Anhydrous DMSO or DMF to dissolve the PEG-NHS ester.[1]

Procedure:

  • Reagent Preparation: Allow the PEG-NHS ester reagent to warm to room temperature before opening to prevent moisture condensation.[19][20] Prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use, as the NHS-ester moiety is susceptible to hydrolysis.[18][19][20]

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[18] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.[20]

  • PEGylation Reaction: Add the PEG-NHS ester solution to the protein solution. A 20-fold molar excess of the PEG reagent is a typical starting point for labeling IgG.[19] Ensure the final concentration of the organic solvent does not exceed 10% of the reaction volume.[18][19]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[18][19][20]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester.[21]

  • Purification: Immediately proceed to purification to remove unreacted PEG, the NHS byproduct, and any unreacted protein using size-exclusion chromatography (SEC) or dialysis.[18]

Protocol 2: Purification of PEGylated Protein by SEC-HPLC

This protocol outlines the separation of the PEGylated protein from the reaction mixture.[22]

Materials:

  • Chromatography System: HPLC or FPLC system.

  • Column: AdvanceBio SEC 130Å or similar.[23]

  • Mobile Phase: 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2.[22]

  • Sample: PEGylation reaction mixture.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.[22]

  • Sample Injection: Inject the reaction mixture onto the column.

  • Chromatography: Perform an isocratic elution with the mobile phase at a flow rate of 0.5 mL/min.[22] The column temperature should be maintained at 25°C.[22]

  • Detection: Monitor the eluate using UV absorbance at 280 nm. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unreacted native protein.[22]

  • Fraction Collection: Collect fractions corresponding to the different peaks for further analysis.

Protocol 3: Characterization by MALDI-TOF Mass Spectrometry

This protocol provides a general workflow for determining the molecular weight of a PEGylated protein.[24]

Materials:

  • PEGylated protein sample.

  • MALDI Matrix: Sinapinic acid (SA) for proteins >10 kDa or α-cyano-4-hydroxycinnamic acid (CHCA) for smaller molecules.[24]

  • Solvent: 50% acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.[24]

  • MALDI-TOF Mass Spectrometer.

Procedure:

  • Sample Preparation: Dissolve the PEGylated protein in the solvent to a final concentration of approximately 1 mg/mL.[24]

  • Matrix Preparation: Prepare a saturated solution of the chosen matrix in the solvent.[24]

  • Spotting (Dried-Droplet Method): Mix the sample and matrix solutions (a 1:10 sample-to-matrix ratio is a good starting point).[24] Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[24]

  • Mass Spectrometry Analysis: Insert the target plate into the mass spectrometer. For large molecules like PEGylated proteins, linear mode is often preferred to improve ion detection.[24]

  • Data Analysis: Analyze the resulting spectrum. A broad peak is characteristic of PEGylated proteins due to the polydispersity of the PEG chain.[24] The degree of PEGylation can be determined by the mass shift compared to the unmodified protein.[25]

Visualizing Workflows and Logical Relationships

Drug Development Workflow

The development of a PEGylated therapeutic follows a structured workflow from initial conjugation to final characterization.

G cluster_0 Upstream cluster_1 Downstream Purification cluster_2 Characterization Protein Protein Candidate Reaction PEGylation Reaction Protein->Reaction PEG_Reagent PEG Linker Reagent PEG_Reagent->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Primary_Purification Primary Purification (e.g., IEX or HIC) Crude_Mixture->Primary_Purification Polishing Polishing Step (SEC) Primary_Purification->Polishing Characterization Characterization (SDS-PAGE, HPLC, MS) Polishing->Characterization Final_Product Purified PEG-Protein Characterization->Final_Product

A generalized workflow for the development of a PEGylated drug.
Linker Selection Strategy for Antibody-Drug Conjugates (ADCs)

The choice of a PEG linker in an ADC is a critical decision that impacts stability, efficacy, and safety.[13][]

G Start Start: ADC Design Release_Strategy Define Release Strategy Start->Release_Strategy Cleavable Cleavable Linker (pH, Enzyme, Redox) Release_Strategy->Cleavable Bystander effect needed? NonCleavable Non-Cleavable Linker Release_Strategy->NonCleavable Maximal stability needed? Conjugation_Chem Select Conjugation Chemistry Cleavable->Conjugation_Chem NonCleavable->Conjugation_Chem Lysine_Conj Lysine Conjugation (NHS Ester) Conjugation_Chem->Lysine_Conj Stochastic Cysteine_Conj Cysteine Conjugation (Maleimide) Conjugation_Chem->Cysteine_Conj Site-specific Optimize_Props Optimize Biophysical Properties Lysine_Conj->Optimize_Props Cysteine_Conj->Optimize_Props Short_PEG Short PEG (Less Steric Hindrance) Optimize_Props->Short_PEG High in-vitro potency? Long_PEG Long PEG (Improve Solubility, PK) Optimize_Props->Long_PEG Hydrophobic payload? Final_ADC Final ADC Candidate Short_PEG->Final_ADC Long_PEG->Final_ADC

Decision-making framework for ADC linker selection.

Conclusion

PEG linkers are a cornerstone technology in modern drug development, offering a powerful and versatile means to enhance the physicochemical properties and therapeutic performance of complex biologics.[1] Their inherent hydrophilicity, biocompatibility, and tunable nature allow researchers to overcome challenges such as poor solubility, rapid clearance, and immunogenicity. The strategic selection of PEG linker architecture—including its length, branching, and cleavability—is a critical design consideration that directly impacts the stability, pharmacokinetics, and efficacy of the final therapeutic product. As linker chemistry continues to innovate, PEGylation will undoubtedly play a central role in the development of next-generation medicines.

References

A Technical Guide to Bromo-PEG3-Acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG3-Acid, a heterobifunctional linker widely utilized in bioconjugation and drug development. This document details its physicochemical properties, core applications, and provides adaptable experimental protocols for its use in synthesizing advanced biomolecular conjugates.

Core Properties of this compound

This compound is a versatile chemical tool featuring a terminal bromide and a carboxylic acid, separated by a hydrophilic three-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential or orthogonal conjugation to different functional groups on biomolecules. The PEG linker enhances the aqueous solubility and can reduce the immunogenicity of the resulting conjugates.

PropertyValueCitation(s)
CAS Number 782475-35-8[1][2][3]
Molecular Weight 285.13 g/mol [2][4]
Molecular Formula C₉H₁₇BrO₅[1][2]
Purity Typically ≥95%[1][2][4]
Appearance Varies (consult supplier data)
Solubility Soluble in water, DMSO, and DMF[1]
Storage Store at -20°C for long-term stability[1]

Key Applications in Bioconjugation

The unique architecture of this compound makes it an ideal linker for a variety of bioconjugation applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

  • Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be used to attach a cytotoxic payload to a monoclonal antibody. The carboxylic acid can be activated to react with lysine residues on the antibody, while the bromide can undergo nucleophilic substitution with a thiol or amine group on the drug. The hydrophilic PEG spacer helps to improve the pharmacokinetic profile of the ADC.

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. This compound serves as a flexible linker to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization of reaction conditions (e.g., stoichiometry, pH, and temperature) is recommended for specific applications.

Protocol 1: Amidation via the Carboxylic Acid Group

This protocol describes the conjugation of this compound to a primary amine-containing molecule (e.g., a protein or peptide) through the formation of a stable amide bond.

Materials:

  • This compound

  • Amine-containing molecule

  • Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or sulfo-NHS) to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add the activated this compound solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using standard techniques such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove excess reagents.

Protocol 2: Nucleophilic Substitution of the Bromide Group

This protocol outlines the reaction of the bromide group of a this compound conjugate with a thiol-containing molecule (e.g., a cysteine residue on a protein or a small molecule).

Materials:

  • This compound conjugate (from Protocol 1)

  • Thiol-containing molecule

  • Reaction Buffer: Phosphate buffer, pH 7.0-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if reducing disulfide bonds is necessary

  • Quenching Reagent: L-cysteine or N-acetylcysteine

Procedure:

  • Preparation of the Thiol-Containing Molecule (if necessary):

    • If the thiol is part of a protein with disulfide bonds, dissolve the protein in the reaction buffer and add a 10-20 fold molar excess of TCEP.

    • Incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.

    • Remove the TCEP using a desalting column.

  • Conjugation Reaction:

    • Dissolve the this compound conjugate in the reaction buffer.

    • Add the thiol-containing molecule to the solution. A molar excess of the thiol-containing molecule is often used.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.

  • Quenching the Reaction:

    • Add an excess of the quenching reagent (e.g., L-cysteine) to react with any unreacted bromide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using appropriate chromatography techniques (e.g., SEC, HIC, or IEX) to remove excess reagents and unreacted starting materials.

Visualizing the Mechanism of Action: PROTACs

The following diagram illustrates the general workflow of a PROTAC synthesized using a linker such as this compound.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System POI Target Protein (Protein of Interest) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC (this compound Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited by Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Poly-ubiquitinated Target Protein Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: General mechanism of action for a PROTAC utilizing a linker like this compound.

The following diagram illustrates a typical experimental workflow for synthesizing a PROTAC using this compound.

PROTAC_Synthesis_Workflow Start Start Materials POI_Ligand Target Protein Ligand (e.g., with -NH2 group) Start->POI_Ligand Bromo_PEG3_Acid This compound Start->Bromo_PEG3_Acid E3_Ligase_Ligand E3 Ligase Ligand (e.g., with -SH group) Start->E3_Ligase_Ligand Step1 Step 1: Amidation (EDC/NHS Coupling) POI_Ligand->Step1 Bromo_PEG3_Acid->Step1 Step2 Step 2: Nucleophilic Substitution E3_Ligase_Ligand->Step2 Intermediate Intermediate Conjugate (POI Ligand-PEG3-Bromo) Step1->Intermediate Intermediate->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Purification Purification & Analysis (HPLC, MS) Final_PROTAC->Purification

References

Bromo-PEG3-Acid: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bromo-PEG3-Acid is a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] Its polyethylene glycol (PEG) spacer enhances solubility and provides flexibility, while the terminal bromo and carboxylic acid groups offer versatile conjugation chemistries.[2][3][4] Understanding the stability and optimal storage conditions of this reagent is critical for ensuring its performance and the reproducibility of experimental results. This guide provides an in-depth overview of the stability of this compound, drawing upon data from suppliers and the broader scientific literature on PEGylated compounds.

Recommended Storage and Handling

Proper storage is paramount to prevent the degradation of this compound. The consensus from various suppliers is a recommended storage temperature of -20°C .[2][3][4][5] For short-term storage, some sources suggest that 0-4°C may be acceptable for days to weeks.[6] It is also advised to store the compound in a dry, dark environment.[6] this compound is typically shipped at ambient temperature, which is considered acceptable for the short duration of transit.[2][5][6]

When handling this compound, it is recommended to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses.[1] The compound is soluble in water, DMSO, DMF, and DCM.[2][5]

Stability Profile of this compound

While specific quantitative stability data for this compound under various stress conditions is not extensively published, its stability can be inferred from the well-documented behavior of polyethylene glycol (PEG) and similar PEGylated molecules. The primary degradation pathways for PEG-containing molecules are hydrolysis and oxidation.[7][8]

Key Factors Influencing Stability:
  • Temperature: Elevated temperatures can accelerate the degradation of PEG chains.[7][9] Storing at the recommended -20°C is crucial for long-term stability.[2]

  • pH: The stability of PEGylated compounds can be pH-dependent. Extreme pH conditions (both acidic and basic) can catalyze the hydrolysis of ester linkages, though this compound itself does not contain a readily hydrolyzable ester in its backbone.[10][11] The carboxylic acid and bromo functional groups may have pH-dependent reactivity.

  • Light: Exposure to light, particularly UV light, can promote the generation of reactive oxygen species that lead to oxidative degradation of the PEG chain.[7][12]

  • Oxygen: The presence of oxygen can lead to the formation of peroxides and aldehydes, altering the chemical properties of the PEG linker.[7][12] Storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate oxidative degradation.[7]

Summary of Storage and Stability Data
ParameterRecommendation/InformationSource(s)
Long-Term Storage Temperature -20°C[2][3][4][5]
Short-Term Storage Temperature 0 - 4°C (days to weeks)[6]
Shipping Condition Ambient Temperature[2][5][6]
Recommended Atmosphere Dry, inert (e.g., Argon)[6][7]
Light Sensitivity Protect from light[7]
Solubility Water, DMSO, DMF, DCM[2][5]
Primary Degradation Pathways Hydrolysis, Oxidation[7][8]

Potential Degradation Pathways

The degradation of this compound can compromise its functionality. The two primary mechanisms are the hydrolysis of the ether linkages in the PEG backbone and the oxidation of the polymer chain.

Potential Degradation Pathways of this compound BromoPEG3 This compound Hydrolysis Hydrolysis (e.g., extreme pH, high temp) BromoPEG3->Hydrolysis Oxidation Oxidation (e.g., O2, light, metal ions) BromoPEG3->Oxidation DegradationProducts Degradation Products (e.g., shorter PEGs, aldehydes, carboxylic acids) Hydrolysis->DegradationProducts Oxidation->DegradationProducts LossOfFunction Loss of Functionality (reduced conjugation efficiency) DegradationProducts->LossOfFunction

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

For researchers requiring detailed stability data for their specific application, conducting forced degradation studies is recommended.[13] These studies involve subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Experimental Workflow for a Forced Degradation Study

Workflow for this compound Stability Study cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation Prep Prepare solutions of this compound in relevant buffers Acid Acidic pH (e.g., 0.1 M HCl) Prep->Acid Base Basic pH (e.g., 0.1 M NaOH) Prep->Base Oxidative Oxidative (e.g., 3% H2O2) Prep->Oxidative Thermal Thermal (e.g., 70°C) Prep->Thermal Photolytic Photolytic (e.g., UV light) Prep->Photolytic HPLC HPLC-CAD/MS Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Characterization Characterize Degradants HPLC->Characterization Kinetics Determine Degradation Kinetics Characterization->Kinetics ShelfLife Estimate Shelf-Life Kinetics->ShelfLife

Caption: A typical experimental workflow for a stability study of this compound.

Protocol 1: HPLC-Based Stability Indicating Method

A stability-indicating analytical method is crucial to separate the intact this compound from its degradation products.[14] High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is often used for PEG-containing molecules as they may lack a strong UV chromophore.[15][16]

Objective: To develop an HPLC method to quantify the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC system with CAD or MS detector

  • Appropriate HPLC column (e.g., C18 or a mixed-mode column)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Buffers for stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)

Methodology:

  • Method Development: Develop a gradient HPLC method that resolves the parent this compound peak from any potential degradation products.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO).

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Incubate the this compound solution with 0.1 M HCl or 0.1 M NaOH at a controlled temperature (e.g., 60°C) for various time points. Neutralize the samples before analysis.

    • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for different durations.

    • Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 70°C) and analyze at set intervals.

    • Photodegradation: Expose the this compound solution to a defined light source (e.g., UV lamp) and sample at various time points.

  • Analysis: Analyze the stressed samples by the developed HPLC method.

  • Data Analysis: Quantify the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.

Protocol 2: Functional Assessment of Stability

To ensure that the stored this compound is still active, a functional assay can be performed. This involves a conjugation reaction to a model protein or small molecule.

Objective: To assess the functional stability of this compound by measuring its conjugation efficiency over time.

Materials:

  • Aged and fresh this compound samples

  • A model protein with available amine groups (e.g., Bovine Serum Albumin) or a thiol-containing molecule

  • Coupling reagents (e.g., EDC/NHS for amine conjugation)

  • Reaction buffers

  • Analytical method to assess conjugation (e.g., SDS-PAGE, SEC, or LC-MS)

Methodology:

  • Conjugation Reaction: Set up parallel conjugation reactions using both the aged and a fresh sample of this compound with the model protein or molecule.

  • Reaction Quenching: Stop the reaction after a defined period.

  • Analysis: Analyze the reaction products to determine the extent of conjugation. For a protein, this could be visualized by a band shift on an SDS-PAGE gel or by separating the conjugated and unconjugated protein using Size Exclusion Chromatography (SEC).[17]

  • Comparison: Compare the conjugation efficiency of the aged this compound to that of the fresh sample. A significant decrease in efficiency indicates degradation.

Conclusion

While specific, quantitative stability data for this compound is limited in publicly available resources, a comprehensive understanding of the stability of PEGylated compounds provides a strong basis for its proper storage and handling. Adherence to the recommended storage condition of -20°C in a dry, dark environment is the most critical step in ensuring the long-term stability and functionality of this compound. For applications requiring rigorous characterization, the implementation of forced degradation studies and functional assessments is highly recommended to establish a detailed stability profile.

References

The Hydrophilic Nature of Bromo-PEG3-Acid Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilicity of the Bromo-PEG3-Acid linker, a critical component in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). We delve into its physicochemical properties, supported by quantitative data, detailed experimental protocols for characterization, and visualizations of its role in key biological pathways.

Core Physicochemical Properties of this compound

The this compound linker is a heterobifunctional molecule featuring a triethylene glycol (PEG3) spacer. This PEG chain is the primary determinant of the linker's hydrophilicity. The ether oxygen atoms in the PEG backbone can form hydrogen bonds with water molecules, leading to increased aqueous solubility.[1][2][3][4][5] This property is crucial for improving the solubility and pharmacokinetic profile of often hydrophobic therapeutic payloads.

The linker possesses two distinct functional groups: a terminal bromide and a carboxylic acid. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, allowing for conjugation to various functional groups on a target molecule.[1][2][3][4] The carboxylic acid can be activated to form a stable amide bond, typically with primary amines on a second molecule of interest.[1][2][3][4]

Quantitative Physicochemical Data

PropertyValueSource
Calculated LogP (cLogP) ~ -0.4Estimated based on structurally similar compounds[2]
Aqueous Solubility SolubleBroadPharm[1]
Molecular Weight 285.13 g/mol BroadPharm, Glyco MindSynth, escientificsolutions[1][6][7]
Molecular Formula C₉H₁₇BrO₅BroadPharm, Glyco MindSynth, escientificsolutions[1][6][7]

Experimental Protocols for Hydrophilicity Assessment

Accurate determination of a linker's hydrophilicity is crucial for the rational design of drug conjugates. Below are detailed protocols for the experimental determination of LogP and aqueous solubility.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

Principle: The shake-flask method is the gold-standard for LogP determination. It involves measuring the concentration of a solute in two immiscible liquids, typically n-octanol and water, after they have reached equilibrium. The ratio of the concentrations is then used to calculate the LogP value.

Methodology:

  • Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Partitioning: In a glass vial, add a known volume of the pre-saturated aqueous phase and a known volume of the pre-saturated n-octanol phase. Add a small aliquot of the this compound stock solution.

  • Equilibration: Tightly cap the vial and shake it for a sufficient time to allow for equilibrium to be reached (typically several hours). The vial should be gently agitated to prevent emulsion formation.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of this compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: The LogP is calculated using the following formula: LogP = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Determination of Aqueous Solubility by UV-Vis Spectrophotometry

Principle: This method determines the saturation concentration of a compound in an aqueous buffer. An excess of the compound is equilibrated in the buffer, and after removing the undissolved solid, the concentration of the dissolved compound is measured using its UV absorbance and compared to a standard curve.

Methodology:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a water-miscible solvent (e.g., DMSO) at a known concentration. From this stock, prepare a series of standard solutions of known concentrations in the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Generation of Standard Curve: Measure the UV absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a graph of absorbance versus concentration to generate a standard curve.

  • Equilibration of Saturated Solution: Add an excess amount of this compound to a vial containing the aqueous buffer.

  • Saturation: Tightly cap the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Separation of Undissolved Solid: Centrifuge the saturated solution to pellet the undissolved solid.

  • Sample Preparation for Measurement: Carefully withdraw an aliquot of the clear supernatant. If necessary, dilute the supernatant with the aqueous buffer to ensure the absorbance falls within the linear range of the standard curve.

  • Quantification: Measure the UV absorbance of the (diluted) supernatant at the λmax.

  • Calculation: Use the equation of the standard curve to determine the concentration of the this compound in the (diluted) supernatant. Multiply by the dilution factor (if any) to obtain the aqueous solubility.

Role in Advanced Therapeutics: Signaling Pathways

The hydrophilic this compound linker plays a crucial role in the efficacy of ADCs and PROTACs by ensuring the solubility and appropriate spatial orientation of the conjugate.

Antibody-Drug Conjugate (ADC) Internalization and Payload Release

ADCs utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The this compound linker connects the antibody to the payload.

ADC_Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endosome Early Endosome Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: General workflow of ADC internalization and payload-induced apoptosis.

PROTAC-Mediated Protein Degradation

PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The this compound linker connects a target-binding ligand to an E3 ubiquitin ligase-binding ligand.

PROTAC_Pathway cluster_0 Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 Proteasome Proteasome POI->Proteasome E3->POI Ubiquitination Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of PROTAC-induced targeted protein degradation.

Conclusion

The hydrophilicity imparted by the PEG3 spacer of the this compound linker is a key attribute that enhances the aqueous solubility and overall drug-like properties of complex bioconjugates. This technical guide provides researchers and drug development professionals with the foundational knowledge, quantitative data, and experimental protocols necessary to effectively utilize this versatile linker in the design and optimization of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for Bromo-PEG3-Acid Conjugation to Peptide Thiol Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of peptides and proteins. This modification can lead to increased solubility, extended circulatory half-life, reduced immunogenicity, and enhanced stability against proteolytic degradation.[1][2][3][4]

Bromo-PEG3-Acid is a heterobifunctional linker designed for the specific modification of biomolecules. It features a bromoacetyl group for covalent attachment to thiol-containing residues, such as cysteine, and a terminal carboxylic acid that can be used for subsequent conjugation to other molecules or surfaces. The inclusion of a three-unit PEG spacer enhances the hydrophilicity and biocompatibility of the resulting conjugate.[5][6] These application notes provide detailed protocols for the conjugation of this compound to thiol groups in peptides, guidance on purification, and methods for characterization of the final product.

Principle of the Reaction

The conjugation of this compound to a peptide's thiol group proceeds via a nucleophilic substitution reaction. The thiol group of a cysteine residue, in its deprotonated thiolate form, acts as a nucleophile and attacks the electrophilic carbon of the bromoacetyl group. This results in the displacement of the bromide leaving group and the formation of a stable thioether bond.[5][6]

Peptide Peptide-SH (Cysteine Thiol) Transition Nucleophilic Attack Peptide->Transition BromoPEG Br-CH₂CO-PEG3-COOH (this compound) BromoPEG->Transition Conjugate Peptide-S-CH₂CO-PEG3-COOH (PEGylated Peptide) Transition->Conjugate Formation of Thioether Bond HBr HBr (Byproduct) Transition->HBr

Caption: Reaction mechanism of this compound with a peptide's cysteine residue.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of this compound to a cysteine-containing peptide.

Materials and Reagents
  • Cysteine-containing peptide

  • This compound

  • Reduction Buffer: 100 mM Phosphate buffer, 150 mM NaCl, 5-10 mM EDTA, pH 7.2.

  • Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.5-8.5.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA)

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

  • Characterization instruments (e.g., Mass Spectrometer (MALDI-TOF or ESI-MS))

Protocol 1: Conjugation of this compound to a Peptide

This protocol outlines the essential steps for preparing the peptide, performing the conjugation reaction, and purifying the final product.

G cluster_prep Peptide Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification and Analysis prep_peptide Dissolve Peptide in Reduction Buffer reduce_disulfides Add TCEP to Reduce Disulfide Bonds (if necessary) prep_peptide->reduce_disulfides prep_linker Dissolve this compound in DMSO or DMF mix_reagents Add Linker Solution to Peptide Solution prep_linker->mix_reagents incubate Incubate at RT for 2-4h or 4°C overnight mix_reagents->incubate quench Quench Reaction with L-cysteine purify Purify by RP-HPLC quench->purify characterize Characterize by Mass Spectrometry purify->characterize

Caption: Experimental workflow for peptide PEGylation with this compound.

Step-by-Step Procedure:

  • Peptide Preparation and Reduction:

    • Dissolve the cysteine-containing peptide in degassed Reduction Buffer to a final concentration of 1-10 mg/mL.

    • If the peptide contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-60 minutes to ensure the thiol groups are in their reduced, reactive state. If using DTT, it must be removed prior to adding the this compound, as it will react with the linker. TCEP does not need to be removed.[5]

  • Conjugation Reaction:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Add the desired molar excess (typically 10- to 20-fold) of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should ideally not exceed 10% to maintain peptide stability.[5]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. Protect from light if the peptide is light-sensitive.

  • Quenching the Reaction:

    • To consume any unreacted this compound, add a quenching reagent such as L-cysteine to a final concentration of 10-50 mM.[5]

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Acidify the reaction mixture with TFA to a final concentration of 0.1%.[7]

    • Purify the PEGylated peptide using RP-HPLC. Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm) and collect the fractions corresponding to the product peak.[7]

    • Alternative purification methods for removing excess small molecules include size-exclusion chromatography (SEC) using a desalting column or dialysis.[8][]

  • Characterization and Storage:

    • Confirm the identity and purity of the conjugate using mass spectrometry (MALDI-TOF or ESI-MS) and analytical HPLC.[1][10]

    • Lyophilize the purified fractions to obtain the final product as a powder.

    • Store the final conjugate at -20°C or -80°C for long-term stability.

Data Presentation

The following tables summarize key reaction parameters and expected outcomes for the conjugation of this compound to peptide thiol groups.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeRationale & Key Considerations
pH 7.5 - 8.5Ensures the thiol group is sufficiently nucleophilic for reaction while minimizing side reactions.[5]
Buffer Type Phosphate, HEPES, TrisThese buffers are effective at maintaining the desired pH. Avoid buffers containing thiols.
Molar Ratio (Linker:Peptide) 10:1 to 20:1A molar excess of the linker drives the reaction to completion. The optimal ratio may need to be determined empirically.[5]
Reaction Temperature Room Temperature or 4°CRoom temperature allows for a faster reaction, while 4°C may be preferable for sensitive peptides to minimize degradation.[5]
Reaction Time 2-4 hours at RT, or overnight at 4°CReaction progress can be monitored by HPLC or LC-MS to determine the optimal time.[6]

Table 2: Characterization Data for a Model PEGylated Peptide

ParameterExpected ResultMethod of Analysis
Purity (Crude) >70%RP-HPLC
Purity (Purified) >95%RP-HPLC
Molecular Weight Theoretical MW ± 1 DaMass Spectrometry (MALDI-TOF or ESI-MS)
Degree of Labeling (DOL) ~1.0Mass Spectrometry
Post-Purification Yield 30-60%Highly dependent on peptide sequence, scale, and purification method.

Characterization of the PEGylated Peptide

Accurate characterization is crucial to confirm successful conjugation and determine the purity of the final product.

Mass Spectrometry

Mass spectrometry is a powerful tool for verifying the covalent attachment of the this compound linker.[1][10]

  • Sample Preparation for MALDI-TOF MS:

    • Mix the purified peptide solution with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) in a 1:1 (v/v) ratio.[7]

    • Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry completely.[7]

  • Data Analysis:

    • Acquire the mass spectrum and determine the monoisotopic mass of the PEGylated peptide.

    • The observed mass should correspond to the sum of the molecular weight of the starting peptide and the mass of the incorporated PEG3-Acid moiety (minus the mass of HBr).

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is used for both purification and to assess the purity of the final product. The PEGylated peptide will typically have a different retention time compared to the unconjugated peptide.[7]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Incomplete reduction of disulfide bonds.Ensure sufficient molar excess and incubation time with the reducing agent.
Suboptimal pH of the reaction buffer.Verify the pH of the conjugation buffer is within the recommended range (7.5-8.5).
Inactive this compound.Use freshly prepared solutions of the linker.
Multiple Peaks in HPLC/MS Incomplete reaction or side reactions.Optimize the molar ratio of linker to peptide and the reaction time.
Peptide degradation.Perform the reaction at a lower temperature (4°C).
Poor Recovery After Purification Non-specific binding to the chromatography column.Optimize the HPLC gradient and column type.
Precipitation of the peptide or conjugate.Ensure adequate solubility in all buffers.

References

Surface Modification of Nanoparticles with Bromo-PEG3-Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a pivotal step in the development of advanced nanomaterials for a range of biomedical applications, including targeted drug delivery, diagnostics, and bioimaging. The process of PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted strategy to enhance the physicochemical and biological properties of nanoparticles.[1] This modification imparts a hydrophilic "stealth" layer that can reduce non-specific protein binding (opsonization), prevent aggregation in biological media, and prolong systemic circulation by evading clearance by the mononuclear phagocyte system.[1][2][3]

Bromo-PEG3-Acid is a heterobifunctional linker designed for the versatile surface functionalization of nanoparticles. It features a terminal carboxylic acid group for stable amide bond formation with amine-functionalized nanoparticles and a terminal bromide that serves as a reactive site for subsequent bioconjugation.[2] The short, hydrophilic three-unit PEG spacer enhances aqueous solubility and biocompatibility.[2] These application notes provide detailed protocols for the surface modification of nanoparticles using this compound, along with expected quantitative data and characterization methods.

Key Applications and Advantages

Nanoparticles modified with this compound are well-suited for a variety of biomedical applications:

  • Targeted Drug Delivery: The PEG linker can reduce clearance by the immune system, allowing for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.[2] The terminal bromide can be further functionalized with targeting ligands, such as antibodies or peptides, for active targeting of specific cell types.[2]

  • Bioconjugation: The bromide group provides a reactive handle for the covalent attachment of a wide range of biomolecules, including fluorescent dyes for imaging, therapeutic agents, or other targeting moieties.[2]

  • Improved Pharmacokinetics: PEGylation is a well-established method for improving the pharmacokinetic profiles of therapeutic agents by increasing their circulation half-life.[][5]

  • Enhanced Colloidal Stability: The hydrophilic PEG chains provide steric hindrance, which prevents nanoparticle aggregation in biological fluids and during storage.[6]

Data Presentation

Successful surface modification with this compound is expected to induce measurable changes in the physicochemical properties of the nanoparticles. The following tables summarize representative quantitative data for a model 100 nm amine-functionalized nanoparticle before and after PEGylation.

Table 1: Change in Hydrodynamic Diameter and Polydispersity Index (PDI)

Nanoparticle SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Unmodified Nanoparticles100 ± 2.50.15 ± 0.02
This compound Modified Nanoparticles115 ± 3.00.13 ± 0.03

Source: Adapted from general PEGylation literature. The increase in hydrodynamic diameter is indicative of the presence of the PEG layer on the nanoparticle surface.

Table 2: Change in Surface Charge (Zeta Potential)

Nanoparticle SampleZeta Potential (mV)
Unmodified Nanoparticles (Amine-functionalized)+35 ± 2.1
This compound Modified Nanoparticles-8 ± 1.8

Source: Adapted from general PEGylation literature. A significant shift in zeta potential towards a more neutral or negative value is a strong indicator of successful surface modification, as the PEG layer shields the original positive surface charge of the amine groups.

Table 3: Reduction in Non-Specific Protein Adsorption

Nanoparticle SampleProtein Adsorption (%)
Unmodified Nanoparticles100 (reference)
This compound Modified Nanoparticles28 ± 6.2

Source: Adapted from general PEGylation literature. The substantial decrease in protein adsorption demonstrates the "stealth" property imparted by the PEG chains.

Experimental Protocols

The following protocols provide a general framework for the surface modification of amine-functionalized nanoparticles with this compound. Optimization of reaction conditions, such as molar ratios and reaction times, may be necessary for specific nanoparticle systems.[2]

Protocol 1: Activation of this compound Carboxylic Acid Group

This protocol describes the activation of the terminal carboxylic acid group of this compound using carbodiimide chemistry to form an NHS-ester, which is reactive towards primary amines.[7]

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

  • Add 1.5 molar equivalents of EDC to the solution.

  • Add 1.2 molar equivalents of NHS or Sulfo-NHS to the solution.[7]

  • Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere to prevent hydrolysis of the activated ester.[2]

  • The resulting solution containing the activated Bromo-PEG3-NHS ester is now ready for conjugation to amine-functionalized nanoparticles.

G cluster_activation Protocol 1: Activation of this compound A Dissolve this compound in anhydrous DMF/DMSO B Add EDC (1.5 eq) A->B C Add NHS/Sulfo-NHS (1.2 eq) B->C D Stir for 1-4 hours at RT under inert atmosphere C->D E Activated Bromo-PEG3-NHS Ester D->E

Caption: Workflow for the activation of this compound.

Protocol 2: Conjugation of Activated this compound to Amine-Functionalized Nanoparticles

This protocol details the covalent attachment of the activated Bromo-PEG3-NHS ester to nanoparticles displaying surface amine groups.[7]

Materials:

  • Amine-functionalized nanoparticles

  • Activated Bromo-PEG3-NHS ester solution (from Protocol 1)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Centrifuge and centrifuge tubes

  • Deionized (DI) water or appropriate buffer for washing

Procedure:

  • Disperse the amine-functionalized nanoparticles in the reaction buffer to a desired concentration (e.g., 1 mg/mL).[2]

  • Add the activated Bromo-PEG3-NHS ester solution to the nanoparticle dispersion. The molar ratio of the linker to the surface amine groups on the nanoparticles should be optimized, but a 10-fold molar excess of the linker is a common starting point.[7]

  • Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.[7]

  • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes to deactivate any unreacted NHS-esters.

  • Purify the modified nanoparticles by centrifugation. Pellet the nanoparticles and discard the supernatant containing unreacted linker and byproducts.

  • Resuspend the nanoparticle pellet in fresh reaction buffer or deionized water.

  • Repeat the centrifugation and resuspension steps at least three times to thoroughly wash the nanoparticles.[7]

  • Resuspend the final this compound modified nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C) and further characterization.

G cluster_conjugation Protocol 2: Conjugation to Nanoparticles A Disperse Amine-NPs in Reaction Buffer B Add Activated Bromo-PEG3-NHS Ester A->B C React for 2-4h at RT or overnight at 4°C B->C D Quench Reaction (Optional) C->D E Purify by Centrifugation (Wash 3x) D->E F This compound Modified NPs E->F

Caption: Workflow for nanoparticle surface conjugation.

Protocol 3: Characterization of Modified Nanoparticles

It is crucial to characterize the nanoparticles after modification to confirm successful functionalization and to assess their physicochemical properties.

1. Hydrodynamic Diameter and Zeta Potential Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Prepare samples of both unmodified and modified nanoparticles at the same concentration in a suitable buffer (e.g., 10 mM NaCl).

    • Measure the hydrodynamic diameter and polydispersity index (PDI) to confirm an increase in size and monodispersity.

    • Measure the zeta potential to confirm a change in surface charge.

  • Expected Outcome: An increase in hydrodynamic diameter and a shift in zeta potential towards neutral or negative values indicate successful PEGylation.

2. Confirmation of Covalent Attachment:

  • Technique: Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS)

  • Procedure:

    • Acquire spectra for the unmodified nanoparticles, this compound, and the modified nanoparticles.

    • For FTIR, look for the appearance of characteristic peaks of the PEG linker (e.g., C-O-C ether stretch) and amide bond formation on the nanoparticle spectrum.

    • For XPS, analyze the elemental composition and high-resolution spectra of C1s, O1s, and N1s to confirm the presence of the PEG linker on the surface.

3. Quantification of PEGylation (Optional but Recommended):

  • Technique: Thermogravimetric Analysis (TGA) or High-Performance Liquid Chromatography (HPLC)

  • TGA Procedure:

    • Lyophilize the purified modified nanoparticles to obtain a dry powder.

    • Heat the sample under a controlled atmosphere and measure the weight loss as a function of temperature.

    • The weight loss corresponding to the decomposition of the organic PEG layer can be used to quantify the amount of PEG on the nanoparticle surface.

  • HPLC Procedure:

    • Utilize a displacement or dissolution method to liberate the PEG from the nanoparticle surface.

    • Separate and quantify the free PEG using Reverse-Phase HPLC (RP-HPLC) with a suitable detector like a Charged Aerosol Detector (CAD).

G cluster_characterization Protocol 3: Characterization cluster_physicochemical Physicochemical Properties cluster_confirmation Confirmation of Attachment cluster_quantification Quantification Input Modified Nanoparticles DLS DLS Input->DLS Zeta Zeta Potential Input->Zeta FTIR FTIR Input->FTIR XPS XPS Input->XPS TGA TGA Input->TGA HPLC HPLC Input->HPLC

Caption: Key characterization techniques for modified nanoparticles.

Conclusion

The protocols and data presented provide a comprehensive framework for the successful surface modification of nanoparticles with this compound. This versatile linker offers a robust method for enhancing the biocompatibility and functionality of nanoparticles for a wide range of applications in drug delivery and biomedical research. Rigorous characterization of the modified nanoparticles is essential to ensure the desired physicochemical properties and to enable their effective translation into preclinical and clinical development.

References

Application Notes and Protocols for Bromo-PEG3-Acid in Small Molecule-Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG3-Acid is a heterobifunctional linker widely utilized in bioconjugation to covalently attach small molecules to proteins. This linker possesses two distinct reactive moieties: a carboxylic acid and a bromo group, separated by a hydrophilic 3-unit polyethylene glycol (PEG) spacer. The PEG chain enhances the solubility and reduces the immunogenicity of the resulting conjugate. The carboxylic acid can be activated to react with primary amines, such as the side chains of lysine residues on a protein, to form a stable amide bond. The bromo group is an excellent leaving group for nucleophilic substitution reactions, readily reacting with thiol groups, for instance, from cysteine residues, to form a stable thioether bond.

These characteristics make this compound a versatile tool for various applications in drug development and research, including the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other targeted therapeutics. This document provides detailed application notes and protocols for the use of this compound in linking small molecules to proteins.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₇BrO₅
Molecular Weight 285.13 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in water, DMSO, DMF, and other polar organic solvents
Storage Store at -20°C

Applications

The dual reactivity of this compound allows for a modular and flexible approach to bioconjugation. Key applications include:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to a monoclonal antibody, enabling targeted delivery of the drug to cancer cells.

  • PROTACs: this compound is an ideal linker for connecting a target protein-binding ligand (warhead) to an E3 ligase-recruiting ligand, facilitating the targeted degradation of pathogenic proteins.

  • Protein Modification and PEGylation: The hydrophilic PEG spacer can improve the pharmacokinetic properties of therapeutic proteins and peptides.

  • Surface Functionalization: Immobilization of proteins or small molecules onto surfaces for various biomedical and diagnostic applications.

Experimental Protocols

Herein, we provide two primary protocols for the conjugation of a small molecule to a protein using this compound. Protocol 1 describes the conjugation to a primary amine (e.g., lysine residue) via the carboxylic acid moiety. Protocol 2 details the conjugation to a thiol group (e.g., cysteine residue) via the bromo moiety.

Protocol 1: Conjugation to Protein Primary Amines via EDC/NHS Chemistry

This protocol outlines the activation of the carboxylic acid group of a this compound-functionalized small molecule and its subsequent conjugation to primary amines on a protein.

Materials and Reagents:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

  • Small molecule functionalized with this compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

  • Bradford Assay Reagent for protein quantification

Experimental Procedure:

  • Protein Preparation:

    • Determine the concentration of the protein solution using the Bradford assay.

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Coupling Buffer using a desalting column.

    • Adjust the protein concentration to 1-5 mg/mL in Coupling Buffer.

  • Activation of this compound-Small Molecule:

    • Dissolve the this compound-functionalized small molecule (10-fold molar excess over the protein) in anhydrous DMF or DMSO.

    • In a separate tube, prepare a fresh solution of EDC (20-fold molar excess) and NHS (20-fold molar excess) in Activation Buffer.

    • Add the EDC/NHS solution to the small molecule solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to Protein:

    • Add the activated small molecule solution to the prepared protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-activated small molecules.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess small molecule and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization of the Conjugate:

    • Determine the final protein concentration using the Bradford assay.

    • Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight.

    • Use LC-MS to confirm the mass of the conjugate and determine the degree of labeling.

Quantitative Data Summary for Protocol 1 (Illustrative Example):

ParameterValueNotes
Protein Concentration (Initial) 2.0 mg/mLDetermined by Bradford Assay.
Molar Ratio (Small Molecule:Protein) 10:1A molar excess of the small molecule drives the reaction.
Molar Ratio (EDC:Small Molecule) 2:1Ensures efficient activation of the carboxylic acid.
Molar Ratio (NHS:Small Molecule) 2:1Stabilizes the activated intermediate.
Reaction Time 2 hoursAt room temperature.
Conjugation Efficiency ~75%Determined by RP-HPLC, representing the percentage of mono-conjugated protein.[1]
Final Yield of Purified Conjugate ~45%Overall yield after purification.[2]

Experimental Workflow for Amine Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p_prep Protein Preparation (Buffer Exchange, Concentration) conjugation Conjugation to Protein (Amine Coupling) p_prep->conjugation sm_prep Small Molecule-Bromo-PEG3-Acid (Dissolution) activation Activation of Carboxylic Acid (EDC/NHS) sm_prep->activation activation->conjugation quenching Quenching (Tris Buffer) conjugation->quenching purification Purification (Desalting Column) quenching->purification characterization Characterization (SDS-PAGE, LC-MS) purification->characterization

Workflow for conjugating a small molecule to protein amines.
Protocol 2: Conjugation to Protein Thiols

This protocol describes the direct alkylation of a protein's free thiol groups (from cysteine residues) with the bromo group of a this compound functionalized small molecule.

Materials and Reagents:

  • Protein of interest with accessible cysteine residues (in a thiol-free buffer, e.g., PBS, pH 7.2)

  • Small molecule functionalized with this compound

  • Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (if necessary)

  • Reaction Buffer: PBS, pH 7.2-8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

  • Bradford Assay Reagent

Experimental Procedure:

  • Protein Preparation:

    • Determine the protein concentration using the Bradford assay.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature.

    • Remove excess TCEP by passing the protein solution through a desalting column equilibrated with Reaction Buffer.

  • Conjugation Reaction:

    • Dissolve the this compound-functionalized small molecule (5 to 20-fold molar excess over the protein) in a minimal amount of anhydrous DMF or DMSO.

    • Add the small molecule solution to the protein solution with gentle stirring.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

  • Purification of the Conjugate:

    • Remove unreacted small molecule by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization of the Conjugate:

    • Determine the final protein concentration using the Bradford assay.

    • Analyze the conjugate by SDS-PAGE to visualize the increase in molecular weight.

    • Use LC-MS to confirm the mass of the conjugate and determine the degree of labeling.

Quantitative Data Summary for Protocol 2 (Illustrative Example):

ParameterValueNotes
Protein Concentration (Initial) 3.0 mg/mLDetermined by Bradford Assay.
Molar Ratio (Small Molecule:Protein) 15:1A molar excess of the small molecule is used.
Reaction pH 7.5Slightly basic pH favors the thiolate form for reaction.[3]
Reaction Time 4 hoursAt room temperature under nitrogen.
Conjugation Efficiency >90%Determined by LC-MS, showing conversion of the free thiol.
Final Yield of Purified Conjugate ~50%Overall yield after purification.[2]

Experimental Workflow for Thiol Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p_prep Protein Preparation (Reduction with TCEP, Buffer Exchange) conjugation Conjugation to Protein (Thiol Alkylation) p_prep->conjugation sm_prep Small Molecule-Bromo-PEG3-Acid (Dissolution) sm_prep->conjugation purification Purification (Desalting Column) conjugation->purification characterization Characterization (SDS-PAGE, LC-MS) purification->characterization

Workflow for conjugating a small molecule to protein thiols.

Application Example: PROTAC-Mediated Degradation of BRD4

This compound is an effective linker for the synthesis of PROTACs. A common application is the targeted degradation of the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription. A BRD4-targeting PROTAC typically consists of a BRD4 inhibitor (e.g., JQ1) linked to an E3 ligase ligand (e.g., a derivative of thalidomide to recruit Cereblon (CRBN)).

PROTAC Mechanism of Action:

The PROTAC molecule facilitates the formation of a ternary complex between BRD4 and the E3 ubiquitin ligase. This proximity induces the polyubiquitination of BRD4, marking it for degradation by the proteasome. This event-driven catalysis allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins.

Signaling Pathway for PROTAC-Mediated BRD4 Degradation

G cluster_protac PROTAC Action cluster_downstream Downstream Effects PROTAC BRD4 PROTAC (with this compound linker) Ternary Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary BRD4 BRD4 BRD4->Ternary Proteasome Proteasomal Degradation BRD4->Proteasome Degradation cMyc c-Myc Transcription (Oncogene) BRD4->cMyc Activates E3 E3 Ligase (e.g., Cereblon) E3->Ternary Polyubiquitination Ub Ubiquitination Ternary->Ub Polyubiquitination Ub->BRD4 Proteasome->cMyc Inhibition of Transcription Proliferation Tumor Cell Proliferation cMyc->Proliferation Promotes

PROTAC-mediated degradation of BRD4 and its downstream effects.

Characterization of BRD4 Degradation by Western Blot:

The efficacy of a BRD4-targeting PROTAC is typically assessed by Western blotting to quantify the reduction in BRD4 protein levels in cells treated with the PROTAC.

Example Western Blot Data for a BRD4 PROTAC:

PROTAC Concentration (nM)Normalized BRD4 Intensity% Degradation (vs. Vehicle)
0 (Vehicle)1.000%
10.8218%
100.4555%
500.1882%
1000.0991%
5000.0595%
This data is representative and illustrates the dose-dependent degradation of BRD4.[4]

Conclusion

This compound is a highly effective and versatile heterobifunctional linker for the conjugation of small molecules to proteins. Its distinct reactive ends allow for controlled and specific bioconjugation strategies, making it a valuable tool in the development of targeted therapeutics such as ADCs and PROTACs. The detailed protocols and application examples provided in this document serve as a comprehensive guide for researchers to successfully implement this compound in their bioconjugation workflows.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Bromo-PEG3-Acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address low yield and other common issues encountered during Bromo-PEG3-Acid conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains two distinct reactive groups at either end of a hydrophilic 3-unit PEG spacer:

  • Carboxylic Acid (-COOH): This group can be activated to react with primary amine groups (e.g., on lysine residues or the N-terminus of a protein) to form a stable amide bond.[1][2][3] This activation is typically achieved using carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS.[1][4]

  • Bromide (-Br): As an alkyl bromide, this group serves as an excellent leaving group for nucleophilic substitution reactions.[1][5] It most commonly reacts with thiol (sulfhydryl) groups, such as those on cysteine residues, to form a stable thioether bond.[6][7][8]

Q2: My overall conjugation yield is very low. Where should I start troubleshooting?

Low yield is a frequent challenge that can originate from reagent quality, reaction conditions, or issues with the biomolecule itself.[9] A systematic approach is best. Start by verifying the quality and storage of your reagents, particularly the moisture-sensitive activating agents (EDC/NHS).[4] Next, critically evaluate your reaction conditions, focusing on pH, molar ratios, and buffer composition. Finally, confirm the purity and reactivity of your target biomolecule. This guide provides a detailed breakdown of potential issues and solutions.

Q3: How do I choose the correct buffer for my conjugation reaction?

Buffer selection is critical to avoid competing side reactions.[4][10]

  • For Carboxylic Acid Activation: Use a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at a pH of 4.5-6.0.[4]

  • For Amine Conjugation: After activation, switch to an amine-free buffer like phosphate-buffered saline (PBS) or borate buffer at a pH of 7.2-8.5.[4]

  • Buffers to AVOID: Never use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule and significantly lower your yield.[4][10]

Q4: What are the optimal pH conditions for the conjugation?

A two-step pH strategy is highly recommended for conjugating the carboxylic acid end:

  • Activation Step: Perform the activation of the this compound with EDC/NHS at a slightly acidic pH of 4.5-6.0. This condition is most efficient for forming the active NHS ester.[4]

  • Conjugation Step: For the subsequent reaction with the primary amine on your target molecule, increase the pH to a range of 7.2-8.5. This deprotonates the primary amine, making it a more effective nucleophile.[4][10]

For the bromo-end reacting with a thiol, a pH range of 7.0-8.5 is generally recommended to ensure the thiol group is sufficiently deprotonated and nucleophilic.[6]

Q5: How can I confirm my final product is the correct conjugate and assess its purity?

Several analytical methods can be used to characterize the final product:

  • Size-Exclusion Chromatography (SEC): This technique separates molecules by size and can be used to detect the formation of the larger PEGylated conjugate and separate it from smaller, unreacted reagents.[11][12][13]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC offers high-resolution separation based on hydrophobicity and is effective for purifying conjugates and assessing purity.[13]

  • Mass Spectrometry (MS): LC/MS analysis provides direct confirmation of the conjugate's molecular weight, allowing for unambiguous identification of the desired product and any side products.[14]

  • SDS-PAGE: For protein conjugations, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis will show a shift to a higher molecular weight for the PEGylated protein compared to the unmodified protein.[15]

Troubleshooting Guide

This guide addresses specific problems that can lead to low reaction yields.

Problem 1: Low or No Conjugation to the Target Amine
Common CausesRecommended Solutions
Inefficient Carboxylic Acid Activation Use fresh, high-quality EDC and NHS/Sulfo-NHS. These reagents are moisture-sensitive and should be stored in a desiccator at -20°C.[4] Bring vials to room temperature before opening to prevent condensation.[4] Optimize the molar ratio, typically using a 1.5 to 5-fold molar excess of EDC/NHS over the this compound.[4]
Suboptimal pH for Activation or Conjugation Implement the two-step pH protocol described in the FAQs. Activate the carboxyl group at pH 4.5-6.0 (e.g., in MES buffer), then raise the pH to 7.2-8.0 (e.g., by adding PBS) for the reaction with the amine.[4]
Hydrolysis of the Activated NHS-Ester The activated NHS-ester is susceptible to hydrolysis, a competing reaction that increases with higher pH and longer reaction times.[4][15] Add the amine-containing target molecule to the reaction as soon as possible after the activation step. Avoid prolonged incubations at high pH.[6]
Competing Nucleophiles in Buffer Ensure the buffer used for the conjugation step is free of primary amines (e.g., Tris, glycine).[4][10] Use a recommended buffer like PBS or borate buffer.[4]
Problem 2: Low or No Reaction at the Bromo-end with a Thiol
Common CausesRecommended Solutions
Oxidized or Inaccessible Thiol Groups If targeting cysteine residues, ensure the thiol groups are in their reduced state.[6] Disulfide bonds can be reduced by pre-treating the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[16] TCEP does not need to be removed before conjugation.[16][17] The target thiol may also be buried within the molecule's 3D structure, making it inaccessible.[6]
Suboptimal pH for Thiol Reaction The reaction of the bromo group with a thiol is most efficient at a pH between 7.0 and 8.5.[6] This ensures the thiol group is sufficiently deprotonated to act as a nucleophile.
Competing Nucleophiles in Buffer Avoid buffers containing other nucleophiles, such as thiol-containing reducing agents (like DTT or 2-mercaptoethanol) in the final reaction mixture, as they will compete with the target thiol.[17]
Problem 3: Formation of Multiple PEGylated Species or Aggregates
Common CausesRecommended Solutions
Multiple Reactive Sites on Target Molecule If your target molecule has multiple primary amines or thiols, you may get a heterogeneous mixture of products. To favor mono-PEGylation, reduce the molar excess of the this compound reagent.[4][9] Perform small-scale optimization experiments to find the ideal molar ratio for your specific molecule.[10]
Protein Instability and Aggregation The reaction conditions (pH, concentration) may cause the protein to denature or aggregate, reducing the accessibility of target sites.[9] If aggregation is observed, try lowering the protein concentration.[9] Ensure the buffer conditions (pH, salt concentration) are optimized to maintain the protein's stability and solubility.[4]
Problem 4: Low Product Recovery After Purification
Common CausesRecommended Solutions
Non-specific Binding to Chromatography Column The conjugate may bind non-specifically to the purification column, leading to low recovery.[4] Ensure the column is properly equilibrated before loading the sample. Consider adjusting the ionic strength or pH of the elution buffer.[4]
Loss of Product During Dialysis/Diafiltration When using dialysis or diafiltration to remove excess reagents, ensure the molecular weight cutoff (MWCO) of the membrane is significantly smaller than the molecular weight of your final conjugate to prevent product loss.[4]
Precipitation/Aggregation of Purified Conjugate The purified conjugate may aggregate and precipitate out of solution if the final buffer conditions are not optimal. Identify a storage buffer with the appropriate pH and excipients to ensure long-term stability.

Data Summary Tables

Table 1: Recommended Reaction Conditions for Carboxylic Acid Activation & Amine Coupling

ParameterRecommended ConditionRationale & Key Considerations
Activation pH 4.5 - 6.0Maximizes the efficiency of NHS-ester formation by EDC.[4]
Activation Buffer MES BufferAn amine-free, carboxylate-free buffer is essential.[4]
Conjugation pH 7.2 - 8.5Ensures the target primary amine is deprotonated and nucleophilic.[4][10]
Conjugation Buffer PBS or Borate BufferProvides good buffering capacity without competing primary amines.[4][15]
EDC:PEG Molar Ratio 1.5:1 to 5:1A molar excess is needed to drive the activation reaction. Optimize for your specific system.[4]
NHS:PEG Molar Ratio 1.5:1 to 5:1A slight excess over EDC can improve efficiency and stability of the active ester.[4]
Temperature Room Temperature (20-25°C)Reaction typically proceeds efficiently at room temperature. For sensitive molecules, consider 4°C for a longer duration.[6]

Table 2: Recommended Reaction Conditions for Bromo-Group Conjugation to Thiols

ParameterRecommended ConditionRationale & Key Considerations
Reaction pH 7.0 - 8.5Ensures the thiol group is sufficiently deprotonated to be nucleophilic while minimizing side reactions.[6]
Reaction Buffer PBS, HEPESUse degassed, amine-free, and thiol-free buffers to prevent oxidation and side reactions.[17]
Reducing Agent TCEP (if needed)Use a 10-100 fold molar excess to reduce disulfide bonds prior to conjugation.[16]
Temperature Room Temperature (20-25°C) or 4°CThe reaction is typically rapid at room temperature. 4°C can be used for sensitive molecules.[17]

Experimental Protocols

Protocol 1: General Two-Step Conjugation of this compound to a Primary Amine

This protocol provides a starting point for conjugating the carboxylic acid end of the linker to an amine-containing biomolecule.

  • Reagent Preparation:

    • Prepare a 100 mM MES buffer, pH 5.0.

    • Prepare a 100 mM PBS buffer, pH 7.5.

    • Dissolve your amine-containing biomolecule in the PBS buffer at a desired concentration (e.g., 1-10 mg/mL).

    • Immediately before use, prepare stock solutions of this compound, EDC, and Sulfo-NHS in anhydrous DMSO or DMF.

  • Activation Step:

    • In a reaction tube, combine this compound and Sulfo-NHS (at a 1:1.5 molar ratio) in MES buffer.

    • Add EDC (1.5 moles per mole of PEG-Acid) to the mixture to initiate the activation.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Step:

    • Add the activated this compound mixture to your biomolecule solution. The addition of the acidic activation mix will lower the pH, which is then adjusted back up.

    • Immediately adjust the pH of the reaction mixture to 7.2-8.0 using a dilute base or by ensuring the final buffer is predominantly the pH 7.5 PBS.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Quenching:

    • Stop the reaction by adding an amine-containing buffer like Tris or a small molecule like hydroxylamine to a final concentration of 20-50 mM.[4] This will quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes.

  • Purification:

    • Proceed immediately to purification to separate the conjugate from excess reagents and byproducts using an appropriate method like size-exclusion chromatography (see Protocol 2) or dialysis.[4]

Protocol 2: Purification of Conjugate using Size-Exclusion Chromatography (SEC)

This protocol is suitable for removing small molecules (e.g., unreacted linker, EDC/NHS byproducts, quenching reagents) from the larger conjugate.

  • Column Selection and Equilibration:

    • Select an SEC column (e.g., Sephadex G-25) with a fractionation range appropriate for the size of your conjugate.[13]

    • Equilibrate the column with at least 2-3 column volumes of a suitable, filtered, and degassed storage buffer (e.g., PBS).[13]

  • Sample Application:

    • Concentrate your reaction mixture if necessary. The sample volume should ideally be less than 5% of the total column volume for optimal separation.[13]

    • Apply the sample to the top of the equilibrated column.

  • Elution and Fraction Collection:

    • Elute the sample with the storage buffer at a constant flow rate recommended by the column manufacturer.

    • The larger conjugate will elute first in the void volume, followed by the smaller unreacted molecules and salts.[13]

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins) or another relevant wavelength.

  • Analysis:

    • Pool the fractions containing the purified conjugate.

    • Analyze the purity of the pooled fractions using RP-HPLC, SDS-PAGE, or mass spectrometry.

Visualizations

G cluster_activation Activation (pH 4.5 - 6.0) cluster_conjugation Conjugation (pH 7.2 - 8.0) cluster_finish Final Steps p1 Prepare Amine Target in PBS (pH 7.5) a1 Combine this compound, EDC, and NHS in MES Buffer p2 Prepare Linker & Activators in Anhydrous Solvent a2 Incubate 15-30 min at Room Temp a1->a2 c1 Add Activated Linker to Amine Target a2->c1 c2 Incubate 2h at RT or Overnight at 4°C c1->c2 q1 Quench Reaction (e.g., Tris Buffer) c2->q1 p3 Purify Conjugate (e.g., SEC, HPLC) q1->p3 a3 Analyze Product (e.g., MS, HPLC) p3->a3

Caption: General workflow for a two-step this compound conjugation to a primary amine.

G start Low Conjugation Yield check_reagents Are EDC/NHS/Linker reagents fresh and stored properly? start->check_reagents reagent_sol Use fresh reagents. Store at -20°C, desiccated. check_reagents->reagent_sol No check_buffer Is the conjugation buffer amine-free (e.g., PBS, Borate)? check_reagents->check_buffer Yes reagent_sol->check_buffer buffer_sol Replace Tris/Glycine buffer with PBS or Borate buffer. check_buffer->buffer_sol No check_ph Are you using a two-step pH procedure (activation & conjugation)? check_buffer->check_ph Yes buffer_sol->check_ph ph_sol 1. Activate at pH 4.5-6.0 2. Conjugate at pH 7.2-8.0 check_ph->ph_sol No check_thiol If targeting Cysteine, is the thiol reduced? check_ph->check_thiol Yes ph_sol->check_thiol thiol_sol Pre-treat protein with TCEP. check_thiol->thiol_sol No success Yield Improved check_thiol->success Yes thiol_sol->success

Caption: Decision tree for troubleshooting low yield in conjugation reactions.

References

Optimizing pH conditions for Bromo-PEG3-Acid reactions with thiols

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bromo-PEG3-Acid Reactions with Thiols

Welcome to the technical support center for this compound and its application in thiol-based bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the successful implementation of your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a thiol group?

A1: The optimal pH range for the reaction between this compound and a thiol (e.g., a cysteine residue on a protein) is typically between 7.0 and 8.5.[1] In this pH range, the thiol group (-SH) is sufficiently deprotonated to its more nucleophilic thiolate form (-S⁻), which is essential for the reaction to proceed efficiently.[2] Maintaining a pH below 9.0 helps to minimize potential side reactions with other nucleophilic amino acid residues such as lysine.[1]

Q2: What type of chemical bond is formed, and how stable is it?

A2: The reaction between the bromo group of this compound and a thiol group is a nucleophilic substitution reaction (SN2). This process forms a highly stable thioether bond (C-S-C).[3][4][5] This bond is considered very stable under typical physiological and experimental conditions, making it suitable for creating long-lasting bioconjugates.[3]

Q3: My protein's cysteine residues are involved in a disulfide bond. What should I do?

A3: If your target thiol groups are present as disulfide bonds, you must first reduce them to free thiols. This is typically achieved by treating your protein with a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[3][6] It is crucial to remove the excess reducing agent before adding the this compound, as the reducing agent itself contains thiols that would compete in the reaction. This can be done using a desalting column or dialysis.[3]

Q4: What are the potential side reactions when using this compound?

A4: While the reaction is highly selective for thiols, potential side reactions can occur, especially if the pH is not optimal. At pH values above 8.5, there is an increased chance of reaction with other nucleophilic amino acid side chains, such as the amine groups of lysine residues.[1][4] To minimize these side reactions, it is recommended to work within the optimal pH range of 7.0-8.5 and to control the reaction time.[1]

Q5: How can I stop or "quench" the reaction?

A5: To stop the conjugation reaction, you can add a small molecule containing a free thiol group.[1] Common quenching reagents include L-cysteine, N-acetyl-cysteine, or 2-mercaptoethanol.[1][3] These will react with any excess this compound, preventing further modification of your target molecule.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conjugation Yield Suboptimal pH: The reaction buffer pH is too low, preventing thiol deprotonation.Verify the pH of your reaction buffer and ensure it is within the 7.0-8.5 range.[1]
Oxidized Thiols: The thiol groups on your molecule have formed disulfide bonds.Pre-treat your sample with a reducing agent like TCEP or DTT to ensure free thiols are available for reaction.[6][7] Remember to remove the reducing agent before adding the PEG reagent.[3]
Inactive this compound: The reagent may have degraded due to improper storage or handling.Use a freshly prepared solution of this compound. Store the reagent desiccated at -20°C.[4][8]
Insufficient Molar Ratio: The amount of this compound is too low.Increase the molar excess of this compound to protein (e.g., 10 to 20-fold excess) to drive the reaction forward.[3][9]
Non-Specific Labeling pH is too high: Reaction with other nucleophiles (e.g., amines on lysine) is occurring.Lower the reaction pH to be within the 7.0-8.0 range to increase selectivity for thiols.[1] Avoid pH values above 9.0.
Prolonged Reaction Time: Extended incubation can lead to side reactions.Perform a time-course experiment to determine the optimal reaction time for your specific molecule.[7]
Protein Aggregation During Reaction Inappropriate Buffer Conditions: The buffer composition or pH may be destabilizing the protein.Screen different buffer systems. Ensure the pH is not close to the protein's isoelectric point (pI).[9]
High Protein Concentration: Can increase the likelihood of intermolecular cross-linking.Consider reducing the protein concentration in the reaction mixture.[9]

Experimental Protocols

General Protocol for Protein Thiol Alkylation

This protocol provides a general procedure for conjugating this compound to a protein with available cysteine residues.

Materials:

  • Protein containing free cysteine residues

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5[3]

  • This compound Stock Solution: 10-20 mM in anhydrous DMF or DMSO (prepare immediately before use)[3]

  • (Optional) Reducing Agent: TCEP or DTT

  • (Optional) Reduction Buffer: PBS containing 5-10 mM EDTA, pH 7.2[3]

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol (1 M stock)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation (with Reduction):

    • If the protein's disulfide bonds need to be reduced, dissolve the protein (1-10 mg/mL) in Reduction Buffer.

    • Add a 10- to 50-fold molar excess of TCEP or DTT.

    • Incubate at 37°C for 30-60 minutes.[3]

    • Remove the excess reducing agent using a desalting column equilibrated with the Reaction Buffer.

  • Protein Preparation (without Reduction):

    • Dissolve the protein (1-10 mg/mL) in the Reaction Buffer.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent (DMF/DMSO) should ideally not exceed 10%.[3]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[3]

  • Quenching the Reaction:

    • Add the Quenching Reagent to a final concentration of 10-50 mM to consume any unreacted this compound.[3]

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis.

Visual Guides

ReactionMechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Thiol Protein-SH (Thiol) Conjugate Protein-S-CH₂-PEG-COOH (Stable Thioether Bond) Thiol->Conjugate Nucleophilic Attack BromoPEG Br-CH₂-PEG-COOH (this compound) BromoPEG->Conjugate pH pH 7.0 - 8.5 pH->Thiol Deprotonates to Thiolate (Protein-S⁻) Byproduct HBr

Caption: Reaction mechanism of this compound with a protein thiol group.

TroubleshootingWorkflow Start Start: Low Conjugation Yield CheckpH Is pH between 7.0-8.5? Start->CheckpH CheckThiols Are thiols reduced? CheckpH->CheckThiols Yes AdjustpH Adjust buffer pH CheckpH->AdjustpH No CheckMolarRatio Is molar ratio sufficient? (e.g., >10-fold excess) CheckThiols->CheckMolarRatio Yes ReduceProtein Add TCEP/DTT, then purify CheckThiols->ReduceProtein No CheckReagent Is PEG reagent fresh? CheckMolarRatio->CheckReagent Yes IncreaseRatio Increase molar excess of PEG CheckMolarRatio->IncreaseRatio No UseFreshReagent Prepare fresh PEG solution CheckReagent->UseFreshReagent No Success Re-run Reaction & Analyze CheckReagent->Success Yes AdjustpH->Success ReduceProtein->Success IncreaseRatio->Success UseFreshReagent->Success

Caption: Troubleshooting workflow for low conjugation yield.

Factors center Reaction Efficiency pH pH (7.0-8.5 is optimal) pH->center Temp Temperature (RT or 4°C) Temp->center Time Reaction Time (2-4h or overnight) Time->center Ratio Molar Ratio (PEG:Thiol) Ratio->center ThiolState Thiol State (Reduced vs. Oxidized) ThiolState->center

Caption: Key factors influencing the Bromo-PEG-Thiol reaction efficiency.

References

Technical Support Center: Bromo-PEG3-Acid and Amino Acid Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Bromo-PEG3-Acid in their experimental workflows. It provides detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address potential issues related to side reactions with amino acids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive targets?

A1: this compound is a heterobifunctional crosslinker. It features a bromoacetyl group at one end and a carboxylic acid at the other, separated by a 3-unit polyethylene glycol (PEG) spacer. The bromoacetyl group is an alkylating agent that primarily reacts with nucleophilic side chains of amino acids. The intended and most reactive target is the thiol group (-SH) of cysteine residues. The carboxylic acid terminus can be activated, for instance with EDC/NHS, to form a stable amide bond with primary amines, such as the protein's N-terminus or the side chain of lysine.

Q2: What are the potential side reactions when using this compound with amino acids?

A2: The primary side reactions involve the alkylation of amino acids other than the intended cysteine target. The propensity for these side reactions is heavily influenced by the reaction pH. The most common off-target amino acids are:

  • Lysine: The ε-amino group of lysine can be alkylated, with this reaction becoming more significant at a pH above 8.5.

  • Histidine: The imidazole ring of histidine is susceptible to alkylation, particularly at neutral to slightly basic pH.[1][2]

  • Methionine: The thioether side chain of methionine can also undergo alkylation.

  • Tyrosine, Serine, and Threonine: While the hydroxyl groups of these amino acids are less nucleophilic, they can be modified under more extreme conditions, such as a very high pH.

Q3: How does pH affect the selectivity of this compound for different amino acid residues?

A3: pH is the most critical parameter for controlling the selectivity of this compound. The reactivity of an amino acid's side chain is dependent on its protonation state.

  • Cysteine: For optimal reactivity, the thiol group must be in its deprotonated thiolate (RS-) form, which is highly nucleophilic. The pKa of a cysteine's thiol group is approximately 8.3-8.6. A reaction pH of 7.0-8.0 offers a favorable balance between the concentration of the reactive thiolate and minimizing the reactivity of other nucleophilic groups.

  • Lysine: The ε-amino group of lysine has a pKa of around 10.5. At a pH below 8.5, this group is predominantly protonated (-NH3+) and therefore not nucleophilic. Side reactions involving lysine become more prevalent at a pH greater than 8.5.

  • Histidine: The imidazole ring of histidine has a pKa of approximately 6.0. Its nucleophilicity is highest near its pKa and at more basic pH values, making it a potential target for side reactions at neutral pH.[1][2]

Q4: What are the best practices to minimize side reactions with lysine and histidine?

A4: To enhance the selectivity for cysteine modification and reduce off-target reactions with lysine and histidine, consider the following:

  • Precise pH Control: Conduct the reaction within a pH range of 6.5 to 7.5. This pH is generally low enough to maintain the majority of lysine residues in their protonated, non-reactive state, while still permitting sufficient deprotonation of cysteine to its reactive thiolate form.[3]

  • Optimize Molar Ratio: Employ the lowest effective molar excess of this compound relative to the protein. A high excess of the PEG reagent can promote less favorable side reactions.

  • Control Reaction Time and Temperature: Shorter reaction times and lower temperatures (e.g., 4°C) can help to limit side reactions. However, this may also decrease the rate of the desired reaction with cysteine. It is recommended to perform time-course experiments to determine the optimal reaction duration.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Inactive this compound reagent due to hydrolysis.Use a fresh batch of the reagent. Ensure it is stored under dry conditions at the recommended temperature. Prepare stock solutions in an anhydrous solvent such as DMSO or DMF immediately prior to use.
Suboptimal reaction pH.Confirm that the reaction buffer pH is optimal for the intended target amino acid. For cysteine, a pH of 7.0-8.0 is generally recommended. Always verify the pH of your buffer before initiating the reaction.
Insufficient molar excess of this compound.Increase the molar ratio of the PEG reagent to the protein. A 5- to 20-fold molar excess is a common starting point for optimization.
Cysteine residues are in an oxidized state (disulfide bonds).Prior to the PEGylation reaction, reduce the protein using a disulfide-reducing agent like DTT or TCEP. It is crucial to remove the reducing agent before the addition of this compound.
High Degree of Polydispersity (Multiple PEGylated Species) Excessive molar ratio of PEG reagent to protein.Lower the molar excess of this compound. Perform a titration experiment to identify the optimal ratio that favors the desired degree of PEGylation (e.g., mono-PEGylation).
High reaction pH promoting non-specific modification.Decrease the reaction pH to a range of 6.5-7.5 to enhance selectivity for cysteine over lysine.[3]
Presence of multiple reactive sites on the protein.If the protein contains several accessible cysteine residues or other highly reactive amino acids, a heterogeneous product mixture is probable. Consider using site-directed mutagenesis to eliminate non-essential reactive sites if a homogeneous product is required.
Protein Aggregation During the Reaction High protein concentration.Reduce the concentration of the protein in the reaction mixture.
Unfavorable buffer conditions.Screen various buffer systems and pH values to identify conditions that maintain the protein's solubility and stability. The addition of stabilizing excipients, such as glycerol or arginine, may be beneficial.
Presence of bifunctional PEG reagent impurities leading to cross-linking.Use high-purity, monofunctional this compound to avoid intermolecular cross-linking.

Data Presentation

Table 1: Illustrative Relative Reactivity of the Bromoacetyl Group with Amino Acid Side Chains as a Function of pH
Amino AcidpKa of Side ChainRelative Reactivity at pH 6.5Relative Reactivity at pH 7.5Relative Reactivity at pH 9.0
Cysteine~8.5++++++++++
Histidine~6.0+++++
Lysine~10.5+++++
N-terminus~8.0+++++++
MethionineN/A+++

Disclaimer: This table presents illustrative data to demonstrate the principles of pH-dependent reactivity. Actual reaction rates are influenced by several factors, including the specific protein, buffer composition, and the steric accessibility of the amino acid residues.

Experimental Protocols

Protocol 1: Selective PEGylation of a Cysteine Residue

This protocol is designed for the selective labeling of a cysteine residue with this compound, with measures to minimize off-target side reactions.

Materials:

  • Protein containing at least one accessible, free cysteine residue

  • This compound

  • Reaction Buffer: 50 mM Phosphate buffer, 2 mM EDTA, pH 7.0

  • Quenching Solution: 1 M N-acetyl-cysteine in deionized water

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • (Optional) Reducing Agent: 100 mM TCEP (Tris(2-carboxyethyl)phosphine) solution

Procedure:

  • Protein Preparation (if required): If your protein contains disulfide bonds that need to be reduced to expose free cysteine residues, incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. Subsequently, remove the TCEP using a desalting column equilibrated with the Reaction Buffer.

  • This compound Stock Solution Preparation: Immediately prior to use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 100 mM.

  • PEGylation Reaction: a. Dilute the protein to a final concentration of 1-5 mg/mL in the Reaction Buffer. b. Add the this compound stock solution to the protein solution to achieve a 5- to 10-fold molar excess of the PEG reagent over the protein. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction: Terminate the reaction by adding the Quenching Solution to a final concentration of 50 mM. This will consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted PEG reagent and quenching agent from the PEGylated protein using size-exclusion chromatography (SEC) or dialysis.

  • Analysis: The extent of PEGylation can be assessed by SDS-PAGE, which will reveal an increase in the apparent molecular weight of the modified protein. The precise site of modification should be confirmed by mass spectrometry.[4]

Protocol 2: Identification of PEGylation Site by Mass Spectrometry

Procedure:

  • Sample Preparation: Take an aliquot of the purified PEGylated protein.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a suitable protease, such as trypsin.

  • LC-MS/MS Analysis: a. Separate the resulting peptides using liquid chromatography (LC). b. Analyze the separated peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis: a. Utilize appropriate software to search the MS/MS data against the known protein sequence to identify the peptides. b. Identify the site(s) of modification by searching for a mass shift corresponding to the mass of the this compound moiety on peptides containing cysteine, lysine, or histidine residues.[5]

Visualizations

Reaction_Pathway cluster_main Desired Reaction cluster_side Side Reactions Protein-Cys-SH Protein-Cys-SH PEGylated_Protein Protein-Cys-S-PEG3-Acid (Stable Thioether Bond) Protein-Cys-SH->PEGylated_Protein pH 7.0-8.0 This compound This compound This compound->PEGylated_Protein Lys_Adduct Lysine Adduct This compound->Lys_Adduct High pH (>8.5) His_Adduct Histidine Adduct This compound->His_Adduct Neutral pH Protein-Lys-NH2 Protein-Lys-NH2 Protein-Lys-NH2->Lys_Adduct Protein-His Protein-His Protein-His->His_Adduct

Caption: Desired reaction and common side reactions of this compound.

Troubleshooting_Workflow start Low/No Conjugation check_reagent Check Reagent Integrity (Freshly Prepared?) start->check_reagent check_thiol Check Free Thiol Availability (Reduce Disulfides?) check_reagent->check_thiol Yes check_ph Check Reaction pH (pH 7.0-8.0 for Cys?) check_thiol->check_ph Yes increase_ratio Increase Molar Excess of Reagent check_ph->increase_ratio Yes success Successful Conjugation increase_ratio->success Yes

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Purification of Bromo-PEG3-Acid conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

A technical support center providing troubleshooting guides and FAQs for the HPLC purification of Bromo-PEG3-Acid conjugates.

Frequently Asked Questions (FAQs)

Q1: Why is Reversed-Phase HPLC (RP-HPLC) the recommended method for purifying this compound conjugates?

RP-HPLC is a high-resolution chromatographic technique ideal for purifying PEGylated molecules like this compound conjugates.[1][2] It separates compounds based on their hydrophobicity.[3] The nonpolar stationary phase (typically C18 or C8) interacts with the molecule, and by using a polar mobile phase with a gradually increasing organic solvent concentration (gradient elution), the conjugate can be effectively separated from unreacted starting materials and other impurities.[1][3]

Q2: My this compound conjugate does not have a strong UV chromophore. How can I detect it during HPLC purification?

This is a common challenge as the polyethylene glycol (PEG) backbone does not absorb UV light well.[4][5] While the conjugated molecule may provide a UV signal, for more sensitive and universal detection, alternative detectors are recommended. These include:

  • Evaporative Light Scattering Detector (ELSD) [][7]

  • Charged Aerosol Detector (CAD) [4][8]

  • Mass Spectrometry (MS) , which also provides mass confirmation of the conjugate.[3][]

These detectors do not rely on chromophores and respond to non-volatile analytes, making them well-suited for PEGylated compounds.[5][8]

Q3: What is the expected elution behavior of the this compound conjugate compared to the unreacted acid?

In RP-HPLC, retention time is generally influenced by the molecule's hydrophobicity. The this compound itself is relatively polar due to the PEG chain and the carboxylic acid. When conjugated to another molecule (e.g., a peptide, small molecule drug), the hydrophobicity of the resulting conjugate will change. Typically, if the conjugated molecule is more hydrophobic than the linker, the conjugate will have a longer retention time than the unreacted this compound.

Q4: How does the polydispersity of larger PEG chains affect HPLC purification?

While this compound has a discrete chain length, it's a common issue with larger PEG chains that they are often a mix of different lengths (polydisperse).[9] This inherent heterogeneity can lead to a population of conjugates with slightly different sizes and hydrophobicities, resulting in broadened peaks in the chromatogram.[9][10]

HPLC Troubleshooting Guide

This guide addresses specific issues encountered during the HPLC purification of this compound conjugates.

SymptomPossible Cause(s)Recommended Solution(s)
Broad or Tailing Peaks Secondary Interactions: The conjugate interacts with active sites (residual silanols) on the silica-based column packing.[11]Adjust Mobile Phase pH: Lower the pH (e.g., using 0.1% TFA or Formic Acid) to suppress the ionization of silanol groups.[11][12]
Column Overload: Injecting too much sample saturates the stationary phase.[13]Reduce the injection volume or the concentration of the sample.[13][14]
Inappropriate Solvent for Sample: The sample is not fully dissolved or is incompatible with the initial mobile phase, causing poor peak shape.[13]Dissolve the sample in a solvent as close in composition to the initial mobile phase as possible. Filter the sample before injection.[1][15]
Column Contamination or Void: Particulates from the sample or mobile phase have blocked the column inlet frit, or a void has formed at the head of the column.[16]Use a guard column to protect the analytical/preparative column.[13] If a blockage is suspected, try back-flushing the column. If performance does not improve, replace the column.[11][16]
Poor Separation / Low Resolution Suboptimal Gradient: The gradient is too steep, causing components to elute too close together.[2]Use a shallower gradient, particularly around the expected elution time of the conjugate and key impurities.[2][12]
Incorrect Mobile Phase: The chosen organic solvent (e.g., acetonitrile) does not provide sufficient selectivity.Try a different organic solvent (e.g., methanol) or a different additive (e.g., formic acid instead of TFA).[17]
Wrong Column Chemistry: The stationary phase (e.g., C18) is not providing adequate separation.Try a column with a different stationary phase (e.g., C8, or a phenyl-hexyl phase for different selectivity).[2][18]
Low Product Recovery Irreversible Adsorption: The conjugate is binding too strongly to the stationary phase.[15]Try a different column chemistry (e.g., a less retentive C8 or C4 column).[9] Alter the mobile phase composition; sometimes methanol can improve recovery compared to acetonitrile.[15]
Sample Precipitation: The conjugate is not soluble in the mobile phase as the gradient changes, causing it to precipitate on the column.[15]Ensure the sample is fully soluble in the injection solvent. Consider increasing the column temperature to improve solubility and reduce mobile phase viscosity.[19]
Shifting Retention Times Insufficient Column Equilibration: The column is not returned to the initial mobile phase conditions between runs.[20][21]Increase the equilibration time at the end of each gradient run to at least 10 column volumes.[13]
Mobile Phase Changes: The mobile phase composition has changed due to evaporation of the organic component or degradation.[14]Prepare fresh mobile phase daily and keep solvent bottles capped.[14]
Temperature Fluctuations: The ambient temperature of the lab is changing, affecting retention.Use a thermostatted column compartment to maintain a constant temperature.[13][22]

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method

This protocol is for assessing the purity of the this compound conjugate and monitoring reaction progress.

  • Sample Preparation:

    • Dissolve the crude or purified conjugate in a solvent mixture compatible with the initial mobile phase (e.g., 10% acetonitrile in water) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[1][12]

  • HPLC System and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260, Waters Alliance, or similar
Column C18 stationary phase, 4.6 x 150 mm, 3.5 or 5 µm particle size
Mobile Phase A HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
Mobile Phase B HPLC-grade Acetonitrile (ACN) + 0.1% TFA or 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 - 20 µL
Detector UV (at a wavelength appropriate for the conjugate), ELSD, CAD, or MS
  • Gradient Elution Program:

Time (minutes)% Mobile Phase B (ACN)
0.05
20.095
25.095
25.15
30.05

Note: This is a generic gradient and should be optimized for each specific conjugate.[12]

Protocol 2: Preparative RP-HPLC for Purification

This protocol is for purifying larger quantities of the this compound conjugate.

  • Method Development: First, optimize the separation using the analytical method (Protocol 1). A shallow gradient is key to achieving good resolution for purification.[2]

  • Sample Preparation:

    • Dissolve the crude conjugate material in a minimal amount of the initial mobile phase. If solubility is an issue, a small amount of organic solvent like DMSO can be used, but this may affect peak shape.

    • Filter the solution to remove any particulate matter.[1]

  • Preparative HPLC System and Conditions:

    • Column: Use a preparative column with the same stationary phase as the analytical column, but with a larger diameter (e.g., 21.2 mm or 50 mm).

    • Flow Rate: Scale the flow rate according to the column diameter. For a 21.2 mm ID column, a typical flow rate would be 15-20 mL/min.

    • Injection Load: The amount you can inject depends on the column size and the separation resolution. Start with a small injection and gradually increase the load until resolution begins to degrade.

  • Fraction Collection:

    • Collect fractions corresponding to the target product peak based on the UV chromatogram or other detector signal.[12]

    • Collect smaller fractions across the peak to isolate the purest portions.

  • Post-Purification:

    • Analyze the purity of each collected fraction using the analytical HPLC method.

    • Pool the fractions that meet the required purity specifications.

    • Remove the organic solvent (acetonitrile) and water, typically by lyophilization (freeze-drying), to obtain the final purified product.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Recovery conjugation Conjugation Reaction (Molecule + this compound) sample_prep Sample Preparation (Dissolve & Filter) conjugation->sample_prep hplc_system Preparative RP-HPLC System (C18 Column, ACN/Water Gradient) sample_prep->hplc_system fraction_collection Fraction Collection hplc_system->fraction_collection purity_check Purity Analysis of Fractions (Analytical RP-HPLC) fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling lyophilization Solvent Removal (Lyophilization) pooling->lyophilization final_product Purified Conjugate lyophilization->final_product troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_separation Separation Issues cluster_system System & Recovery Issues start HPLC Problem Observed peak_shape Broad or Tailing Peaks? start->peak_shape separation Poor Resolution? start->separation recovery Low Recovery? start->recovery retention Shifting Retention Time? start->retention overload Reduce Sample Load peak_shape->overload Yes ph_adjust Adjust Mobile Phase pH (e.g., add 0.1% TFA) overload->ph_adjust dissolution Ensure Sample is Dissolved in Initial Mobile Phase ph_adjust->dissolution end Problem Resolved dissolution->end gradient Make Gradient Shallower separation->gradient Yes solvent Try Different Solvent (e.g., MeOH instead of ACN) gradient->solvent solvent->end check_column Try Different Column Chemistry (e.g., C8) recovery->check_column Yes equilibration Increase Column Equilibration Time retention->equilibration Yes check_column->end equilibration->end

References

How to avoid aggregation during Bromo-PEG3-Acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromo-PEG3-Acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional crosslinker. It contains two distinct reactive groups at opposite ends of a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[1][2][3]

  • Carboxylic Acid (-COOH): This end can be activated to react with primary amines (e.g., lysine residues on a protein's surface) to form stable amide bonds.[3]

  • Bromo Group (-Br): This group is reactive towards nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues, forming a stable thioether linkage.[1][4] The PEG spacer enhances the solubility of the linker and the final conjugate, which can help reduce aggregation and provides spatial separation between the conjugated molecules.[5][6] This linker is commonly used in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3]

Q2: What are the primary causes of aggregation during conjugation with this compound?

Aggregation during the conjugation process is a common issue that can arise from several factors that destabilize the protein or promote intermolecular interactions:

  • Suboptimal Reaction Conditions: Deviations from a protein's ideal pH, temperature, or ionic strength can lead to partial unfolding, which exposes hydrophobic regions that can interact between molecules and cause aggregation.[1][7][8]

  • High Concentrations: High concentrations of the protein or the PEG-linker increase the proximity of molecules, enhancing the probability of intermolecular interactions and aggregation.[1][7][8]

  • Intermolecular Cross-linking: Because this compound is bifunctional, it can potentially link multiple protein molecules together if reaction conditions are not controlled, leading to the formation of large aggregates.[1][7]

  • Inherent Protein Instability: Some proteins are inherently less stable and more prone to aggregation when subjected to chemical modification or changes in their environment.[8]

  • Charge Neutralization: The activation of the linker's carboxyl groups with EDC neutralizes their negative charge. If these charges are important for maintaining the protein's solubility, their removal can contribute to instability and aggregation.[8][9]

Q3: How is the carboxylic acid group of this compound typically activated?

The carboxylic acid group is not sufficiently reactive to form a bond with amines under physiological conditions, so it must first be activated. The most common method is using carbodiimide chemistry.[3][10]

  • Formation of O-acylisourea intermediate: A carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[3]

  • Conversion to a stable NHS-ester: This intermediate then reacts with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable NHS-ester. This ester is significantly more resistant to hydrolysis in aqueous solutions and reacts efficiently with primary amines to form a covalent amide bond.[3][10][11]

Q4: How can I detect and quantify protein aggregation?

Several analytical techniques are available to detect and quantify aggregation, and it is often recommended to use orthogonal methods for a comprehensive picture.

  • Size Exclusion Chromatography (SEC): A widely used method that separates molecules based on size. Aggregates, being larger, will elute earlier than the desired monomeric conjugate, allowing for quantification.[12][13]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of even small amounts of larger aggregates.[1]

  • SDS-PAGE: A simple method to visualize aggregation. Comparing reduced and non-reduced samples can reveal disulfide-linked aggregates, which will appear as higher molecular weight bands in the non-reduced lane.[13]

  • Turbidity Measurement: A straightforward method where an increase in absorbance at wavelengths like 350 nm can indicate the presence of large, light-scattering aggregates.[12]

  • Microscopy and Spectroscopy: Advanced techniques like Transmission Electron Microscopy (TEM), fluorescence microscopy, and various spectroscopic methods can provide detailed information on aggregate morphology and conformational changes.[14][15][16]

Troubleshooting Guide: Common Aggregation Issues

Problem 1: My solution becomes cloudy or forms a visible precipitate immediately after adding the activated this compound.

  • Potential Cause: This often points to issues with reagent solubility or localized high concentrations. The activated linker may be crashing out of the aqueous buffer, co-precipitating the protein.[6]

  • Solution:

    • Improve Reagent Dissolution: Dissolve the this compound linker in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO or DMF) before adding it to the reaction. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing the protein.[6]

    • Control Reagent Addition: Add the dissolved linker solution to the protein solution slowly and drop-wise while ensuring gentle, continuous mixing. Avoid vigorous methods like vortexing, which can cause denaturation.[8]

    • Optimize Buffer: Screen different buffer systems to find one that maintains the solubility of both the protein and the reagent.[1]

Problem 2: The reaction remains clear, but subsequent analysis by SEC or DLS reveals significant high molecular weight aggregates.

  • Potential Cause: This suggests that aggregation is occurring during the incubation period due to suboptimal reaction conditions, protein instability, or intermolecular cross-linking.[7][17]

  • Solution:

    • Systematically Optimize Reaction Conditions: Perform small-scale screening experiments to find the optimal conditions.[7] Key parameters to adjust are summarized in Table 1 below. Start with a lower molar excess of the PEG linker (e.g., 5:1) and a lower temperature (4°C).[7][17]

    • Add Stabilizing Excipients: Incorporate stabilizing agents into the reaction buffer to help maintain the protein's native structure.[7] Common examples are listed in Table 2. Arginine and sucrose are frequently used to suppress aggregation.[7]

    • Control Reaction Rate: Lowering the reaction temperature to 4°C will slow down both the conjugation reaction and the kinetics of protein aggregation, often favoring the desired outcome.[7][17]

Problem 3: My conjugation efficiency is low, but aggregation is still high.

  • Potential Cause: This indicates that the protein is likely unstable under the chosen reaction conditions, leading to aggregation that is independent of the conjugation reaction itself. The buffer composition or pH may be destabilizing the protein.[1]

  • Solution:

    • Perform a Stability Screen: Before attempting conjugation, assess the stability of your protein alone under various buffer conditions (e.g., different pH values, ionic strengths). Identify the conditions where the protein is most stable.

    • Incorporate Stabilizers: Add stabilizing excipients (see Table 2) to the buffer system that you identified as being most suitable for your protein.[7]

    • Run Control Reactions: Perform a mock reaction containing the protein and all buffer components (including any co-solvent) but without the this compound linker. If aggregation still occurs, the issue lies with the reaction conditions, not the linker itself.

Data Presentation

Table 1: Recommended Reaction Parameters for Optimization

ParameterActivation Step (Carboxylic Acid)Conjugation Step (to Amine)Recommended Range / ValueRationale
Target Buffer pH YesNo4.5 - 6.0Optimal pH for carbodiimide-mediated NHS ester formation.[10][11]
NoYes7.2 - 8.5Facilitates the reaction between the activated NHS-ester and primary amines on the protein.[10][11]
Buffer Type YesNoMES, AcetateAmine-free buffers are required to avoid quenching the activation reaction.
NoYesPBS, HEPESAmine-free buffers like Tris must be avoided as they compete for the activated linker.[10]
Temperature YesYes4°C to Room TemperatureLower temperatures can reduce aggregation and hydrolysis of the activated ester but will require longer reaction times.[17]
Linker:Protein Molar Ratio NoYes5:1 to 20:1This should be optimized empirically. Start with a lower ratio to minimize over-labeling and aggregation.[7][11]
Linker:EDC:NHS Molar Ratio YesNo1 : (2-5) : (2-5)A molar excess of EDC/NHS is used to drive the activation reaction efficiently.[11]

Table 2: Common Stabilizing Excipients to Prevent Aggregation

Excipient ClassExample(s)Typical ConcentrationMechanism of Action
Amino Acids Arginine, Glycine50 - 250 mMSuppress protein-protein interactions and increase solubility.[7]
Sugars / Polyols Sucrose, Trehalose, Sorbitol5 - 10% (w/v)Stabilize the native protein structure through preferential exclusion.[7][8]
Non-ionic Surfactants Polysorbate 20 (Tween-20), Polysorbate 800.01 - 0.1%Prevent surface-induced aggregation at air-water interfaces or on container walls.[7][17]

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation of this compound to a Protein

This protocol separates the activation of the linker from the conjugation to the protein, which can improve efficiency and reduce side reactions.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Protein of interest (in an amine-free buffer like PBS or MES)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25) for purification

Procedure:

  • Protein Preparation: Ensure the protein solution (e.g., 1-5 mg/mL) is in the Conjugation Buffer. If it is in a buffer containing primary amines (like Tris), perform a buffer exchange into the Conjugation Buffer using a desalting column.[11]

  • Reagent Preparation: Prepare stock solutions of this compound, EDC, and Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use. Reagents like EDC and NHS are moisture-sensitive.[10]

  • Activation Step (Formation of NHS-ester):

    • In a separate reaction tube, dissolve this compound in Activation Buffer.

    • Add a 5-fold molar excess of EDC and Sulfo-NHS relative to the this compound.

    • Incubate the activation reaction for 15-30 minutes at room temperature.[3][18]

  • Conjugation Step (Reaction with Protein):

    • Immediately add the freshly activated Bromo-PEG3-NHS ester solution to the protein solution. A starting point is a 10- to 20-fold molar excess of the linker over the protein.[3][11]

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[8][18]

  • Quenching Step:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[11]

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-activated linker.[8]

  • Purification:

    • Remove excess linker and reaction byproducts by running the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[17][18]

Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)

Procedure:

  • System Setup: Equilibrate an appropriate SEC column (selected based on the molecular weight of your protein) with a suitable mobile phase (e.g., PBS, pH 7.4) until a stable baseline is achieved.

  • Standard Preparation: If available, inject a sample of the unconjugated, monomeric starting protein to determine its retention time.

  • Sample Analysis: Inject the purified conjugate sample from Protocol 1 onto the column.

  • Data Interpretation: Monitor the elution profile using UV absorbance (typically at 280 nm).

    • The main peak should correspond to the monomeric conjugate.

    • Any peaks eluting earlier than the monomer peak represent soluble aggregates.[1][13]

    • The percentage of aggregation can be calculated by integrating the area of the aggregate peaks relative to the total area of all protein-related peaks.[13]

Visualizations

G Reagents Prepare Protein & This compound Activation Step 1: Activate Acid (EDC/Sulfo-NHS, pH 6.0) Reagents->Activation Conjugation Step 2: Conjugate to Protein (pH 7.5, RT or 4°C) Activation->Conjugation Immediate Use Quench Step 3: Quench Reaction (e.g., Tris buffer) Conjugation->Quench Purify Step 4: Purify Conjugate (e.g., SEC) Quench->Purify Analyze Step 5: Analyze Product (SEC, DLS, SDS-PAGE) Purify->Analyze

Caption: Workflow for a two-step this compound conjugation.

G Start Monomeric Protein Stress Conjugation Stress (Suboptimal pH, Temp, Conc.) Start->Stress Aggregate2 Insoluble Aggregates (Intermolecular Cross-linking) Start->Aggregate2 Unfolded Partially Unfolded Intermediate Stress->Unfolded Aggregate1 Insoluble Aggregates (Self-Association) Unfolded->Aggregate1 Hydrophobic Interactions Linker Bifunctional This compound Linker->Aggregate2 G A0 Aggregation Observed? A1 Precipitate forms immediately? A0->A1 Yes S0 Success: Minimal Aggregation A0->S0 No A2 Optimize Reaction Conditions? A1->A2 No S1 Solution: - Add linker slowly - Use co-solvent (DMSO) - Check buffer compatibility A1->S1 Yes A3 Add Stabilizing Excipients? A2->A3 Yes S2 Solution: - Lower Temp to 4°C - Lower Linker:Protein Ratio - Screen pH range A2->S2 No S3 Solution: - Add Arginine or Sucrose - Add Polysorbate-20 A3->S3 No S4 Problem Persists: Re-evaluate protein intrinsic stability A3->S4 Yes

References

Removal of unreacted Bromo-PEG3-Acid post-conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides detailed information for researchers, scientists, and drug development professionals on the effective removal of unreacted Bromo-PEG3-Acid following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound after conjugation?

A1: The presence of unreacted PEGylation reagents, such as this compound, can lead to several issues. These include complicating the analysis and characterization of the final conjugate, potentially causing inaccurate quantification, and introducing impurities that may interfere with downstream applications or affect the therapeutic efficacy and safety of the final product.[][2] Therefore, a thorough purification step is essential to isolate the desired PEGylated molecule.[]

Q2: What properties of this compound are important for its removal?

A2: The key properties of this compound that are exploited for its removal are its molecular weight and chemical structure. This compound is a relatively small molecule. This size difference between the unreacted PEG linker and the much larger PEGylated protein or molecule is the primary basis for separation using techniques like Size Exclusion Chromatography (SEC), dialysis, or diafiltration.[][3] Additionally, the presence of a terminal carboxylic acid group can be used for separation via Ion Exchange Chromatography (IEX).[4]

Q3: What are the most common methods to purify my PEGylated conjugate?

A3: Several methods are available, and the choice depends on the properties of your conjugate and the scale of your purification. The most common techniques include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size (hydrodynamic radius). It is very effective at removing small molecules like unreacted PEG from larger conjugated products.[][3]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates based on hydrophobicity. This method offers high resolution and is suitable for purifying peptides and small molecules.[][5][6]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. This can be effective if the PEGylation process alters the overall charge of the target molecule.[][3][7][8]

  • Dialysis / Diafiltration (TFF): These membrane-based techniques separate molecules based on a molecular weight cut-off (MWCO). They are simple, cost-effective, and good for initial cleanup or buffer exchange, especially for large protein conjugates.[][3][8][9][10]

Q4: How do I choose the best purification method for my experiment?

A4: The selection of the optimal purification method depends on several factors:

  • Size Difference: If there is a significant size difference between your conjugate and the unreacted this compound, SEC or dialysis/diafiltration are excellent choices.[3][11]

  • Charge Difference: If PEGylation significantly alters the isoelectric point (pI) of your protein, IEX can be a very effective method.[][8]

  • Hydrophobicity: For smaller, more hydrophobic molecules like peptides, RP-HPLC often provides the best resolution.[5][12]

  • Scale: For large-scale purifications, methods like Tangential Flow Filtration (TFF) are often more practical than column chromatography. For small-scale, high-purity needs, RP-HPLC is a good option.[11][12]

  • Purity Requirements: Often, a multi-step purification strategy is necessary to achieve high purity, for example, using SEC for initial bulk removal followed by a polishing step with IEX or RP-HPLC.[8]

Q5: What analytical techniques can I use to confirm the removal of unreacted PEG and assess the purity of my conjugate?

A5: You can monitor the success of your purification and the purity of the final product using several techniques:

  • SDS-PAGE: A simple method to visualize the increase in apparent molecular weight of a protein after PEGylation.[13]

  • HPLC (SEC or RP): Can be used to separate and quantify the unreacted protein, the PEGylated product, and the excess PEG reagent.[5][13][14]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides precise molecular weight information, confirming the number of PEG chains attached to your molecule and the absence of unreacted starting materials.[13][14][15]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of PEGylated conjugates.

ProblemPossible CauseSuggested Solution
Unreacted this compound remains in the final product. The chosen purification method lacks sufficient resolution.[8]Consider a multi-step purification strategy. An initial SEC or dialysis step can remove the bulk of the unreacted PEG, followed by a higher-resolution method like RP-HPLC for polishing.[8] For SEC, try using a longer column or a resin with a smaller pore size to improve separation.[4][8]
The capacity of the chromatography column or membrane was exceeded.Ensure you are not overloading your column or filtration device.[8] Perform a loading study to determine the optimal capacity for your specific conjugate.
Low recovery of the PEGylated product after purification. The product is adsorbing to the chromatography resin or membrane.[8]For RP-HPLC, try a different stationary phase (e.g., C4 instead of C18 for large proteins) or adjust the mobile phase composition.[8] For SEC, ensure the mobile phase composition is appropriate to prevent non-specific interactions. For membrane filtration, check for non-specific binding to the membrane material and consider using low-binding materials.[8]
The elution conditions are not optimal, leading to product loss.Optimize your elution gradient in RP-HPLC or IEX. A shallower gradient can improve peak shape and recovery.[8] Ensure the elution buffer in SEC is fully compatible with your product.
The purified product shows multiple peaks or broad peaks in HPLC analysis. The reaction may have resulted in multiple PEGylation species (e.g., mono-, di-, or multi-PEGylated products).[12]This can be confirmed by mass spectrometry. To minimize this, optimize the stoichiometry of your conjugation reaction by reducing the molar excess of the PEG reagent.[12][16]
The polydispersity of the PEG reagent itself can lead to peak broadening in RP-HPLC.[8]This is an inherent characteristic of many PEG reagents. Using a shallower elution gradient can sometimes improve the peak shape.[8]
The product may be degrading on the column.The acidic conditions of RP-HPLC (using TFA) can sometimes cause degradation of sensitive molecules. Consider using a different mobile phase additive or a less harsh purification method like SEC or HIC.[12]

Data Presentation: Comparison of Purification Methods

The table below summarizes the key purification techniques for removing unreacted this compound.

Purification MethodPrinciple of SeparationAdvantagesDisadvantagesBest Suited For
Size Exclusion Chromatography (SEC) Molecular size (hydrodynamic radius)[]Reliable, gentle on proteins, good for removing small molecules from large ones.[][3]Limited resolution between species of similar size; can be slow for large volumes.[3]Removing small unreacted PEG from large proteins or nanoparticles.[]
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity[]High resolution, excellent for separating positional isomers and closely related species.[][12]Can denature sensitive proteins; uses organic solvents; may have lower capacity.[12]Purification of PEGylated peptides and other small, relatively hydrophobic molecules.[8][12]
Ion Exchange Chromatography (IEX) Net charge[][8]High capacity, very selective, can separate based on the number of attached PEGs if charge is altered.[][7]Only effective if PEGylation alters the net charge of the molecule; requires buffer optimization.[3][8]Charged biomolecules (e.g., proteins) where PEGylation causes a significant change in pI.[8]
Dialysis / Diafiltration (TFF) Molecular weight cut-off[][8]Simple, cost-effective, good for buffer exchange and handling large volumes.[8][9]Slow process; may not achieve complete removal of unreacted PEG; potential for product loss due to membrane binding.[8][17]Initial cleanup and buffer exchange for large protein conjugates.[8]

Experimental Protocols

Protocol 1: Purification using Size Exclusion Chromatography (SEC)

This protocol is designed for the removal of unreacted this compound from a larger protein conjugate.

  • Materials:

    • SEC column with an appropriate molecular weight fractionation range.

    • HPLC or FPLC system.

    • Mobile Phase: A buffer in which the conjugate is stable and soluble (e.g., Phosphate-Buffered Saline, PBS).

    • Crude conjugation reaction mixture.

    • Low-binding collection tubes.

  • Methodology:

    • System Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen mobile phase until a stable baseline is achieved.

    • Sample Preparation: If necessary, concentrate the reaction mixture. Filter the sample through a 0.22 µm filter to remove any particulates.

    • Injection: Inject the prepared sample onto the column. The injection volume should typically not exceed 2-5% of the total column volume to ensure optimal resolution.

    • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger PEGylated conjugate will elute first, followed by the smaller unreacted protein (if any), and finally the small unreacted this compound.

    • Fraction Collection: Collect fractions corresponding to the peaks detected by the UV detector.

    • Analysis: Analyze the collected fractions using SDS-PAGE or mass spectrometry to confirm the presence of the purified product and the absence of impurities.

Protocol 2: Purification using Reverse-Phase HPLC (RP-HPLC)

This protocol is suitable for purifying a PEGylated peptide or small molecule.

  • Materials:

    • RP-HPLC system with a UV detector.

    • C4 or C18 analytical or semi-preparative column.[12]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8][12]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[8][12]

    • Crude conjugation reaction mixture.

    • Low-binding collection tubes.

  • Methodology:

    • System Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is observed.[8]

    • Sample Preparation: Dilute the crude reaction mixture in a solvent compatible with the initial mobile phase conditions (e.g., Mobile Phase A). Filter the sample through a 0.22 µm filter.[8]

    • Injection: Inject the prepared sample onto the column.

    • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the components. The unreacted, more polar this compound will typically elute earlier than the more hydrophobic PEGylated conjugate.

    • Fraction Collection: Collect fractions corresponding to the desired product peak.

    • Analysis: Analyze the purified fraction for purity using an analytical RP-HPLC run and confirm its identity with mass spectrometry.

Visualizations

G cluster_workflow Post-Conjugation Purification Workflow A Crude Reaction Mixture (Conjugate, Unreacted PEG, Byproducts) B Primary Purification (e.g., SEC or Diafiltration) A->B C Analysis of Fractions (e.g., SDS-PAGE, HPLC) B->C D Pool Pure Fractions C->D E Polishing Step (Optional) (e.g., IEX or RP-HPLC) D->E F Final Purity Analysis (e.g., MS, HPLC) D->F E->F G Purified Conjugate F->G

Caption: General workflow for post-conjugation purification.

G cluster_sec SEC Purification Workflow A Equilibrate SEC Column with Mobile Phase B Inject Filtered Crude Reaction Mixture A->B C Isocratic Elution B->C D Monitor Elution Profile (UV) C->D E Separate by Size D->E F Collect Early Fractions (Large PEG-Conjugate) E->F High MW G Collect Late Fractions (Small Unreacted PEG) E->G Low MW H Analyze & Pool Pure Fractions F->H

Caption: Experimental workflow for SEC purification.

G cluster_rphplc RP-HPLC Purification Workflow A Equilibrate C18/C4 Column (Low % Organic) B Inject Diluted Sample A->B C Apply Gradient (Increasing % Organic) B->C D Monitor Elution (UV) C->D E Separate by Hydrophobicity D->E F Collect Fractions of Interest E->F G Analyze Purity (HPLC, MS) F->G

Caption: Experimental workflow for RP-HPLC purification.

References

Impact of steric hindrance on Bromo-PEG3-Acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromo-PEG3-Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this heterobifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a polyethylene glycol (PEG) linker that contains two different reactive functional groups: a bromide (Br) and a terminal carboxylic acid (-COOH).[1][2] The hydrophilic 3-unit PEG spacer enhances the solubility of the conjugated molecules in aqueous solutions.[1][2] The bromide is an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid can be activated to form a stable amide bond with primary amine groups.[1][2]

Q2: What are the primary target functional groups for this compound?

The two reactive ends of this compound target different functional groups:

  • Bromo Group: Primarily targets nucleophiles like thiol (-SH) groups found in cysteine residues of proteins, forming a stable thioether bond.[2]

  • Carboxylic Acid Group: Reacts with primary amines (-NH2), such as the N-terminus of a protein or the side chain of lysine residues, after activation with reagents like EDC and NHS.[1][2]

Q3: How does steric hindrance affect the reactivity of the bromo group?

The reaction of the bromo group proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. This type of reaction is highly sensitive to steric hindrance at the carbon atom bearing the leaving group (the bromine). Bulky groups on the nucleophile or near the reaction site on the target molecule can physically block the backside attack required for the S_N2 reaction, which can significantly slow down or even prevent the reaction from occurring.[3][4][5]

Q4: How does steric hindrance impact the reactivity of the carboxylic acid group?

While the carboxylic acid itself is small, its reaction with an amine is also susceptible to steric hindrance. Large, bulky molecules near the target amine can prevent the activated carboxylic acid (e.g., as an NHS-ester) from approaching and reacting efficiently. This can lead to lower reaction yields or require longer reaction times.

Q5: What are common side reactions to be aware of?

  • Hydrolysis of the activated ester: The activated NHS-ester of the carboxylic acid can be hydrolyzed by water, converting it back to the unreactive carboxylic acid. This is more likely to occur at higher pH.[6]

  • Reaction with non-target nucleophiles: Buffers containing primary amines (e.g., Tris) can compete with the target amine for the activated carboxylic acid.[6] Similarly, other nucleophiles in the reaction mixture can potentially react with the bromo group.

Troubleshooting Guides

Low or No Reaction Yield

Problem: You are observing a low yield or no formation of your desired conjugate.

dot

Caption: Troubleshooting workflow for low reaction yield.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Inefficient Carboxylic Acid Activation Use fresh, high-quality EDC and NHS/Sulfo-NHS. Optimize the molar ratio, typically a 1.5-5 fold excess over this compound.[6]
Suboptimal Reaction pH For EDC/NHS coupling, perform a two-step reaction: activate the carboxylic acid at pH 4.5-6.0 (e.g., in MES buffer), then adjust the pH to 7.2-8.0 (e.g., with PBS) for the reaction with the amine.[6] For the bromo-group reaction with thiols, a pH of 7.5-8.5 is often optimal.
Hydrolysis of Activated Ester Add the amine-containing molecule immediately after the activation of the carboxylic acid. Avoid prolonged incubation at high pH before adding the amine.[6]
Use of Amine-Containing Buffers Switch to a non-amine buffer like PBS or borate buffer for the conjugation step involving the carboxylic acid.[6]
Steric Hindrance If steric hindrance is suspected, try increasing the reaction time and/or temperature. Consider using a longer PEG linker if available to provide more space for the reaction to occur. For carboxylic acid coupling, a more potent coupling agent might be necessary.
Degraded Reagents Ensure this compound and activating agents are stored at -20°C, desiccated, and brought to room temperature before opening to prevent condensation. Use fresh reagents if degradation is suspected.[6]
Formation of Multiple Products

Problem: Your analysis (e.g., by chromatography or mass spectrometry) shows multiple PEGylated species.

dot

Caption: Logical diagram for addressing multiple product formation.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Multiple Reactive Amines or Thiols If your target molecule has multiple reactive sites, you can control the stoichiometry by reducing the molar excess of this compound to favor mono-PEGylation.[6]
Use of Protecting Groups For complex molecules with multiple reactive functional groups, consider using protecting groups to temporarily block the sites you do not want to react.[7]
Non-Specific Binding Ensure purification methods are robust. For example, in chromatography, ensure the column is properly equilibrated and consider adjusting the ionic strength of the buffer to reduce non-specific interactions.[6]
Aggregation of the Conjugate Optimize buffer conditions such as pH and salt concentration to maintain the solubility of the conjugate. In some cases, using a longer PEG linker can help reduce aggregation.[6]

Data Presentation

Impact of Steric Hindrance on S_N2 Reactivity of the Bromo-Group

The following table summarizes the expected qualitative impact of steric hindrance on the reaction rate of the bromo-group of this compound with a nucleophile.

Substrate Structure Relative Reaction Rate Reason
Unhindered Nucleophile FastEasy access for the nucleophile to perform a backside attack on the carbon-bromine bond.
Moderately Hindered Nucleophile ModerateThe bulky groups near the nucleophilic center slow down the approach to the electrophilic carbon.
Highly Hindered Nucleophile Slow to No ReactionSignificant steric clash prevents the nucleophile from reaching the reaction site, increasing the activation energy.[3][5]
General Parameters for this compound Reactions
Parameter Carboxylic Acid (Amine Coupling) Bromo Group (Thiol Coupling)
pH Activation: 4.5-6.0; Coupling: 7.2-8.0[6]7.5-8.5
Molar Ratio (PEG:Target) 5-20 fold excess of PEG linker[6]5-10 fold excess of PEG linker
Temperature Room Temperature or 4°CRoom Temperature
Reaction Time 2 hours to overnight[6]2-4 hours
Recommended Buffers Activation: MES; Coupling: PBS[6]PBS, Borate
Quenching Agent Tris, Glycine, or Hydroxylamine[6]N-acetyl-cysteine or 2-mercaptoethanol

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with a primary amine on a target molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation of this compound:

    • In a reaction tube, add the desired amount of this compound from the stock solution.

    • Add a 5-fold molar excess of EDC and Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.[6]

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to your amine-containing molecule in the Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes.

  • Purification:

    • Remove unreacted PEG linker and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.

Protocol 2: Conjugation of a Thiol-Containing Molecule to the Bromo-Group of a this compound Conjugate

This protocol assumes you have already conjugated the carboxylic acid end of this compound to a molecule and are now reacting the bromo-end with a thiol.

Materials:

  • This compound conjugate

  • Thiol-containing molecule

  • Reaction Buffer: Degassed PBS, pH 7.4

  • TCEP (tris(2-carboxyethyl)phosphine) - if thiols are oxidized

  • Quenching solution: N-acetyl-cysteine

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Thiol Reduction (if necessary):

    • If the thiols on your molecule are in disulfide bonds, they must be reduced.

    • Dissolve the thiol-containing molecule in the Reaction Buffer.

    • Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

    • Remove the excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Dissolve the this compound conjugate in the degassed Reaction Buffer.

    • Add the thiol-containing molecule. A 5 to 10-fold molar excess of the bromo-PEG conjugate over the thiol-containing molecule is a good starting point.

    • Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.

  • Quenching:

    • Add a quenching solution of N-acetyl-cysteine to a final concentration of 10-20 mM to react with any excess bromo groups.

  • Purification:

    • Purify the final conjugate using a suitable method such as HPLC or size-exclusion chromatography to remove unreacted materials and byproducts.

dot

Caption: General experimental workflow for sequential conjugation.

References

Technical Support Center: Bromo-PEG3-Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromo-PEG3-Acid. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments involving this versatile heterobifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups on this compound and what do they target?

A1: this compound is a heterobifunctional linker with two distinct reactive ends connected by a 3-unit polyethylene glycol (PEG) spacer.[1][2][3]

  • Carboxylic Acid (-COOH): This group can be activated to react with primary amine groups (-NH2), such as those on the side chain of lysine residues or the N-terminus of proteins, to form a stable amide bond.[1][2] Activation is typically achieved using carbodiimide chemistry, for example, with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).[4]

  • Bromo Group (-Br): The bromine atom is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution (SN2) reactions.[5][6] It is particularly reactive towards thiol (sulfhydryl) groups (-SH), found on cysteine residues, to form a stable thioether bond.[5][7] It can also react with amines, though typically under different conditions than the carboxylic acid end.[8]

Q2: Which functional group should I react first, the acid or the bromo group?

A2: this compound allows for either sequential or orthogonal coupling strategies. The choice of which end to react first depends on your specific experimental design and the nature of your target molecules. The carboxylic acid is typically reacted with amines, while the bromo group is most commonly targeted to thiols.[4] These reactions can be performed in a stepwise manner to create specific bioconjugates.

Q3: My this compound is not dissolving. What should I do?

A3: this compound is generally soluble in water and common organic solvents like DMSO, DMF, and DCM due to its hydrophilic PEG spacer.[1] If you encounter solubility issues, consider the following:

  • Confirm Solvent Choice: Ensure you are using a recommended solvent compatible with your reaction. For amine coupling via the acid group, anhydrous DMF or DMSO are common choices.[4]

  • Gentle Warming/Sonication: Briefly warming the solution or using an ultrasonic bath can aid dissolution. Avoid excessive heat to prevent degradation.

  • Co-solvents: If your substrate is poorly soluble, a co-solvent system might be necessary. Ensure all solvents are compatible with the planned reaction steps.

Q4: What are the recommended storage conditions for this compound?

A4: To maintain its stability and reactivity, this compound should be stored at -20°C in a dry environment, protected from moisture and light.[8]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Amine Coupling (Carboxylic Acid Reaction)

If you are experiencing low or no yield when coupling the carboxylic acid end of the linker to an amine-containing molecule, consult the following troubleshooting steps.

Possible Cause Recommended Solution Citation
Inactive Activating Agents EDC and NHS are moisture-sensitive. Use fresh or properly stored reagents. Allow them to warm to room temperature before opening to prevent condensation.[1]
Suboptimal Reaction pH The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (e.g., 4.5-6.0). The subsequent coupling to the amine is favored at a pH of 7.2-8.5. Consider a two-step reaction where activation is performed at a lower pH before adding the amine and adjusting the pH upwards.[4]
Presence of Competing Amines Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated linker. Perform a buffer exchange into an amine-free buffer like PBS or MES.[1]
Insufficient Molar Ratio A low molar ratio of the PEG linker to your target molecule can result in incomplete conjugation. Increase the molar excess of this compound. For protein labeling, a 5 to 20-fold molar excess is a common starting point.[8]
Hydrolysis of Activated Ester The activated NHS ester is susceptible to hydrolysis, which increases with higher pH. Prepare the activated linker solution immediately before adding it to your amine-containing molecule.[4]
Issue 2: Low or No Product Yield in Thiol/Amine Alkylation (Bromo Group Reaction)

If you are observing poor reactivity with the bromo- end of the linker, consider these potential causes and solutions.

Possible Cause Recommended Solution Citation
Oxidized Thiols If targeting cysteine residues, ensure the thiol groups are in their reduced state. Disulfide bonds will not react. Include a reducing agent like TCEP in your buffers. If using DTT, it must be removed prior to adding the bromo-linker as it will react.[9]
Suboptimal Reaction pH For thiol alkylation, a pH of 7.5-8.5 is recommended to ensure the thiol is deprotonated (thiolate form), making it a more potent nucleophile. For amine alkylation, a pH of 8.0-9.0 is often used.[8][10]
Protonated Nucleophile If your amine is in a salt form (e.g., hydrochloride), it will be protonated and non-nucleophilic. Add a non-nucleophilic base, such as DIPEA or TEA, to neutralize the salt.[10]
Inappropriate Solvent For reactions in organic solvents, use a polar aprotic solvent like DMF or DMSO to enhance the rate of the SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.[10]
Steric Hindrance If your target nucleophile is sterically hindered, the reaction may be slow. Try increasing the reaction temperature or extending the reaction time.[10]

Quenching Strategies

Quenching is a critical step to stop the reaction and consume any unreacted, excess this compound, which could interfere with downstream applications or purification.

Quenching Unreacted Activated Carboxylic Acid (NHS Ester):

  • Primary Amines: Add a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of around 50 mM.[11]

  • Hydroxylamine: This can also be used to quench unreacted NHS esters.[4]

Quenching Unreacted Bromo Group:

  • Small Molecule Thiols: To quench the reactive alkyl bromide, add a small molecule containing a free thiol group. This will react with any excess linker.[8]

    • L-cysteine[8][12]

    • 2-Mercaptoethanol[8]

    • Dithiothreitol (DTT)[9]

  • Procedure: Add the quenching agent to a final concentration of 10-50 mM and allow it to react for at least 30 minutes at room temperature.[9][12]

Experimental Protocols & Visualizations

Protocol 1: Two-Step Amine Coupling via Carboxylic Acid Activation

This protocol describes the conjugation of this compound to a primary amine-containing molecule (e.g., a protein) in an aqueous buffer.

Methodology:

  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Linker Activation:

    • Dissolve this compound, EDC, and NHS in an anhydrous, water-miscible solvent like DMSO to prepare stock solutions.

    • In a separate tube, add a 1.5 to 2.0-fold molar excess of EDC and NHS relative to the amount of this compound you will use.

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated linker.

  • Conjugation:

    • Immediately add the activated linker solution to the protein solution. A 5 to 20-fold molar excess of the linker over the protein is a common starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted linker and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

G cluster_prep Step 1: Preparation cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation cluster_end Step 4 & 5: Post-Reaction p1 Prepare Protein in Amine-Free Buffer c1 Add Activated Linker to Protein Solution (2h RT or O/N 4°C) p1->c1 p2 Prepare this compound, EDC, and NHS Stocks a1 Activate this compound with EDC/NHS (15-30 min, RT) p2->a1 a1->c1 Immediate Use q1 Quench Reaction (e.g., Tris Buffer) c1->q1 pur Purify Conjugate (SEC / Dialysis) q1->pur

Workflow for two-step amine coupling.
Protocol 2: Thiol Alkylation with Bromo Group

This protocol details the conjugation of this compound to a cysteine-containing peptide.

Methodology:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in a degassed buffer (e.g., PBS, pH 7.4).

    • If disulfide bonds are present, add TCEP (1.1 equivalents relative to the peptide) to reduce them.

  • Linker Preparation: Dissolve this compound (1.5 equivalents relative to the peptide) in a minimal amount of an anhydrous, water-miscible solvent like DMF or DMSO.[4]

  • Conjugation: Add the this compound solution to the peptide solution with gentle stirring. Allow the reaction to proceed for 2-4 hours at room temperature. Monitor progress by LC-MS.[4]

  • Quenching: Add a quenching reagent such as L-cysteine to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature.[12]

  • Purification: Purify the conjugate using preparative HPLC to remove unreacted peptide, excess linker, and quenching agent.[4]

G start Start prep_peptide Dissolve Peptide (Reduce with TCEP if needed) start->prep_peptide prep_linker Dissolve this compound in DMF/DMSO start->prep_linker conjugate Mix Peptide and Linker (2-4h, RT) prep_peptide->conjugate prep_linker->conjugate monitor Monitor by LC-MS conjugate->monitor monitor->conjugate Incomplete quench Quench with L-Cysteine monitor->quench Complete purify Purify by HPLC quench->purify end End purify->end

Workflow for thiol alkylation reaction.

References

Validation & Comparative

Characterizing Bromo-PEG3-Acid Conjugates by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is essential for ensuring product homogeneity, stability, and efficacy. Bromo-PEG3-Acid is a heterobifunctional linker commonly used to connect therapeutic payloads to biomolecules. Its defined length and chemical reactivity make it a valuable tool, but understanding its behavior during mass spectrometric analysis is critical for quality control. This guide provides an objective comparison of the mass spectrometric characterization of this compound conjugates with a common alternative, Maleimide-PEG3-Acid, supported by experimental protocols and data.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for the analysis of such conjugates. It provides accurate mass measurement for confirming conjugation and can elucidate structural details through fragmentation analysis (MS/MS).

Performance Comparison: Bromo-PEG-Acid vs. Maleimide-PEG-Acid Linkers

The primary difference between Bromo-PEG-Acid and Maleimide-PEG-Acid linkers lies in their thiol-reactive moieties, which dictates their conjugation chemistry and can influence the interpretation of mass spectra. The bromo group reacts via a nucleophilic substitution to form a stable thioether bond, while the maleimide group undergoes a Michael addition, resulting in a thiosuccinimide linkage that can be susceptible to hydrolysis or retro-Michael reactions.[1][2]

This difference in stability is a key consideration. The thioether bond formed by the bromo-linker is highly stable under typical physiological and analytical conditions. In contrast, the thiosuccinimide linkage from the maleimide linker can sometimes show instability, potentially complicating mass spectra with hydrolysis products (an 18 Da mass addition) or deconjugated species.[3][4]

Table 1: Performance Characteristics of Thiol-Reactive PEG Linkers

FeatureBromo-PEG-AcidMaleimide-PEG-Acid
Thiol Reaction Chemistry Nucleophilic Substitution (S N 2)Michael Addition
Optimal Reaction pH 7.5 - 8.56.5 - 7.5
Resulting Linkage Stable Thioether BondThiosuccinimide Ether (less stable)
Linkage Stability High, irreversibleModerately stable, can be reversible
MS Analysis Consideration Straightforward, stable massPotential for hydrolysis (+18 Da) or retro-Michael products

Mass Spectrometry Data Comparison

The following tables summarize the expected mass-to-charge ratio (m/z) values for a hypothetical peptide conjugated with either this compound or Maleimide-PEG3-Acid. The data is based on electrospray ionization (ESI) in positive mode, which typically produces protonated molecular ions [M+H]+.

Table 2: Expected ESI-MS Data for a Model Peptide Conjugate

Assumptions: Model Peptide (Cys-Gly-Gly) MW = 205.2 Da; this compound MW = 285.1 Da; Maleimide-PEG3-Acid MW = 287.2 Da. The mass of the conjugate is calculated as (Mass of Peptide) + (Mass of Linker) - (Mass of H from thiol) - (Mass of H from acid).

AnalyteChemical FormulaMolecular Weight (Da)Expected [M+H]+ (m/z)
This compound Conjugate C14H24BrN3O7S489.0490.0
Maleimide-PEG3-Acid Conjugate C16H25N3O8S447.1448.1
Hydrolyzed Maleimide Conjugate C16H27N3O9S465.1466.1

Fragmentation Analysis by Tandem MS (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural confirmation by fragmenting the parent ion and analyzing the resulting product ions. For PEGylated molecules, a characteristic fragmentation pattern is the neutral loss of ethylene glycol units (44.03 Da). The fragmentation of the underlying peptide and the linker's functional groups provides a fingerprint for identification.

Table 3: Predicted Key Fragment Ions in Positive Mode ESI-MS/MS

Parent ConjugatePrecursor Ion [M+H]+ (m/z)Key Fragment Ion (m/z)Description of Neutral Loss
This compound Conjugate 490.0446.0Loss of C2H4O (44.03 Da)
402.0Loss of 2 x C2H4O (88.06 Da)
358.0Loss of 3 x C2H4O (132.09 Da)
445.0Loss of COOH (45.0 Da)
Maleimide-PEG3-Acid Conjugate 448.1404.1Loss of C2H4O (44.03 Da)
360.1Loss of 2 x C2H4O (88.06 Da)
316.1Loss of 3 x C2H4O (132.09 Da)
403.1Loss of COOH (45.0 Da)

Note: The presence of bromine in the this compound conjugate will result in a characteristic isotopic pattern for bromine-containing fragments (a pair of peaks of similar intensity separated by 2 m/z units for 79Br and 81Br).

Experimental Protocols

A robust and reproducible analytical method is crucial for the comparative characterization of these conjugates.

Protocol 1: Conjugation of a Thiol-Containing Peptide
  • Preparation of Peptide: Dissolve the thiol-containing peptide (e.g., Cys-Gly-Gly) in an amine-free buffer. For this compound, a phosphate or borate buffer at pH 7.5-8.5 is suitable. For Maleimide-PEG3-Acid, a phosphate buffer at pH 6.5-7.5 is recommended.[1][5]

  • Linker Preparation: Prepare a stock solution of the this compound or Maleimide-PEG3-Acid linker in an organic solvent like DMSO or DMF.

  • Conjugation Reaction: Add a 1.1 to 1.5 molar excess of the linker to the peptide solution. Incubate the mixture at room temperature for 2-4 hours.

  • Quenching: For the maleimide reaction, add a quenching reagent like L-cysteine to consume any unreacted linker.[6]

  • Purification: Purify the conjugate using reverse-phase HPLC to remove unreacted peptide, excess linker, and other reagents.

Protocol 2: LC-MS/MS Analysis
  • Sample Preparation: Dilute the purified conjugate to a final concentration of 10 µg/mL in a solution of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid to promote protonation.[7]

  • Liquid Chromatography:

    • LC System: HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in deionized water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.[3]

  • Mass Spectrometry:

    • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: 100-1000 m/z.

    • Data Acquisition: Full scan mode for parent ion detection and tandem MS (MS/MS) mode using collision-induced dissociation (CID) for fragmentation analysis.[7]

Visualizing Workflows and Structures

cluster_prep Sample Preparation & Conjugation cluster_analysis LC-MS/MS Analysis peptide Thiol-Peptide reaction Conjugation Reaction peptide->reaction linker This compound or Maleimide-PEG3-Acid linker->reaction purification RP-HPLC Purification reaction->purification lc LC Separation (C18) purification->lc Purified Conjugate ms ESI-MS (Full Scan) lc->ms msms Tandem MS (CID) ms->msms data Data Analysis msms->data

Overall workflow for conjugate characterization.

cluster_frags Characteristic Fragments parent Conjugate Precursor Ion [M+H]+ peg_loss Loss of (C2H4O)n (44 Da units) parent->peg_loss CID acid_loss Loss of COOH (45 Da) parent->acid_loss CID peptide_frags Peptide Backbone (b- and y-ions) parent->peptide_frags CID

Key fragmentation pathways for PEG conjugates.

References

Validating Protein Modification with Bromo-PEG3-Acid via SDS-PAGE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins with polyethylene glycol (PEG) chains, or PEGylation, is a critical strategy to enhance the therapeutic properties of biopharmaceuticals. This modification can improve drug solubility, extend circulating half-life, and reduce immunogenicity.[1] Among the various reagents available for PEGylation, Bromo-PEG3-Acid offers a distinct chemistry for protein conjugation. Verifying the success of this modification is paramount, and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) serves as a fundamental, accessible technique for this purpose.[1]

This guide provides an objective comparison of validating protein modification using this compound with other alternative PEGylation reagents, focusing on validation by SDS-PAGE. We will provide supporting experimental data, detailed protocols, and visualizations to assist in making informed decisions for your research.

Performance Comparison of PEGylation Reagents

The choice of PEGylation reagent significantly impacts the specificity, efficiency, and stability of the resulting protein conjugate. This compound is a heterobifunctional linker containing a bromide group and a terminal carboxylic acid.[2][3] The bromide acts as a good leaving group for nucleophilic substitution, primarily targeting thiol groups of cysteine residues, while the carboxylic acid can be activated to react with primary amines (e.g., lysine residues). This provides a two-step conjugation potential.

Here, we compare the performance of Bromo-PEG-Acid chemistry with a common alternative, Maleimide-PEG linkers.

FeatureBromo-PEG-AcidMaleimide-PEGRationale
Target Residue(s) Cysteine (Thiol), Lysine (Amine)Primarily Cysteine (Thiol)Bromo-PEG-Acid reacts via nucleophilic substitution with thiols and can be activated to react with amines. Maleimide-PEG reacts specifically with thiols via Michael addition.[4]
Reaction pH ~7.5 - 8.5 for thiols~6.5 - 7.5 for thiolsThe optimal pH for the respective reaction chemistries to ensure efficient conjugation.[4]
Reaction Speed SlowerFasterMichael addition reaction of maleimides with thiols is generally faster than the nucleophilic substitution reaction of bromo-alkyl groups.[4]
Bond Stability Highly Stable (Thioether bond)Moderately Stable (Thiosuccinimide bond)The thioether bond formed by Bromo-PEG-Acid is irreversible. The thiosuccinimide linkage from Maleimide-PEG can be susceptible to a retro-Michael reaction, leading to potential deconjugation.[4]
Specificity Good for thiols, can react with amines if activatedVery high for thiols at neutral pHMaleimides exhibit very high selectivity for thiol groups over other nucleophiles present in proteins.

Validating Protein PEGylation with SDS-PAGE

SDS-PAGE is a widely used technique to confirm successful PEGylation. The attachment of a PEG chain increases the hydrodynamic radius of the protein, which leads to a decrease in its electrophoretic mobility. This results in a visible "band shift" on the gel, with the PEGylated protein appearing at a higher apparent molecular weight than the unmodified protein.[1][5]

However, it is important to note that the apparent molecular weight of a PEGylated protein on SDS-PAGE can be inaccurate and often appears larger than the calculated molecular weight.[5][6] This is due to the unique hydrodynamic properties of the PEG chain and its interaction with SDS.[5][7] Therefore, SDS-PAGE is considered a semi-quantitative method for assessing PEGylation, excellent for confirming the modification and observing the degree of PEGylation (mono-, di-, etc.), but not for precise molecular weight determination.[1][5]

Interpreting SDS-PAGE Results:
  • Successful PEGylation: A distinct band with a higher apparent molecular weight compared to the unmodified protein control.

  • Incomplete Reaction: Presence of a band corresponding to the unmodified protein in the lane of the PEGylated sample.

  • Multiple PEGylations: The appearance of several bands at different higher molecular weights, potentially indicating mono-, di-, and tri-PEGylated species.[1]

  • Band Broadening/Smearing: A common artifact with PEGylated proteins on SDS-PAGE due to the interaction between PEG and SDS.[1][7]

Alternative Analytical Techniques

While SDS-PAGE is a valuable initial validation tool, other techniques can provide more detailed and quantitative information.

Analytical TechniquePrincipleAdvantagesDisadvantagesQuantitative Capability
Native-PAGE Separation based on size, shape, and native charge.Avoids PEG-SDS interactions, leading to sharper bands and better resolution.[1][7]Migration is not solely dependent on molecular weight, which can complicate interpretation.[1]Semi-quantitative, based on band intensity.[1]
Size-Exclusion Chromatography (SEC) Separation based on the hydrodynamic volume of the molecules.Can separate different PEGylated species and free PEG.Standard column calibration may not be accurate for PEGylated proteins.[1]Quantitative, can determine the relative amounts of different species.[1]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Provides the most accurate and detailed information on the degree and sites of PEGylation.[1]Requires highly purified samples and sophisticated instrumentation. The polydispersity of PEG can complicate data analysis.[1]Highly quantitative.[1]

Experimental Protocols

Protocol 1: Protein Modification with this compound (Targeting Cysteines)

Materials:

  • Protein with accessible cysteine residues

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or Borate buffer, pH 7.5-8.5, degassed

  • Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 2-Mercaptoethanol or N-acetyl-cysteine

  • Purification System: Size-exclusion chromatography (desalting column)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 1 hour at room temperature. Remove excess TCEP using a desalting column.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10-20 mM) in DMSO or DMF.

  • Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 20- to 50-fold). A higher excess may be needed due to slower reaction kinetics compared to maleimides.[4]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[4]

  • Quenching the Reaction: To stop the reaction, add a quenching reagent to a final concentration of 10-20 mM and incubate for 30 minutes.

  • Purification: Remove unreacted this compound and quenching reagent using a desalting column.

Protocol 2: Validation by SDS-PAGE

Materials:

  • Unmodified protein control

  • PEGylated protein sample

  • 2x or 4x SDS-PAGE Loading Buffer (containing SDS, a reducing agent like DTT or β-mercaptoethanol, glycerol, and a tracking dye)

  • Polyacrylamide gel (e.g., 4-20% gradient gel)

  • SDS-PAGE running buffer

  • Protein molecular weight marker

  • Staining solution (e.g., Coomassie Brilliant Blue) and destaining solution

  • PEG-specific stain (optional): Barium iodide solution

Procedure:

  • Sample Preparation:

    • Prepare a sample of the unmodified protein at the same concentration as the PEGylated sample.

    • Mix the unmodified and PEGylated protein samples with the SDS-PAGE loading buffer.

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes.[1]

  • Gel Electrophoresis:

    • Load the denatured samples and the molecular weight marker into the wells of the polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue to visualize all protein bands.

    • Destain the gel to reduce background staining.

    • (Optional) To specifically confirm the presence of PEG, the gel can be stained with a barium iodide solution.[6]

  • Analysis: Compare the band migration of the PEGylated protein to the unmodified control. A shift to a higher apparent molecular weight indicates successful PEGylation.

Visualizations

experimental_workflow cluster_modification Protein Modification cluster_validation SDS-PAGE Validation protein_prep 1. Protein Preparation (Dissolve/Reduce) reagent_prep 2. This compound Preparation conjugation 3. Conjugation Reaction (Incubate) reagent_prep->conjugation quenching 4. Quench Reaction conjugation->quenching purification 5. Purification (Desalting Column) quenching->purification sample_prep 6. Sample Preparation (Add Loading Buffer) purification->sample_prep denaturation 7. Denaturation (Heat at 95-100°C) sample_prep->denaturation electrophoresis 8. Gel Electrophoresis denaturation->electrophoresis staining 9. Staining & Visualization electrophoresis->staining analysis 10. Analysis of Band Shift staining->analysis

Caption: Experimental workflow for protein modification with this compound and validation by SDS-PAGE.

logical_relationship start Need to Validate Protein PEGylation sds_page SDS-PAGE Analysis start->sds_page qualitative_ok Qualitative Confirmation Sufficient? sds_page->qualitative_ok end_sufficient Validation Complete qualitative_ok->end_sufficient Yes need_quantitative Need More Quantitative/ Detailed Information qualitative_ok->need_quantitative No alternatives Consider Alternative Methods: - Native-PAGE - SEC - Mass Spectrometry need_quantitative->alternatives end_alternatives Detailed Characterization alternatives->end_alternatives

Caption: Decision-making workflow for selecting an analytical method for PEGylation validation.

References

Bromo-PEG3-Acid vs. Maleimide-PEG Linkers: A Comparative Guide to Thiol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to thiol groups is a cornerstone of creating advanced therapeutics, diagnostics, and research tools. The choice of linker chemistry is a critical determinant of the final conjugate's performance, influencing its stability, homogeneity, and in vivo efficacy. This guide provides an objective, data-driven comparison between two prevalent thiol-reactive PEG linkers: Bromo-PEG3-Acid and Maleimide-PEG linkers.

This comparison details their reaction mechanisms, performance characteristics, and the stability of the resulting conjugates. By presenting quantitative data in a clear format, outlining detailed experimental protocols, and providing visual diagrams, this guide aims to equip researchers with the essential information to select the optimal linker for their specific application, from antibody-drug conjugates (ADCs) to surface functionalization and proteomic studies.

Executive Summary: Stability vs. Speed

The primary distinction between this compound and Maleimide-PEG linkers lies in a trade-off between reaction kinetics and the stability of the final conjugate. Maleimide-PEG linkers offer very fast reaction rates at neutral pH, making them a popular choice for rapid bioconjugation. However, the resulting thiosuccinimide bond is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which can lead to deconjugation and potential off-target effects in vivo.[1][2]

This compound, reacting via a nucleophilic substitution, forms a highly stable thioether bond that is considered irreversible under physiological conditions.[3][4] While this chemistry provides superior stability, the reaction kinetics are generally slower compared to maleimides and may require a higher pH for optimal efficiency.[3][4]

Performance Comparison

The selection of a linker should be guided by the specific requirements of the application, balancing the need for rapid conjugation with the demand for long-term stability. The following table summarizes the key performance characteristics of each linker type based on available data.

FeatureThis compoundMaleimide-PEG
Reaction Chemistry Nucleophilic Substitution (S_N2)[3]Michael Addition[5]
Reactive Group Bromoalkyl[3]Maleimide[5]
Bond Formed Thioether[3]Thiosuccinimide[5]
Bond Stability Highly stable, irreversible[1][3]Moderately stable; susceptible to retro-Michael reaction (reversibility)[1][6]
Optimal pH Range 7.5 - 9.0[3][4]6.5 - 7.5[5][7]
Reaction Speed Slower (hours to overnight)[3]Very Fast (minutes to a few hours)[8]
Specificity for Thiols High, especially at controlled pH[9]Very high within the optimal pH range (approx. 1,000x faster than with amines at pH 7.0)[7][]
Key Side Reactions Reaction with other nucleophiles at very high pH.[9]Hydrolysis of maleimide ring (inactivation), reaction with amines at pH > 7.5, thiazine rearrangement with N-terminal cysteines.[5][6]

Reaction Mechanisms

The fundamental difference in the chemical reactions of this compound and Maleimide-PEG linkers with thiols dictates their performance characteristics.

Thiol Conjugation Mechanisms cluster_bromo This compound Conjugation (SN2 Reaction) cluster_maleimide Maleimide-PEG Conjugation (Michael Addition) Bromo This compound Thioether Thioether Adduct (Highly Stable) Bromo->Thioether pH 7.5-9.0 Slower kinetics Thiol_B R-SH (Thiol) Thiol_B->Thioether Maleimide Maleimide-PEG Thiosuccinimide Thiosuccinimide Adduct (Potentially Reversible) Maleimide->Thiosuccinimide pH 6.5-7.5 Fast kinetics Thiol_M R-SH (Thiol) Thiol_M->Thiosuccinimide

Caption: Reaction mechanisms for Bromo-PEG and Maleimide-PEG linkers.

Experimental Protocols

The following are generalized protocols for the conjugation of this compound and Maleimide-PEG linkers to thiol-containing proteins. Optimization of parameters such as molar excess of the linker, reaction time, and temperature is recommended for each specific application.

Protocol 1: Thiol Conjugation with this compound

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., phosphate buffer, borate buffer) at pH 7.5-8.5.

  • This compound.

  • Anhydrous DMF or DMSO.

  • Reducing agent (e.g., TCEP) if disulfide bonds are present.

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).[3]

  • Purification system (e.g., size exclusion chromatography).[3]

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10- to 50-fold molar excess of TCEP and incubating at 37°C for 30-60 minutes.[11] Remove excess reducing agent using a desalting column.[11]

  • Linker Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.[11]

  • Conjugation Reaction: Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution.[3] The final concentration of the organic solvent should not exceed 10% to maintain protein stability.[11]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.[3]

  • Quenching: Add a quenching reagent like L-cysteine or β-mercaptoethanol to consume any unreacted bromo-PEG linker.[3]

  • Purification: Purify the conjugate using size exclusion chromatography to remove unreacted linker and other small molecules.[3]

Protocol 2: Thiol Conjugation with Maleimide-PEG

Materials:

  • Thiol-containing protein in a thiol-free buffer (e.g., PBS, HEPES) at pH 6.5-7.5.[5]

  • Maleimide-PEG linker.

  • Anhydrous DMF or DMSO.

  • Reducing agent (e.g., TCEP) if disulfide bonds are present.

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol).[5]

  • Purification system (e.g., size exclusion chromatography).[5]

Procedure:

  • Protein Preparation: Prepare the protein as described in Protocol 1.

  • Linker Preparation: Prepare a fresh stock solution of the Maleimide-PEG linker in anhydrous DMF or DMSO immediately before use.[7]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG stock solution to the protein solution.[12][13]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[12][13]

  • Quenching (Optional): Add a quenching reagent like L-cysteine to react with any excess Maleimide-PEG.[5]

  • Purification: Purify the conjugate using a suitable method such as size exclusion chromatography.[5]

Experimental Workflow

The following diagram illustrates a typical workflow for a thiol conjugation experiment, from initial protein preparation to final analysis of the conjugate.

General Thiol Conjugation Workflow start Start: Thiol-containing Protein reduction Disulfide Reduction (if necessary) e.g., TCEP start->reduction buffer_exchange Buffer Exchange / Desalting (to remove reducing agent) reduction->buffer_exchange conjugation Conjugation Reaction (add Bromo-PEG or Maleimide-PEG) buffer_exchange->conjugation quenching Quenching (add excess small molecule thiol) conjugation->quenching purification Purification (e.g., Size Exclusion Chromatography) quenching->purification analysis Analysis of Conjugate (e.g., SDS-PAGE, Mass Spec, HPLC) purification->analysis end End: Purified Conjugate analysis->end

References

Navigating the ADC Linker Landscape: A Comparative Guide to Alternatives for Bromo-PEG3-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of antibody-drug conjugate (ADC) innovation, the choice of linker is a critical determinant of therapeutic success. While haloacetyl-based linkers like Bromo-PEG3-Acid have been utilized for their reactivity towards thiol groups, the landscape of bioconjugation has evolved to offer a diverse toolkit of alternatives with improved stability, specificity, and efficacy. This guide provides an objective, data-driven comparison of prominent alternatives to this compound, offering insights into their performance, supported by experimental data and detailed methodologies to inform rational ADC design.

The ideal ADC linker must strike a delicate balance: maintaining a stable connection between the antibody and the cytotoxic payload in systemic circulation to minimize off-target toxicity, while enabling efficient and selective release of the drug upon internalization into the target cancer cell.[1][2][3] This guide explores the key characteristics of major classes of alternative linkers, including maleimide-based linkers, "click chemistry" handles, and various cleavable and non-cleavable systems.

A Head-to-Head Comparison of Linker Technologies

The selection of a linker technology profoundly impacts the drug-to-antibody ratio (DAR), stability, and ultimately, the in vivo efficacy and therapeutic window of an ADC. Below is a comparative overview of the primary alternatives to this compound.

Maleimide-Based Linkers: The Workhorse of Cysteine Conjugation

Maleimide chemistry is a widely adopted strategy for conjugating payloads to cysteine residues on antibodies.[4] This approach involves the reaction of a maleimide group with a thiol to form a stable thioether bond.

  • Traditional Maleimides (e.g., SMCC): Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a classic heterobifunctional linker that first reacts with lysine residues on the antibody, introducing a maleimide group for subsequent conjugation with a thiol-containing payload.[5] While effective, the resulting thioether bond can be susceptible to a retro-Michael reaction, leading to premature drug release.[6]

  • Next-Generation Maleimides (Self-Hydrolyzing/Self-Stabilizing): To address the stability issues of traditional maleimides, next-generation linkers have been developed. These linkers are engineered to undergo rapid hydrolysis of the succinimide ring after conjugation, forming a stable ring-opened structure that is resistant to deconjugation.

Click Chemistry Linkers: Precision and Bioorthogonality

"Click chemistry" offers a highly specific and efficient method for bioconjugation. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a prominent example used in ADC development, often employing dibenzocyclooctyne (DBCO) linkers.[7][8] This copper-free reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, allowing for precise, site-specific conjugation.[7]

Cleavable Linkers: Triggered Payload Release

Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[9]

  • Enzyme-Cleavable Linkers (e.g., Val-Cit): The most common enzyme-cleavable linker is the dipeptide valine-citrulline (Val-Cit), which is selectively cleaved by the lysosomal protease Cathepsin B, an enzyme often overexpressed in tumor cells.[10] This strategy allows for the release of an unmodified payload, which can be crucial for its cytotoxic activity. Furthermore, the released payload can often diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the "bystander effect."[11][12]

  • pH-Sensitive Linkers (e.g., Hydrazones): These linkers are stable at physiological pH but are designed to hydrolyze in the acidic environment of endosomes and lysosomes.

  • Disulfide Linkers: These linkers are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione than the bloodstream.

Non-Cleavable Linkers: Stability at the Forefront

Non-cleavable linkers remain intact after the ADC is internalized. The release of the payload, which remains attached to the linker and a single amino acid residue, relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[13] This approach generally results in superior plasma stability and a wider therapeutic window due to reduced off-target toxicity.[9][14] However, the bystander effect is often limited with non-cleavable linkers.[14]

Quantitative Performance Data

The following tables summarize quantitative data from various studies to facilitate a direct comparison of the performance of different linker technologies.

Table 1: In Vitro Plasma Stability of ADCs with Different Linkers

Linker TypeADC ExampleAssay ConditionStability Metric (% Intact ADC or % DAR Loss)Reference
Val-Cit-PABC Trastuzumab-vc-MMAEIncubation in C57BL/6 mouse plasma for 7 days~40% DAR loss[1]
Traditional Maleimide (SMCC) J2898A-SMCC-DM1Ex vivo plasma incubationSlower rate of maytansinoid loss compared to cysteine-linked ADCs[15]
Next-Gen Tandem-Cleavage Anti-CD79b ADCIncubation in rat serum at 37°C for 7 days>80% conjugate stability[16]
Non-Cleavable (Thioether) Trastuzumab-mc-DM1 (Kadcyla®)In vivo pharmacokinetic studiesGenerally high plasma stability[14]
Phenyloxadiazole Sulfone Trastuzumab ConjugateIncubation in human plasma for 72 hoursImproved stability over maleimide conjugates[17]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeADC ConstructCell LineIC50 (ng/mL or nM)Reference
Val-Cit-PABC Trastuzumab-vc-MMAESK-BR-3 (High HER2)Representative of potent cytotoxicity[18]
Val-Ala Anti-HER2 ADCKPL-4 (HER2+)Comparable or superior to Val-Cit in some models[10]
Phe-Lys Anti-CD30 ADCKarpas 299 (CD30+)Effective, antigen-specific cell killing[10]
Non-Cleavable (mc-MMAF) Anti-CD30 ADCL540cy (CD30+)Similar potency to cleavable linker ADC in vitro[13]
Diels-Alder Ligation Trastuzumab-MMAESK-BR-3Effective in vitro cytotoxicity[19]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies. Below are representative protocols for key experiments.

Protocol 1: ADC Conjugation with a Maleimide-Based Linker

This protocol describes a general procedure for conjugating a maleimide-functionalized payload to a monoclonal antibody via reduced cysteine residues.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5)

  • Reducing agent (e.g., TCEP or DTT)

  • Maleimide-activated payload dissolved in an organic solvent (e.g., DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add a 10-20 fold molar excess of the reducing agent (TCEP is often preferred as it does not need to be removed before conjugation).

    • Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.

    • If using DTT, remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Add the maleimide-activated payload solution to the reduced antibody solution at a desired molar ratio (e.g., 5-10 fold excess of payload to antibody).

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching:

    • Add a molar excess of the quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.

  • Purification:

    • Purify the ADC from unreacted payload and other small molecules using SEC.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma by measuring the amount of intact ADC over time.[6][20]

Materials:

  • Purified ADC

  • Plasma from a relevant species (e.g., human, mouse, rat)

  • Incubator at 37°C

  • Analysis method: LC-MS or ELISA

Procedure:

  • Incubation:

    • Incubate the ADC in plasma at a specific concentration (e.g., 100 µg/mL) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

    • Immediately freeze the samples at -80°C to stop any further degradation.

  • Analysis by LC-MS:

    • Thaw the plasma samples.

    • Isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., with protein A/G beads).

    • Analyze the purified ADC by LC-MS to determine the average DAR and the distribution of different drug-loaded species.

  • Analysis by ELISA:

    • Use a sandwich ELISA format to quantify the amount of intact ADC.

    • One antibody captures the ADC, and a second, enzyme-conjugated antibody detects the payload.

    • Generate a standard curve with the ADC to quantify the concentration in the plasma samples.

  • Data Analysis:

    • Calculate the percentage of intact ADC or the average DAR remaining at each time point relative to the 0-hour time point.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment.[18][21][22]

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC constructs, unconjugated antibody, and free payload

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

    • Add the treatment solutions to the cells and incubate for a defined period (typically 72-120 hours).

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 4: Bystander Killing Effect Assay (Co-culture Assay)

This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[11][23]

Materials:

  • Antigen-positive (Ag+) cells

  • Antigen-negative (Ag-) cells, labeled with a fluorescent marker (e.g., GFP)

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC constructs

  • Imaging system or flow cytometer

Procedure:

  • Co-culture Seeding:

    • Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios.

    • Include control wells with only Ag- cells and only Ag+ cells.

  • ADC Treatment:

    • Treat the co-cultures with serial dilutions of the ADC.

  • Incubation:

    • Incubate the plate for 72-120 hours.

  • Analysis:

    • Assess the viability of the Ag- cells by quantifying the fluorescent signal using an imaging system or by flow cytometry.

    • Compare the viability of Ag- cells in the co-culture to the viability of Ag- cells cultured alone and treated with the ADC. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

Visualizing ADC Concepts

Diagrams created using Graphviz (DOT language) can help to illustrate key workflows and concepts in ADC development.

ADC_Conjugation_Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Characterization Ab_disulfide Antibody with Interchain Disulfides Reduced_Ab Reduced Antibody with Free Thiols Ab_disulfide->Reduced_Ab TCEP or DTT ADC_unpurified Unpurified ADC Mixture Reduced_Ab->ADC_unpurified Maleimide_Payload Maleimide-activated Payload Maleimide_Payload->ADC_unpurified Purified_ADC Purified ADC ADC_unpurified->Purified_ADC SEC Characterization DAR Determination (UV-Vis, HIC) Purified_ADC->Characterization

Caption: Workflow for ADC conjugation via cysteine modification.

Bystander_Effect_Mechanism cluster_target_cell Antigen-Positive Cell cluster_bystander_cell Antigen-Negative Bystander Cell ADC_bind 1. ADC binds to antigen Internalization 2. Internalization ADC_bind->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Payload_release 4. Payload Release (Cleavable Linker) Lysosome->Payload_release Cell_death_target 5. Target Cell Death Payload_release->Cell_death_target Payload_diffusion 6. Payload Diffusion Payload_release->Payload_diffusion Bystander_uptake 7. Uptake by Bystander Cell Payload_diffusion->Bystander_uptake Cell_death_bystander 8. Bystander Cell Death Bystander_uptake->Cell_death_bystander

Caption: Mechanism of the ADC bystander killing effect.

Conclusion

The field of ADC linker technology has matured significantly, moving beyond simple conjugation chemistries to sophisticated systems that offer precise control over stability, drug release, and ultimately, therapeutic performance. While this compound and other haloacetyl-based linkers have their applications, a thorough understanding of the alternatives is essential for the development of next-generation ADCs. Maleimide-based linkers, particularly self-stabilizing variants, offer a robust method for cysteine conjugation. Click chemistry provides a bioorthogonal approach for site-specific modification. The choice between cleavable and non-cleavable linkers is a critical, context-dependent decision, with cleavable linkers enabling a potent bystander effect and non-cleavable linkers generally providing superior plasma stability. By carefully considering the comparative data and employing rigorous experimental evaluation, researchers can select the optimal linker strategy to engineer safer and more effective antibody-drug conjugates.

References

Monitoring Bromo-PEG3-Acid Reactions with LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides, proteins, and small molecules. Monitoring the progress of PEGylation reactions is critical for optimizing conditions and ensuring the quality of the final conjugate. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring reactions involving Bromo-PEG3-Acid, a discrete PEGylation reagent, and offers detailed experimental protocols.

Comparison of Analytical Techniques for Reaction Monitoring

LC-MS is a premier analytical tool for monitoring PEGylation reactions due to its ability to separate complex reaction mixtures and provide high-confidence mass confirmation in a single analysis.[1] While other techniques offer complementary information, LC-MS provides an unparalleled combination of sensitivity, resolution, and quantitative capability for this application.

FeatureLC-MS (Liquid Chromatography-Mass Spectrometry)MALDI-TOF MSNMR Spectroscopy
Primary Information Molecular Weight & PurityMolecular WeightChemical Structure & Purity
Sensitivity High (picomole to femtomole)High (picomole to attomole)Low (micromole to nanomole)
Resolution HighModerate to HighVery High
Quantitative Capability ExcellentSemi-quantitative to Quantitative (with standards)Excellent
Key Advantage Separation of conjugate from starting materials and impurities with definitive mass confirmation.[1]Rapid mass confirmation of the final product.Unambiguous structural confirmation and localization of the PEG linker.[1]
Key Disadvantage Potential for ion suppression; requires method development.[1]Limited fragmentation information; potential for matrix interference.[1]Low sensitivity; requires relatively large amounts of pure sample.[1]

Reaction Principle and Monitoring Strategy

This compound is a heterobifunctional linker featuring a terminal carboxylic acid and a bromide group. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues on a protein) to form a stable amide bond.[2] The bromide serves as an excellent leaving group for nucleophilic substitution reactions, for instance, with a thiol group (e.g., cysteine).[2][3]

LC-MS is used to monitor the reaction by tracking the consumption of the starting materials (e.g., the target molecule and this compound) and the formation of the desired PEGylated product over time. This is achieved by observing the appearance of a new peak in the chromatogram with the expected molecular weight of the conjugate.

Experimental Protocols

The following protocols provide a general framework for a typical conjugation reaction and its analysis by LC-MS. Optimization for specific molecules is often necessary.

Protocol 1: Amine Coupling of this compound via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine on a target molecule (e.g., a peptide).

Materials:

  • This compound

  • Amine-containing molecule (e.g., peptide, protein)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[4]

  • Coupling Buffer: 0.1 M PBS or Borate Buffer, pH 7.2-8.5[5]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5[4]

  • Anhydrous DMF or DMSO (if needed for initial solubilization)

Procedure:

  • Reagent Preparation: Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent condensation.[5] Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use. A 2- to 5-fold molar excess over this compound is recommended.[6]

  • Activation of this compound: Dissolve this compound in Activation Buffer. Add the freshly prepared EDC/NHS solution and incubate for 15-30 minutes at room temperature.[4][6]

  • Conjugation: Immediately add the activated this compound solution to your amine-containing molecule, which has been dissolved in the Coupling Buffer. The final pH should be between 7.2 and 8.0.[7]

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Reaction Monitoring & Quenching: At designated time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot for LC-MS analysis. Once the reaction is deemed complete, it can be stopped by adding Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.[6]

Protocol 2: LC-MS Analysis for Reaction Monitoring

Sample Preparation:

  • Quenching: For each time-point aliquot, immediately quench the reaction. This can be done by diluting the sample in the initial LC mobile phase (e.g., 95% Mobile Phase A) containing 0.1% trifluoroacetic acid (TFA) to stop the reaction.

  • Dilution: Dilute the quenched sample to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL) using the initial mobile phase.

LC-MS Conditions:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5 µL.

  • MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: 100-2000 m/z.

Data Presentation and Interpretation

The primary output of the LC-MS analysis is a set of chromatograms and mass spectra for each time point. Successful conjugation is confirmed by the decrease in the starting material peaks and the increase of a new product peak with the expected mass.

Table 2: Expected Quantitative Data for LC-MS Monitoring (Based on the conjugation of this compound to a hypothetical 1000 Da peptide with a single primary amine)

AnalyteMolecular Weight (Da)Expected [M+H]⁺ (m/z)Expected Retention Time
This compound 285.13[3]286.14Early eluting
Peptide (Starting Material) 1000.001001.00Mid eluting
Conjugated Product 1267.111268.12Later eluting
Calculated as (Mass of Peptide) + (Mass of this compound) - (Mass of H₂O) = 1000.00 + 285.13 - 18.02 = 1267.11 Da

Data Analysis Steps:

  • Generate Extracted Ion Chromatograms (EICs): Create EICs for the theoretical m/z values of the starting materials and the expected product.[1]

  • Monitor Peak Area: Integrate the peak areas for each component at every time point to determine the reaction kinetics (i.e., the rate of consumption of reactants and formation of the product).

  • Confirm Mass: Examine the mass spectrum under the new product peak to confirm its molecular weight matches the theoretical value.[1] High-resolution mass spectrometry can provide mass accuracy to within a few parts per million.

  • (Optional) MS/MS Fragmentation: Analyze the fragmentation pattern of the conjugated product to confirm the presence of both the peptide and the PEG linker. Characteristic fragments of the PEG chain (e.g., losses of 44 Da, corresponding to C₂H₄O units) should be observable.[1]

Visualizations

Reaction Principle Diagram

cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation Bromo_PEG_Acid This compound (R-COOH) NHS_Ester Amine-Reactive NHS Ester Bromo_PEG_Acid->NHS_Ester EDC, NHS pH 4.5-6.0 Conjugate PEGylated Product (Peptide-NH-CO-R) NHS_Ester->Conjugate pH 7.2-8.5 Peptide Target Molecule (Peptide-NH2) Peptide->Conjugate

Caption: Reaction scheme for a two-step EDC/NHS coupling of this compound.

Experimental Workflow Diagram

cluster_reaction Reaction Setup cluster_monitoring LC-MS Monitoring cluster_analysis Data Analysis Start Dissolve Reactants (PEG-Acid & Peptide) Activate Activate PEG-Acid (Add EDC/NHS) Start->Activate Conjugate Mix & Incubate (Start Reaction) Activate->Conjugate Sample Withdraw Aliquot (t = 0, 1, 2... hrs) Conjugate->Sample Quench Quench Reaction (e.g., with acid) Sample->Quench Inject Inject into LC-MS Quench->Inject Analyze Acquire Chromatograms & Mass Spectra Inject->Analyze Process Extract Ion Chromatograms (EICs) Analyze->Process Quantify Integrate Peak Areas & Plot Kinetics Process->Quantify Confirm Confirm Product Mass & Purity Quantify->Confirm

Caption: Experimental workflow for monitoring a PEGylation reaction by LC-MS.

References

Unraveling the Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. A key determinant of a PROTAC's success lies in the composition and length of its linker, the molecular bridge connecting the target protein binder and the E3 ligase recruiter. This guide provides a comparative analysis of the impact of polyethylene glycol (PEG) linker length on PROTAC activity, supported by experimental data and detailed methodologies.

The linker in a PROTAC is far more than a simple spacer; it plays a crucial role in dictating the molecule's ability to induce the formation of a stable and productive ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein.[1][2] The length of the PEG linker can significantly influence a PROTAC's degradation potency (DC50) and its maximal degradation efficacy (Dmax).[3] An optimal linker length is paramount, as a linker that is too short may cause steric hindrance, while one that is too long can lead to unproductive complex formation.[4][5]

Data Presentation: Comparative Analysis of PROTAC Activity with Varying PEG Linker Lengths

Systematic studies have demonstrated that the optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[3] Below are tables summarizing experimental data from various studies, illustrating the impact of linker length on the degradation of different target proteins.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell LineReference
12>1000<20VHLMCF-7[6]
1610>90VHLMCF-7[6]
20100~60VHLMCF-7[6]

This study highlights that for ERα degradation, a 16-atom linker was optimal, with shorter or longer linkers showing reduced efficacy.[7][8]

Table 2: Impact of PEG Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation

PROTAC Linker (PEG units)DC50 (nM)Dmax (%)E3 LigaseCell LineReference
0< 0.5> 90CRBNH661
1> 5~50CRBNH661
2~1>90CRBNH661
4<1>90CRBNH661[7]

In the context of Bromodomain-containing protein 4 (BRD4) degraders, the linker length also plays a critical role. Studies on Cereblon (CRBN)-recruiting PROTACs showed that those with very short (0 PEG units) or longer linkers (4-5 PEG units) were potent degraders, while intermediate lengths (1-2 PEG units) resulted in significantly reduced activity.[7]

Table 3: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

PROTAC Linker (PEG units)DC50 (nM)Dmax (%)E3 LigaseCell LineReference
2>1000<10CRBNMOLM-14[4]
4~100~50CRBNMOLM-14[4]
6<10>90CRBNMOLM-14[4]
8<10>90CRBNMOLM-14[4]
12<10>90CRBNMOLM-14[4]

A study investigating the degradation of Bruton's Tyrosine Kinase (BTK) revealed that longer PEG linkers (6-12 units) were more effective at inducing BTK degradation, with DC50 values in the low nanomolar range.[4]

Mandatory Visualization

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ub Ubiquitin POI_bound POI Ub->POI_bound Tags POI Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides Degrades POI_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycled E3_bound E3 Ligase E3_bound->PROTAC_bound cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Optimization Design 1. Design of PROTACs with varying PEG linkers Synthesis 2. Chemical Synthesis of PROTAC library Design->Synthesis Degradation 3. Protein Degradation Assay (Western Blot) Synthesis->Degradation Viability 4. Cell Viability Assay (e.g., MTT) Degradation->Viability Ternary 5. Ternary Complex Analysis (SPR or ITC) Viability->Ternary Analysis 6. Data Analysis (DC50, Dmax, Kd) Ternary->Analysis Optimization 7. Lead Optimization Analysis->Optimization

Caption: A typical experimental workflow for validating PROTAC activity.

Experimental Protocols

Accurate validation of PROTAC activity requires a series of robust experimental assays.[8]

Western Blot for PROTAC-Induced Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.

Materials:

  • Cultured cells expressing the target protein.

  • PROTACs with varying PEG linker lengths and a vehicle control (e.g., DMSO).

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the target protein.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. Treat with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours).[9]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Collect the cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against the target protein and a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Signal Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of the PROTACs on the cells.[10]

Materials:

  • Cultured cells.

  • PROTACs with different PEG linker lengths.

  • Vehicle control (e.g., DMSO).

  • 96-well plates.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a dose-response of each PROTAC and a vehicle control.[10]

  • Incubation: Incubate the plate for a period that corresponds to the degradation experiment (e.g., 48-72 hours).[10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[3]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[3]

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[11]

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified target protein, E3 ligase, and PROTACs.

  • Immobilization reagents (e.g., EDC/NHS).

  • Running buffer (e.g., HBS-EP+).

Protocol:

  • Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis: Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase.

    • The binding response will reflect the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD.[12]

Conclusion

The length of the PEG linker is a critical parameter in the design of potent and effective PROTACs, with no single length being universally optimal.[3] The provided data underscores the necessity of empirical testing and systematic variation of linker length for each target protein and E3 ligase pair.[3] Researchers should consider synthesizing and evaluating a series of PROTACs with different PEG linker lengths to identify the optimal construct for their specific application. By employing detailed experimental protocols and understanding the underlying principles of PROTAC action, the scientific community can continue to advance the field of targeted protein degradation and develop novel therapeutics for a wide range of diseases.

References

A Comparative Guide to Spectroscopic Analysis of Bromo-PEG3-Acid Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent labeling of proteins is a cornerstone for elucidating biological functions, developing targeted therapeutics, and creating sensitive diagnostic tools. Bromo-PEG3-Acid has emerged as a versatile heterobifunctional linker, enabling the conjugation of various molecules to proteins. This guide provides an objective comparison of this compound with common alternative labeling reagents, supported by a synthesis of available experimental data. Detailed experimental protocols and visual workflows are presented to aid in the selection of the optimal labeling strategy for your research needs.

Introduction to this compound and Alternatives

This compound is a chemical linker featuring a bromo group and a carboxylic acid, separated by a three-unit polyethylene glycol (PEG) spacer. The bromo group readily reacts with nucleophilic thiol groups, such as those on cysteine residues, to form a stable thioether bond.[1][2][3] The carboxylic acid can be activated to form a stable amide bond with primary amines, like those on lysine residues.[1][3] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous solutions.[1][2][3]

This guide compares the performance of this compound with two widely used classes of labeling reagents:

  • Maleimide-PEG Reagents: These reagents also target thiol groups on cysteine residues, forming a thioether linkage. They are a direct alternative for the bromo-functionalized end of this compound.

  • N-hydroxysuccinimide (NHS)-ester-PEG Reagents: These reagents react with primary amines on lysine residues and the N-terminus of proteins to form stable amide bonds. They are an alternative to the carboxylic acid end of this compound.

Quantitative Comparison of Labeling Reagents

The selection of a labeling reagent is a critical step that influences the efficiency, stability, and functionality of the resulting bioconjugate. The following tables provide a comparative overview of key performance parameters for this compound and its alternatives.

Disclaimer: The data presented below is a synthesis from multiple sources and is intended for comparative purposes. Direct head-to-head comparisons under identical experimental conditions are not always available in the literature. Values should be considered as representative estimates.

Table 1: Comparison of Thiol-Reactive Labeling Chemistries

FeatureThis compound (Bromo end)Maleimide-PEG Reagent
Target Residue Thiol group of Cysteine (-SH)Thiol group of Cysteine (-SH)
Bond Formed Stable ThioetherThioether
Reaction pH 7.5 - 8.56.5 - 7.5
Typical Degree of Labeling (DOL) 1 - 41 - 4
Bond Stability Generally stableCan be susceptible to retro-Michael reaction (reversibility) in the presence of other thiols.
Key Advantage Forms a stable thioether bond.High reactivity and specificity for thiols at near-neutral pH.
Potential Drawback May require slightly more basic conditions compared to maleimides.Potential for bond reversal and exchange with other thiols in biological milieu.

Table 2: Comparison of Amine-Reactive Labeling Chemistries

FeatureThis compound (Acid end)NHS-ester-PEG Reagent
Target Residue Primary amine of Lysine (-NH₂) and N-terminusPrimary amine of Lysine (-NH₂) and N-terminus
Bond Formed Stable AmideStable Amide
Reaction pH 7.2 - 8.5 (post-activation)7.2 - 9.0
Typical Degree of Labeling (DOL) 2 - 82 - 8
Bond Stability Highly stable and irreversible.Highly stable and irreversible.
Key Advantage Forms a highly stable amide bond.High reactivity and straightforward, single-step reaction.
Potential Drawback Requires a separate activation step (e.g., with EDC/NHS).Can lead to a heterogeneous mixture of labeled proteins due to the abundance of lysine residues.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving consistent and reliable labeling results.

Protocol 1: Labeling of a Protein with this compound via a Cysteine Residue

Objective: To covalently label a protein with this compound via an accessible cysteine residue.

Materials:

  • Protein containing at least one accessible cysteine residue

  • This compound

  • Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5

  • Quenching Solution: 1 M Dithiothreitol (DTT) or L-cysteine

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Labeling Buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose the target cysteine, treat with a reducing agent like TCEP and subsequently remove it using a desalting column equilibrated with the Labeling Buffer.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching (Optional): Add the Quenching Solution to a final concentration of 10-20 mM to react with any unreacted bromo groups. Incubate for 30 minutes.

  • Purification: Remove the excess labeling reagent and quenching agent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Spectroscopic Determination of the Degree of Labeling (DOL)

Objective: To determine the average number of labels per protein molecule (Degree of Labeling, DOL).

Method 1: UV-Vis Spectrophotometry (if the attached molecule has a chromophore)

  • Sample Preparation: Purify the labeled protein to remove all unbound labeling reagent.

  • Absorbance Measurement: Measure the absorbance of the labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of the attached chromophore.

  • Calculation:

    • Calculate the protein concentration, correcting for the absorbance of the chromophore at 280 nm: Protein Concentration (M) = [A280 - (A_chromophore_max * CF)] / ε_protein where CF is the correction factor (A280 of the free chromophore / A_max of the free chromophore) and ε_protein is the molar extinction coefficient of the protein at 280 nm.[4][5]

    • Calculate the DOL: DOL = A_chromophore_max / (ε_chromophore * Protein Concentration (M)) where ε_chromophore is the molar extinction coefficient of the chromophore at its λmax.[4][5]

Method 2: Mass Spectrometry (for all labeled proteins)

  • Sample Preparation: Desalt the labeled and unlabeled protein samples.

  • LC-MS Analysis: Inject the samples onto a reverse-phase liquid chromatography system coupled to a mass spectrometer (e.g., ESI-Q-TOF).

  • Data Analysis:

    • Deconvolute the mass spectra of both the unlabeled and labeled protein to determine their average molecular weights.

    • The mass difference between the labeled and unlabeled protein corresponds to the mass of the attached labels.

    • The average DOL can be calculated by dividing the total mass added by the molecular weight of the this compound linker.

Mandatory Visualization

Experimental Workflow

G General Workflow for Protein Labeling and Analysis cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange, Reduction) Labeling Incubation of Protein and Reagent (Controlled Temp. and Time) Protein_Prep->Labeling Reagent_Prep Labeling Reagent Preparation (e.g., this compound in DMSO) Reagent_Prep->Labeling Quenching Quenching of Reaction (Optional) Labeling->Quenching Purification Purification of Conjugate (e.g., Size-Exclusion Chromatography) Quenching->Purification Analysis Spectroscopic Analysis (UV-Vis, Mass Spectrometry) Purification->Analysis DOL Determination of Degree of Labeling (DOL) Analysis->DOL G EGF Receptor (EGFR) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF-PEG Conjugate EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Recruitment PI3K PI3K EGFR->PI3K Activation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Transcription Multiple Targets

References

Mechanisms of Action: A Tale of Two Release Strategies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cleavable and Non-Cleavable Linkers in Drug Delivery

For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly influences its therapeutic index. The linker, the chemical bridge between the monoclonal antibody and the cytotoxic payload, dictates the ADC's stability in circulation, its drug release mechanism, and ultimately, its efficacy and safety profile. This guide provides an objective, data-supported comparison of the two principal classes of linkers: cleavable and non-cleavable.

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanisms.[1]

Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the cancer cell.[2] This targeted release allows for the delivery of the unmodified, highly potent payload. Common cleavage mechanisms include:

  • Enzyme-sensitive: Peptide-based linkers, such as the widely used valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[3]

  • pH-sensitive: Linkers like hydrazones are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[4]

  • Glutathione-sensitive: Disulfide-based linkers remain intact in the bloodstream but are readily cleaved in the cytoplasm, which has a significantly higher concentration of the reducing agent glutathione.[4]

A key advantage of cleavable linkers is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[2] This is particularly beneficial in treating heterogeneous tumors with varied antigen expression.[2]

Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as those based on a stable thioether bond (e.g., SMCC), release the payload only after the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[5] This process liberates the payload still attached to the linker and a residual amino acid.[5] The resulting complex is often charged and less membrane-permeable, which limits the bystander effect but can offer a better safety profile due to reduced off-target toxicity.[1][6]

Diagram of Cleavable Linker Mechanism of Action

cleavable_mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Tumor Cell cluster_lysosome Lysosome ADC ADC (Stable Linker) Internalization Internalization ADC->Internalization 1. Binding & Cleavage Linker Cleavage (e.g., Cathepsin B, low pH) Payload_Release Payload Release Cleavage->Payload_Release 2. Internalization->Cleavage Bystander_Effect Bystander Effect (Payload diffuses to neighboring cells) Payload_Release->Bystander_Effect 3b. Target_Cell_Death Target Cell Death Payload_Release->Target_Cell_Death 3a. Neighbor_Cell_Death Neighbor Cell Death Bystander_Effect->Neighbor_Cell_Death

Caption: Mechanism of action for an ADC with a cleavable linker.

Diagram of Non-Cleavable Linker Mechanism of Action

non_cleavable_mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Tumor Cell cluster_lysosome Lysosome ADC ADC (Stable Linker) Internalization Internalization ADC->Internalization 1. Binding & Degradation Antibody Degradation Payload_Complex_Release Payload-Linker-Amino Acid Complex Release Degradation->Payload_Complex_Release 2. Internalization->Degradation Target_Cell_Death Target Cell Death Payload_Complex_Release->Target_Cell_Death 3.

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Comparative Performance Data

The choice of linker technology has a profound impact on the therapeutic index of an ADC. The following tables summarize quantitative data from preclinical studies, offering a comparative view of ADCs with cleavable and non-cleavable linkers across key performance parameters.

Table 1: In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a specific biological function. In the context of ADCs, a lower IC₅₀ value indicates higher potency against cancer cells.[7]

ADC ConfigurationLinker TypeCell LineTarget AntigenIC₅₀ (ng/mL)Reference(s)
Trastuzumab-vc-MMAECleavable (Peptide)SK-BR-3 (HER2+++)HER210.5[8]
Trastuzumab-MCC-DM1 (T-DM1)Non-cleavable (Thioether)SK-BR-3 (HER2+++)HER229.8[8]
Trastuzumab-vc-MMAECleavable (Peptide)JIMT-1 (HER2+)HER218.2[8]
Trastuzumab-MCC-DM1 (T-DM1)Non-cleavable (Thioether)JIMT-1 (HER2+)HER2100.3[8]
Anti-CD22-SPP-DM1Cleavable (Disulfide)BJAB-lucCD22~5[9]
Anti-CD22-MCC-DM1Non-cleavable (Thioether)BJAB-lucCD22~15[9]
cAC10-vc-MMAECleavable (Peptide)Karpas 299CD30~1[10]
cAC10-β-glucuronide-MMAECleavable (Glucuronide)Karpas 299CD30~0.5[11][12]

Note: IC₅₀ values can vary based on experimental conditions, including drug-to-antibody ratio (DAR) and assay duration.

Table 2: In Vivo Efficacy (Tumor Growth Inhibition)

Preclinical xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a living organism.

ADC ConfigurationLinker TypeTumor ModelDosingOutcomeReference(s)
Trastuzumab-vc-MMAECleavable (Peptide)JIMT-1 (Breast Cancer)10 mg/kg, single i.v. doseSuperior tumor growth inhibition compared to T-DM1[8]
Trastuzumab-MCC-DM1 (T-DM1)Non-cleavable (Thioether)JIMT-1 (Breast Cancer)10 mg/kg, single i.v. doseLess efficacious than Trastuzumab-vc-MMAE[8]
Trastuzumab-MCC-DM1 (T-DM1)Non-cleavable (Thioether)KPL-4 (Breast Cancer)15 mg/kg, single i.v. doseComplete tumor regression[9]
Anti-CD19-SPP-DM1Cleavable (Disulfide)RAJI (B-cell Lymphoma)5 mg/kg, i.v.Significant tumor growth delay[9]
Anti-CD19-MCC-DM1Non-cleavable (Thioether)RAJI (B-cell Lymphoma)5 mg/kg, i.v.Less efficacy compared to the cleavable SPP-DM1 at the same dose[9]
c1F6-β-glucuronide-MMAFCleavable (Glucuronide)Renal Cell Carcinoma0.75 mg/kgEfficacious[11]
Table 3: Pharmacokinetic (PK) Parameters

For ADCs, plasma stability is a key PK parameter, indicating how long the conjugate remains intact in circulation.[1]

ADC ConfigurationLinker TypeAnimal ModelHalf-life (t₁/₂)Clearance (CL)Reference(s)
Anti-CD22-MCC-DM1Non-cleavable (Thioether)Rat6.9 days10.3 mL/day/kg[13]
Anti-HER2-MCC-DM1Non-cleavable (Thioether)Mouse4.8 days20.8 mL/day/kg[13]
Anti-CD22-SPP-DM1Cleavable (Disulfide)Rat4.4 days22.0 mL/day/kg[13]
Anti-HER2-SPP-DM1Cleavable (Disulfide)Mouse2.5 days50.0 mL/day/kg[13]
Trastuzumab-vc-MMAECleavable (Peptide)Rat~3.4 - 12 days~0.10 - 0.9 L/day[9]

Note: Direct comparison between studies should be made with caution due to differences in experimental conditions, antibodies, payloads, and analytical methods.

Experimental Protocols

Accurate and reproducible data are the foundation of robust ADC development. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][14]

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC constructs, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.[4]

  • ADC Treatment: Prepare serial dilutions of the ADC constructs, unconjugated antibody, and free payload in complete medium. Remove the culture medium from the wells and add 100 µL of the respective solutions.[15]

  • Incubation: Incubate the plates for a period determined by the ADC's mechanism of action (typically 72-120 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC₅₀ value.

Protocol 2: In Vivo Efficacy Study (Xenograft Model)

This protocol outlines the procedure for evaluating the anti-tumor efficacy of the ADC in established xenograft models.[16]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Human cancer cell line for implantation

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the desired human cancer cell line (e.g., 1-10 x 10⁶ cells) into the flank of each mouse.[17]

  • Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, begin measuring the tumor dimensions with digital calipers.[16]

  • Randomization and Dosing: When tumors reach a pre-determined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC). Administer the treatments, typically via intravenous injection.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).[18]

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised and weighed.[18]

General Experimental Workflow for ADC Evaluation

experimental_workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo start Start in_vitro In Vitro Studies start->in_vitro cytotoxicity Cytotoxicity Assay (IC50 Determination) in_vitro->cytotoxicity bystander Bystander Effect Assay in_vitro->bystander in_vivo In Vivo Studies xenograft Xenograft Model (Tumor Growth Inhibition) in_vivo->xenograft pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis end End pk_pd->end cytotoxicity->in_vivo bystander->in_vivo xenograft->pk_pd

Caption: General experimental workflow for ADC evaluation.

Conclusion: Selecting the Optimal Linker

The choice between a cleavable and a non-cleavable linker is not a one-size-fits-all decision and depends on multiple factors, including the target antigen, the tumor microenvironment, the payload's properties, and the desired therapeutic window.[2] Cleavable linkers are often favored for their potent bystander effect, which can be advantageous in treating heterogeneous tumors with varied antigen expression.[18] However, this can come at the cost of lower plasma stability and a potential for increased off-target toxicity.[18] Non-cleavable linkers generally offer superior plasma stability, leading to a wider therapeutic window and reduced off-target toxicity.[18] The lack of a significant bystander effect makes them more suitable for treating hematological malignancies or solid tumors with homogenous and high antigen expression.[2] A thorough understanding of the target biology and the physicochemical properties of the payload is paramount in selecting the optimal linker strategy to maximize the therapeutic potential of an ADC.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of Bromo-PEG3-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like Bromo-PEG3-Acid are paramount to ensuring a safe laboratory environment and adhering to environmental regulations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, grounded in established safety protocols for hazardous chemical waste.

Immediate Safety and Handling Prerequisites

Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a laboratory coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Core Disposal Protocol

This compound waste, including any contaminated materials, must be treated as hazardous chemical waste. It should never be disposed of down the sanitary sewer system or in regular solid waste containers. The following procedure outlines the necessary steps for its safe and compliant disposal.

Waste Segregation and Collection: A Critical First Step

Proper segregation of chemical waste is fundamental to safe and efficient disposal. Due to its halogenated nature, this compound waste should be segregated from non-halogenated chemical waste streams.

  • Designated Waste Stream: Establish a dedicated hazardous waste stream specifically for this compound and materials contaminated with it. This aids in proper identification and subsequent disposal by your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.[1]

  • Solid Waste Collection: All materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and absorbent paper, must be collected in a designated, clearly labeled hazardous waste container.[1] This container should be a puncture-proof container specifically for chemically contaminated sharps and lab debris.

  • Liquid Waste Collection: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical and any solvents used. Secondary containment, such as a plastic tray, is required for liquid waste containers.[1]

Labeling and Storage: Ensuring Clarity and Safety

Accurate and clear labeling is a critical component of safe waste management.

  • Hazardous Waste Labeling: Each waste container must be affixed with a hazardous waste label immediately upon the first addition of waste. The label must include the full chemical name ("this compound"), the specific components and their approximate concentrations, and the relevant hazard warnings (e.g., "Corrosive," "Toxic").

  • Satellite Accumulation Area (SAA): Store sealed waste containers in a designated and well-ventilated "Satellite Accumulation Area" within the laboratory, at or near the point of generation.[1] This area must be under the control of the laboratory personnel.

  • Safe Storage Practices: Ensure that the storage area is away from incompatible materials, heat sources, and open flames.[1] Specifically, segregate acidic waste from bases, and do not store flammable materials with oxidizers.

Quantitative Data Summary

ParameterGuidelineSource
Storage Temperature -20°CBroadPharm, Sigma-Aldrich
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agentsDC Chemicals[2]
pH for Sewer Disposal Prohibited (must be neutralized to pH 6-8 for some chemicals, but not recommended for this compound)University of Cincinnati EH&S[3]
Flash Point Restriction for Sewer Disposal Prohibited if < 140°F (60°C)University of Cincinnati EH&S[3]

Disposal Workflow Diagram

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteManagement Waste Management and Disposal Start Generation of This compound Waste Segregate Segregate Waste (Halogenated Stream) Start->Segregate Immediate Action CollectSolid Collect Solid Waste (Contaminated Materials) Segregate->CollectSolid Solid Waste CollectLiquid Collect Liquid Waste (Solutions) Segregate->CollectLiquid Liquid Waste Label Label Waste Container (Hazardous Waste Label) CollectSolid->Label CollectLiquid->Label Store Store in Satellite Accumulation Area (SAA) Label->Store Pickup Schedule Waste Pickup with EHS Store->Pickup Disposal Professional Hazardous Waste Disposal Pickup->Disposal

Caption: Workflow for the proper disposal of this compound waste.

Final Disposal Procedures

  • Consult Institutional Guidelines: Always prioritize your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) office for detailed procedures and to schedule a waste pickup.[1]

  • Arrange for Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed professional hazardous waste disposal service. Your institution's EHS department will coordinate this process.[1]

  • Documentation: Maintain accurate records of the waste generated, including the chemical composition, quantity, and date of generation, as required by your institution and local regulations.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

Personal protective equipment for handling Bromo-PEG3-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Bromo-PEG3-Acid (CAS No. 782475-35-8), a bifunctional linker commonly utilized in bioconjugation and drug delivery applications. Adherence to these protocols is paramount for ensuring personal safety and maintaining a secure laboratory environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

While comprehensive toxicological data for this compound is not fully available, it is essential to handle this compound with care, as with all laboratory chemicals. The primary hazards are associated with direct contact and inhalation. A comprehensive personal protective equipment strategy is mandatory to create a barrier between the handler and the chemical.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical safety goggles.[1]Protects eyes from potential splashes.[2]
Hand Protection Chemically resistant gloves such as nitrile, neoprene, or butyl rubber.[1]Prevents skin contact and absorption.[2] Inspect gloves prior to use and dispose of them properly after handling.[1]
Body Protection A standard laboratory coat should be worn. For larger quantities or potential splashing, a chemically resistant apron is recommended.[1]Protects skin and personal clothing from contamination.[2]
Respiratory Protection Use in a well-ventilated area. If dusts are generated or in a poorly ventilated area, a NIOSH-approved N95 (or better) particulate respirator is recommended.[1]Avoids inhalation of dust or aerosols.[3]

II. Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risks.

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Ensure safety shower and eyewash stations are readily accessible and have been recently tested.[1]

Pre-Handling Preparation:

  • Read and understand the Safety Data Sheet (SDS) before starting any work.[1]

  • Ensure all necessary PPE is available and in good condition.[1]

  • Designate a specific area for handling the compound.[1]

Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.[1][5]

  • Prevent the formation of dust and aerosols.[6][7]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is -20°C.[8]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

III. Accidental Release and First Aid Measures

Spill Management:

  • In case of a small spill, carefully sweep up the solid material, trying not to create dust.[1]

  • Pick up and arrange disposal without creating dust. Sweep up and shovel.[6]

  • Place it in a sealed, suitable, closed container for disposal.[1][6]

  • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[1]

  • Do not let the product enter drains.[6]

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
Skin Contact In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
Ingestion If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do NOT induce vomiting.[7][10]

IV. Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[4]

Waste Segregation and Collection:

  • Solid Waste: All materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, must be collected in a designated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[4] Due to its halogenated nature, it is prudent to segregate it from non-halogenated waste.[4]

Disposal Procedures:

  • Consult Institutional Guidelines: Always adhere to your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) office for detailed procedures.[4]

  • Professional Disposal: The disposal of this compound waste must be handled by a licensed professional hazardous waste disposal service.[4][6] Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

  • Contaminated Packaging: Dispose of as unused product.[6]

V. Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Handling Area prep_ppe->prep_area handling_weigh Weigh Compound in Fume Hood prep_area->handling_weigh handling_exp Conduct Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Surfaces handling_exp->cleanup_decon emergency_spill Spill handling_exp->emergency_spill emergency_exposure Exposure handling_exp->emergency_exposure cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Arrange Professional Disposal cleanup_waste->cleanup_dispose spill_contain Contain Spill emergency_spill->spill_contain spill_notify Notify EHS emergency_spill->spill_notify exposure_firstaid Administer First Aid emergency_exposure->exposure_firstaid exposure_medical Seek Medical Attention emergency_exposure->exposure_medical

Caption: Workflow for Safe Handling of this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromo-PEG3-Acid
Reactant of Route 2
Bromo-PEG3-Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.